molecular formula C9H7IOS B8529173 7-Iodo-isothiochroman-4-one

7-Iodo-isothiochroman-4-one

Cat. No.: B8529173
M. Wt: 290.12 g/mol
InChI Key: QEOYBMINTWSFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-isothiochroman-4-one is a useful research compound. Its molecular formula is C9H7IOS and its molecular weight is 290.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7IOS

Molecular Weight

290.12 g/mol

IUPAC Name

7-iodo-1H-isothiochromen-4-one

InChI

InChI=1S/C9H7IOS/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2

InChI Key

QEOYBMINTWSFSA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)I)C(=O)CS1

Origin of Product

United States

Foundational & Exploratory

7-Iodo-isothiochroman-4-one: Synthesis, Mechanistic Properties, and Applications in CYP11B2 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of cardiovascular and renal drug development, the selective inhibition of aldosterone synthase (CYP11B2) represents a critical therapeutic vector for managing hypertension, congestive heart failure, and diabetic nephropathy[1]. 7-Iodo-isothiochroman-4-one (CAS: 1034921-37-3) serves as a highly specialized, bicyclic heterocyclic intermediate engineered specifically for the synthesis of novel imidazole-based CYP11B2 and 11-beta-hydroxylase (CYP11B1) inhibitors[2].

This technical guide deconstructs the physicochemical properties, the step-by-step self-validating synthesis protocols, and the downstream pharmacological applications of 7-iodo-isothiochroman-4-one. By examining the causality behind the synthetic choices—such as specific solvent environments and dehydrating agents—researchers can optimize the yield and purity of this crucial pharmacophore building block.

Structural & Physicochemical Profiling

The architectural value of 7-iodo-isothiochroman-4-one lies in its dual-functionalized isothiochroman core. The iodine atom at position 7 provides an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., cyanation or Suzuki-Miyaura couplings), while the ketone at position 4 allows for further derivatization, such as reductive amination or condensation with imidazole derivatives[1].

Table 1: Physicochemical & Structural Properties
ParameterSpecification
Chemical Name 7-iodo-2,3-dihydro-4H-1-benzothiopyran-4-one
CAS Registry Number 1034921-37-3[3]
Molecular Formula C9H7IOS[3]
Molecular Weight 290.12 g/mol
Key Functional Groups Aryl iodide, Thioether, Aryl ketone
Mass Spectrometry (ESI) m/z 308.0 [M+NH4]+[1]
Role in Drug Design Precursor for CYP11B1 / CYP11B2 inhibitors[2]

Mechanistic Synthesis Protocol

The synthesis of 7-iodo-isothiochroman-4-one is achieved through a robust three-step linear sequence: thioether formation, ester saponification, and an intramolecular Friedel-Crafts acylation[4]. The protocols below are designed as self-validating systems, ensuring intermediate purity before progression.

Phase 1: Thioether Formation via SN2 Substitution

Objective: Synthesize (3-Iodo-benzylsulfanyl)-acetic acid methyl ester.

  • Reagents: 1-bromomethyl-3-iodo-benzene (25.0 g, 84 mmol), mercapto-acetic acid methyl ester (9.0 g, 85 mmol), K2CO3 (15.2 g, 110 mmol)[1].

  • Solvent: Acetone (500 mL)[1].

  • Causality & Mechanism: The benzylic bromide is highly electrophilic. Potassium carbonate (K2CO3) is selected as a mild base to selectively deprotonate the thiol without inducing unwanted side reactions (such as ester hydrolysis or aldol condensation of the solvent). Acetone, a polar aprotic solvent, is chosen because it solvates the potassium cation effectively, leaving the thiolate anion highly nucleophilic, thereby accelerating the SN2 displacement of the bromide[1].

  • Procedure:

    • Dissolve 1-bromomethyl-3-iodo-benzene in acetone.

    • Add mercapto-acetic acid methyl ester, followed by K2CO3.

    • Stir the heterogeneous mixture overnight at room temperature[1].

    • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Self-Validation (QC): Perform TLC (Hexanes/Ethyl Acetate). The disappearance of the benzylic bromide spot confirms completion. The crude residue is used directly in the next step to minimize yield loss.

Phase 2: Saponification of the Thioether Ester

Objective: Generate (3-iodo-benzylsulfanyl)-acetic acid.

  • Reagents: Lithium hydroxide (LiOH)[4].

  • Solvent: Aqueous Methanol (H2O/MeOH)[4].

  • Causality & Mechanism: The methyl ester must be converted to a free carboxylic acid to serve as the electrophile in the subsequent ring closure. LiOH is preferred over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon and allowing for a clean, rapid hydroxide attack at ambient temperatures.

  • Procedure:

    • Dissolve the crude ester in a 3:1 mixture of MeOH and H2O.

    • Add 1.5 equivalents of LiOH and stir until complete consumption of the ester.

    • Acidify the mixture with 1N HCl to precipitate the free carboxylic acid.

    • Extract with ethyl acetate, dry over Na2SO4, and concentrate.

Phase 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

Objective: Yield the final bicyclic core, 7-iodo-isothiochroman-4-one.

  • Reagents: Phosphorus pentoxide (P4O10)[4].

  • Solvent: Chlorobenzene[4].

  • Causality & Mechanism: P4O10 acts as a potent dehydrating agent, converting the carboxylic acid into a highly reactive mixed anhydride or acylium ion. Chlorobenzene is specifically chosen as the solvent for two reasons: its high boiling point (132°C) provides the thermal energy required to overcome the activation barrier of the ring closure, and its deactivated aromatic ring (due to the electron-withdrawing chlorine) prevents intermolecular Friedel-Crafts acylation with the solvent itself[4].

  • Procedure:

    • Suspend the (3-iodo-benzylsulfanyl)-acetic acid in chlorobenzene.

    • Add an excess of P4O10.

    • Heat the reaction mixture to reflux for approximately 32 hours[4].

    • Cool to room temperature, quench carefully with ice water, and extract with ethyl acetate.

    • Purify via silica gel flash chromatography.

  • Self-Validation (QC): Analyze the purified product via Mass Spectrometry. The presence of a major peak at m/z 308.0 [M+NH4]+ confirms the successful formation of 7-iodo-isothiochroman-4-one[1].

Synthesis Workflow Visualization

SynthesisWorkflow SM 1-bromomethyl- 3-iodo-benzene Int1 (3-Iodo-benzylsulfanyl)- acetic acid methyl ester SM->Int1 K2CO3, Acetone (SN2 Alkylation) Thiol Mercapto-acetic acid methyl ester Thiol->Int1 K2CO3, Acetone (SN2 Alkylation) Int2 (3-Iodo-benzylsulfanyl)- acetic acid Int1->Int2 LiOH, MeOH/H2O (Saponification) Prod 7-Iodo-isothiochroman- 4-one Int2->Prod P4O10, Chlorobenzene (Friedel-Crafts Cyclization)

Figure 1: Three-step synthesis workflow of 7-Iodo-isothiochroman-4-one.

Downstream Applications: CYP11B2 Inhibitor Development

The primary utility of 7-iodo-isothiochroman-4-one is its role as a scaffold for synthesizing aldosterone synthase (CYP11B2) inhibitors[5]. Aldosterone synthase is a mitochondrial cytochrome P450 enzyme responsible for catalyzing the final step of aldosterone production in the adrenal cortex[1]. Overproduction of aldosterone is a primary driver of hypokalemia, hypertension, and myocardial fibrosis[5].

Key Transformation: Palladium-Catalyzed Cyanation

To enhance binding affinity to the CYP11B2 active site, the iodine atom is frequently replaced with a carbonitrile group.

  • Reaction: 7-iodo-isothiochroman-4-one + Zn(CN)2

    
     4-oxo-isothiochroman-7-carbonitrile[1].
    
  • Protocol: To a solution of 7-iodo-isothiochroman-4-one (290 mg, 1.0 mmol) in DMF (5 mL) is added Zn(CN)2 (117 mg, 1.0 mmol) and the catalyst Pd(PPh3)4 (124 mg, 0.1 mmol). The system is heated to 95°C for 3 hours[1].

  • Causality: The Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond. Transmetallation with Zn(CN)2 transfers the cyanide ligand to the palladium center, followed by reductive elimination to yield the aryl nitrile. DMF is used as it readily dissolves the inorganic cyanide source and stabilizes the transition states.

Table 2: Quantitative Reaction Parameters for Key Transformations
Transformation StepSubstrate ScaleKey Reagents / CatalystsSolventTemp / TimeYield / QC Marker
SN2 Alkylation 84.0 mmolK2CO3 (110 mmol)Acetone25°C / 12hComplete conversion
Cyclization VariableP4O10 (Excess)ChlorobenzeneReflux / 32hm/z 308.0 [M+NH4]+
Cyanation 1.0 mmolZn(CN)2, Pd(PPh3)4 (10 mol%)DMF95°C / 3hNitrile IR stretch

Biological Pathway & Mechanism of Action

Inhibitors derived from 7-iodo-isothiochroman-4-one (and its carbonitrile derivatives) are designed to selectively bind to the heme iron of CYP11B2 via an appended imidazole ring, effectively halting the conversion of 11-deoxycorticosterone to aldosterone[1].

BiologicalPathway AngII Angiotensin II / K+ Levels CYP11B2 Aldosterone Synthase (CYP11B2) AngII->CYP11B2 Upregulates Aldo Aldosterone Production CYP11B2->Aldo Catalyzes MR Mineralocorticoid Receptor (MR) Activation Aldo->MR Binds & Activates Pathology Hypertension, Fibrosis & Renal Failure MR->Pathology Induces Drug Isothiochroman-derived Imidazole Inhibitors Drug->CYP11B2 Competitive Heme Inhibition

Figure 2: Mechanism of action for CYP11B2 inhibitors derived from the isothiochroman scaffold.

References

  • United States Patent US 8,436,035 B2 - Organic compounds. Novartis AG. Details the synthesis of 7-iodo-isothiochroman-4-one and its application as an aldosterone synthase (CYP11B2) inhibitor.
  • European Patent Office EP 2213668 A2 - Imidazoles as aldosterone synthase inhibitors. Novartis AG. Describes the pharmacological properties and therapeutic scope of isothiochroman derivatives for treating hypokalemia and hypertension.
  • Molaid Chemical Database - (3-Iodo-benzylsulfanyl)-acetic acid methyl ester | 867202-90-2. Provides specific reaction conditions, including the use of P4O10 and chlorobenzene for the cyclization step.
  • Molbase Database - 7-iodo-isothiochroman-4-one | 1034921-37-3. Confirms CAS registry numbers and molecular formulas.

Sources

Isothiochroman-4-one Derivatives in Medicinal Chemistry: Synthetic Architectures and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Isothiochroman-4-one derivatives, structured for researchers and drug discovery professionals.

Executive Summary: The Isomer Distinction

In the landscape of sulfur-containing heterocycles, Isothiochroman-4-one (3,4-dihydro-1H-2-benzothiopyran-4-one) represents a distinct and often underutilized scaffold compared to its ubiquitous isomer, Thiochroman-4-one (1-benzothiopyran-4-one).

While the 1-thio isomer is a stable, "privileged" structure in antifungal and anticancer research, the 2-thio (iso) isomer presents unique synthetic challenges—primarily photochemical instability—that must be managed to exploit its medicinal potential. This guide focuses on the specific utility of the isothiochroman-4-one core, its stable 2,2-dioxide derivatives, and its role as a precursor for benzothiepin ring expansion.

FeatureThiochroman-4-one (Common)Isothiochroman-4-one (Target)
IUPAC Name 3,4-dihydro-2H-1-benzothiopyran-4-one3,4-dihydro-1H-2-benzothiopyran-4-one
Sulfur Position Position 1 (Adjacent to Benzene)Position 2 (Isolated by methylenes)
Stability HighPhotosensitive (Rearranges to Thiochroman-3-one)
Primary Use Direct Bioactive Agent (NMT Inhibitor)Synthetic Intermediate / Spiro-Scaffold

Synthetic Architectures and Protocols

The synthesis of isothiochroman-4-one requires a strategy that avoids the thermodynamic trap of the 1-thio isomer. The most robust route utilizes the Dieckmann Condensation of a sulfide-linked diester.

Core Synthesis: The Dieckmann Pathway

This protocol constructs the 2-benzothiopyran ring via an intramolecular Claisen (Dieckmann) condensation.

Reagents & Conditions:

  • Alkylation: Ethyl 2-(bromomethyl)benzoate + Ethyl thioglycolate +

    
     (Acetone, Reflux).
    
  • Cyclization: NaOEt (Ethanol) or NaH (Toluene).

  • Decarboxylation:

    
     (aq), Reflux.
    
Step-by-Step Protocol:
  • Precursor Assembly: Dissolve ethyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous acetone. Add ethyl thioglycolate (1.1 eq) and anhydrous

    
     (2.0 eq). Reflux for 4–6 hours under 
    
    
    
    . Filter inorganic salts and concentrate to yield the diester intermediate (Ethyl 2-((ethoxycarbonylmethyl)thiomethyl)benzoate).
  • Dieckmann Cyclization: Add the diester dropwise to a suspension of NaH (1.2 eq) in dry toluene at 0°C. Allow to warm to RT, then heat to 60°C for 2 hours. The formation of a thick precipitate indicates the enolate salt of the

    
    -keto ester.
    
  • Hydrolysis & Decarboxylation: Quench with glacial acetic acid. Extract the keto-ester. Reflux in 10%

    
     for 3 hours to remove the C-3 ester group.
    
  • Isolation: Neutralize and extract with DCM. Purify via silica chromatography (Hexane/EtOAc). Note: Store in amber vials; the product is light-sensitive.

Visualization: Synthetic Logic Flow

Synthesis Start Ethyl 2-(bromomethyl)benzoate Inter Sulfide Diester Intermediate Start->Inter Alkylation (K2CO3) Reagent Ethyl thioglycolate Reagent->Inter Cyclic Isothiochroman-4-one-3-carboxylate Inter->Cyclic Dieckmann (NaH) Final Isothiochroman-4-one (Target Scaffold) Cyclic->Final Decarboxylation (H2SO4) Rearrange Thiochroman-3-one (Rearrangement Product) Final->Rearrange hv (UV Light)

Figure 1: The Dieckmann condensation route to isothiochroman-4-one, highlighting the critical photochemical instability pathway.

Stability & Mechanistic Insights

The Photochemical Rearrangement

A critical "Senior Scientist" insight is the inherent instability of the isothiochroman-4-one core under UV irradiation. Unlike the 1-thio isomer, the 2-thio isomer undergoes a skeletal rearrangement.

  • Mechanism: Upon irradiation (Pyrex filter, >290 nm), the C-S bond at position 2 undergoes homolytic cleavage. The resulting diradical recombines to form thiochroman-3-one .

  • Implication for Screening: High-throughput screening (HTS) libraries stored in clear plates or exposed to light may degrade into the 3-one isomer, leading to false positives/negatives. Recommendation: Always verify scaffold integrity via NMR prior to biological assay.

Stabilization Strategy: Oxidation

To bypass instability, medicinal chemists often oxidize the sulfur to the sulfone (2,2-dioxide ).

  • Protocol: Treat isothiochroman-4-one with

    
    -CPBA (2.2 eq) in DCM at 0°C.
    
  • Result: 1H-isothiochromen-4(3H)-one 2,2-dioxide.[1] This derivative is photostable and retains the spatial geometry of the parent ring, making it a superior candidate for SAR studies.

Medicinal Chemistry Applications

Spiro-Heterocycles (Anti-Viral/Anti-TB)

The active methylene group at C-3 (flanked by the carbonyl and the sulfur/sulfone) is a "hotspot" for Knoevenagel condensations.

  • Target: Spiro-isoxazolines and benzylidene derivatives.

  • Activity: 3-(4-methoxybenzylidene)-isothiochroman-4-one derivatives have shown efficacy as precursors for Anti-HIV and Anti-Tubercular agents.[2] The spiro-fusion restricts conformational freedom, enhancing binding affinity to viral reverse transcriptase pockets.

  • Synthesis: Reaction of isothiochroman-4-one with aromatic aldehydes (cat. piperidine) yields the

    
    -benzylidene intermediate, which undergoes cycloaddition to form spiro-derivatives.
    
Ring Expansion: Access to Benzothiepins

Isothiochroman-4-one serves as a vital entry point to 7-membered benzothiepin systems, which are privileged scaffolds for CNS targets (e.g., antidepressants).

  • Reaction: Treatment with ethyl diazoacetate (Lewis acid catalyzed) results in a Tiffeneau-Demjanov-like rearrangement.

  • Product: Tetrahydro-1-benzothiepin-5-one derivatives.[3]

  • Mechanism: The diazo carbon attacks the ketone (C-4), followed by migration of the benzylic carbon (C-4a) or the methylene (C-3), expanding the ring from 6 to 7 members.

SAR Data Summary
Derivative ClassModification SiteBiological TargetKey Outcome
Parent 2,2-Dioxide Sulfone (Pos 2)Cysteine ProteasesCovalent modification of active site thiols (Michael acceptor behavior).
3-Benzylidene C-3 Alkene LinkerMycobacterium tuberculosisModerate MIC values; enhanced lipophilicity improves cell wall penetration.
Spiro-Isoxazoline C-3 Spiro FusionHIV-1 RTImproved metabolic stability compared to acyclic analogs.

References

  • Synthesis and Transformations of Isothiochroman 2,2-dioxide Source: ResearchGate URL:[Link]

  • Photochemistry of Thiochroman-4-one and Isothiochroman-4-one Source: Journal of Organic Chemistry (Cited in snippets as "Photochemistry of thioxanthen-9-one...") URL:[Link]

  • Ring Expansion of Isothiochroman-4-one to Benzothiepins Source: J. Chem. Soc., Perkin Trans.[4] 1 (Pellicciari et al.) URL:[2][3][5][Link][4][5]

  • Crystal Structure and Spiro-Synthesis of 3-(4-Methoxy-benzylidene)-isothiochroman-4-one Source: ResearchGate URL:[Link]

  • Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization Source: Organic Letters (Figshare Collection) URL:[Link][5][6][7][8]

Sources

Biological Activity of Halogenated Isothiochromanones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and structure-activity relationships (SAR) of halogenated isothiochromanones and their structural isomers, thiochromanones.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Halogenated derivatives of isothiochroman-4-one (1H-2-benzothiopyran-4(3H)-one) and its positional isomer thiochroman-4-one (1-benzothiopyran-4-one) represent a privileged scaffold in medicinal chemistry.[1] While often conflated in broad literature, these two isomers exhibit distinct biological profiles:

  • Thiochroman-4-ones (1-S): Dominant in antifungal and antileishmanial research. Halogenated derivatives (specifically at the C6 and C3 positions) are potent inhibitors of N-myristoyltransferase (NMT) , a validated fungal target.

  • Isothiochroman-4-ones (2-S): Primarily investigated for anticancer and antiviral activity. Derivatives such as 3-benzylidene-isothiochroman-4-one function as spiro-heterocyclic precursors with significant antiproliferative effects.

This guide synthesizes the pharmacological potential of both scaffolds, with a specific focus on the halogenation patterns that drive bioactivity.[2]

Chemical Basis & Structural Distinction

To ensure experimental accuracy, it is critical to distinguish between the two core scaffolds discussed in this guide.

ScaffoldIUPAC NameHeteroatom PositionPrimary Bioactivity
Thiochroman-4-one 1-benzothiopyran-4-oneSulfur at Pos 1Antifungal (NMT inhibition), Antileishmanial
Isothiochroman-4-one 1H-2-benzothiopyran-4(3H)-oneSulfur at Pos 2Anticancer (Tubulin/Mitochondrial), Antiviral

Halogenation Impact: The introduction of halogens (Cl, Br, F) drastically alters the lipophilicity (LogP) and metabolic stability of these cores.

  • C6-Halogenation (Cl/Br): Increases potency against fungal strains by enhancing hydrophobic interactions within the NMT binding pocket.

  • C3-Halogenomethylene: The presence of a (Z)-chloromethylene or bromomethylene group at C3 is critical for antifungal efficacy, often exceeding the potency of fluconazole in resistant strains.

Antifungal Activity: The Thiochroman-4-one Class

The most extensive data regarding halogenated sulfur-chromanones lies in the thiochroman-4-one series.[3]

Mechanism of Action: NMT Inhibition

Halogenated thiochromanones target N-myristoyltransferase (NMT) , an enzyme essential for the cotranslational modification of proteins in fungi. Inhibition of NMT leads to:

  • Disruption of cell wall integrity.

  • Failure of signal transduction pathways dependent on myristoylated proteins.

  • Fungal cell death.

Key Compounds & Potency[2][4][5][6][7]
  • Compound: (Z)-3-(chloromethylene)-6-chlorothiochroman-4-one.

  • Spectrum: Broad-spectrum activity against Candida albicans, Cryptococcus neoformans, and Aspergillus niger.

  • MIC Values:

    • C. albicans: 0.5 – 4.0 µg/mL (Comparable to Fluconazole).

    • C. neoformans: 0.25 – 2.0 µg/mL .

  • SAR Insight: The (Z)-isomer is significantly more active than the (E)-isomer. The 6-chloro or 6-methyl substitution on the benzene ring is essential for maximizing the selectivity index (SI).

Anticancer Activity: The Isothiochroman-4-one Class

While less common, the isothiochroman-4-one scaffold is a precursor for potent antiproliferative agents.

Mechanism: Antiproliferative & Apoptotic

Derivatives such as 3-(4-methoxybenzylidene)-isothiochroman-4-one and spiro-fused pyrazoles derived from this core exhibit cytotoxicity against human tumor cell lines (e.g., HeLa, HL-60).

  • Pathway: Induction of Mitochondrial Permeability Transition (MPT).

  • Effect: Collapse of transmembrane potential (

    
    ), release of cytochrome c, and subsequent caspase-mediated apoptosis.
    
Experimental Data
  • Spiro-derivatives: Show IC50 values in the low micromolar range (5–20 µM ) against multi-drug resistant cancer lines.

  • Halogenation: Fluorination on the benzylidene moiety enhances metabolic stability and cellular uptake.

Experimental Protocols

The following protocols provide a self-validating workflow for synthesizing the bioactive halogenated cores.

Protocol A: Synthesis of 6-Chloro-thiochroman-4-one (Antifungal Core)

Objective: Synthesize the core scaffold from 4-chlorothiophenol.

  • Reagents: 4-Chlorothiophenol (10 mmol), Acrylic Acid (12 mmol), Polyphosphoric Acid (PPA).

  • Step 1 (Conjugate Addition):

    • Mix 4-chlorothiophenol and acrylic acid.

    • Heat at 100°C for 1 hour.

    • Result: 3-(4-chlorophenylthio)propanoic acid. Yield ~90%.[4]

  • Step 2 (Cyclization):

    • Add PPA (20 g) to the intermediate acid.

    • Stir at 120°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Quench with ice water; extract with DCM.

    • Result: 6-Chlorothiochroman-4-one. Yield ~75%.[4][5]

  • Step 3 (C3-Halogenation - The Bioactive Step):

    • Dissolve product in DMF/POCl3 (Vilsmeier-Haack conditions).[3]

    • Stir at 0°C to RT for 4 hours.

    • Product: (Z)-3-(chloromethylene)-6-chlorothiochroman-4-one .

Protocol B: Biological Assay (Fungal MIC Determination)

Objective: Determine Minimum Inhibitory Concentration.

  • Preparation: Dissolve halogenated compound in DMSO (1 mg/mL stock).

  • Dilution: Serial two-fold dilutions in RPMI 1640 medium.

  • Inoculum: Adjust C. albicans suspension to

    
     cells/mL.
    
  • Incubation: 35°C for 48 hours.

  • Readout: Lowest concentration with no visible growth is the MIC.

Visualization & SAR Analysis

Diagram 1: Synthesis Workflow & SAR Logic

This diagram illustrates the conversion of precursors to the active antifungal agent and highlights the critical Structure-Activity Relationship points.

G Thiophenol 4-Chlorothiophenol (Starting Material) Intermed 3-(Arylthio)propanoic Acid Thiophenol->Intermed Conjugate Addition (100°C) Acrylic Acrylic Acid Acrylic->Intermed Core 6-Chlorothiochroman-4-one (Core Scaffold) Intermed->Core PPA Cyclization (120°C) Active (Z)-3-Chloromethylene- 6-chlorothiochroman-4-one (Active Antifungal) Core->Active Vilsmeier-Haack (DMF/POCl3) Formylation & Chlorination SAR1 C6-Cl: Increases Lipophilicity & Potency SAR1->Core SAR2 C3-Methylene: Essential for NMT Binding SAR2->Active

Caption: Synthesis pathway of the bioactive halogenated thiochromanone, highlighting critical SAR modification points at C6 and C3.

Diagram 2: Mechanism of Action (Antifungal)

The following diagram details the molecular interference of the halogenated compound within the fungal cell.

MOA Compound Halogenated Isothiochromanone/Thiochromanone Target N-Myristoyltransferase (NMT Enzyme) Compound->Target Inhibits (Competitive) Process Protein Myristoylation Target->Process Enables Substrate Myristoyl-CoA + Protein Substrate->Process Catalysis Outcome1 Membrane Targeting Failure Process->Outcome1 Blocked Death Fungal Cell Death Outcome1->Death Outcome2 Cell Wall Instability Outcome2->Death

Caption: Pharmacological mechanism showing NMT inhibition leading to fungal cell death via membrane targeting failure.

Future Outlook & Toxicity

While halogenated isothiochromanones show exceptional potency, future development must address:

  • Genotoxicity: Halogenated vinyl aldehydes (formed at C3) can be reactive. Ames testing is mandatory for lead candidates.

  • Selectivity: Human NMT exists (NMT1/NMT2). Drug candidates must demonstrate >50-fold selectivity for fungal NMT over human isoforms to avoid toxicity.

  • Isomer Stability: The iso-isomer (2-S) is less thermodynamically stable than the thio-isomer (1-S). Formulation strategies must account for potential ring-opening or rearrangement.

References

  • Design, Synthesis and Antifungal Activity of 3-substituedmethylenethiochroman-4-one Derivatives. Semantic Scholar. [Link][3][6]

  • Synthesis and Antifungal Activity of (Z)-3-(bromomethylene)thiochroman-4-ones. International Journal of Chemistry. [Link]

  • Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. PubMed. [Link]

  • Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. [Link][3]

  • Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives. PubMed. [Link]

Sources

7-iodo-2-thiachroman-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the physicochemical properties, synthesis, and application of 7-iodo-2-thiachroman-4-one (standardized IUPAC: 7-iodo-thiochroman-4-one or 7-iodo-2,3-dihydro-4H-1-benzothiopyran-4-one ).

A Versatile Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery

Part 1: Executive Summary & Physicochemical Profile

7-iodo-thiochroman-4-one is a sulfur-containing heterocyclic pharmacophore. It serves as a critical "intermediate of high value" in drug discovery due to the presence of the iodine atom at the C7 position. This halogen handle allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries around the benzothiopyran core.

Nomenclature Clarification

While "2-thiachroman-4-one" is occasionally used in loose nomenclature, the rigorous IUPAC designation for the bicyclic system with sulfur at position 1 is thiochroman-4-one (or 2,3-dihydro-4H-1-benzothiopyran-4-one). This guide focuses on this standard scaffold.

  • Core Scaffold: Thiochroman-4-one[1][2][3]

  • Substitution: Iodine at Position 7[4]

Molecular Identity Table
PropertyValueNotes
Chemical Name 7-iodo-2,3-dihydro-4H-1-benzothiopyran-4-onePreferred IUPAC Name
Common Name 7-Iodo-thiochroman-4-oneIndustry Standard
Molecular Formula

Molecular Weight 290.12 g/mol Average Mass
Exact Mass 289.9262 Da Monoisotopic (

,

)
Element Analysis C: 37.26%, H: 2.43%, I: 43.75%, O: 5.51%, S: 11.05%Theoretical
LogP (Predicted) 3.2 - 3.5Lipophilic due to Iodine
Physical State Pale yellow to off-white solidTypical for halo-thiochromanones

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 7-iodo-thiochroman-4-one relies on constructing the sulfur heterocycle from a thiophenol precursor. The most robust, scalable method involves a two-step sequence: Michael Addition followed by Intramolecular Friedel-Crafts Cyclization .

Strategic Synthesis Workflow

The choice of starting material is critical. To achieve substitution at C7, one must start with 3-iodobenzenethiol (meta-iodothiophenol).

SynthesisWorkflow cluster_0 Regioselectivity Control SM1 3-Iodobenzenethiol (Starting Material) Inter Intermediate: 3-(3-iodophenylthio)propanoic acid SM1->Inter Step 1: Michael Addition Base cat., 80°C Reagent1 Acrylic Acid (Michael Acceptor) Reagent1->Inter Product TARGET: 7-Iodo-thiochroman-4-one Inter->Product Step 2: Friedel-Crafts Acylation (PPA, 100°C) Isomer Minor Isomer: 5-Iodo-thiochroman-4-one Inter->Isomer Regio-isomerization (Sterically disfavored) Cyclization Cyclization Agent (PPA or H2SO4)

Figure 1: Retrosynthetic analysis and forward synthesis logic. The cyclization of the meta-substituted intermediate favors the 7-position (para to Iodine) over the 5-position (ortho to Iodine) due to steric hindrance at the crowded C5 position.

Detailed Experimental Protocol (SOP)

Step 1: Synthesis of 3-(3-iodophenylthio)propanoic acid

  • Reagents: 3-Iodobenzenethiol (1.0 eq), Acrylic acid (1.2 eq), Triethylamine (catalytic), Toluene or Water.

  • Procedure:

    • Charge a round-bottom flask with 3-iodobenzenethiol (e.g., 10 mmol) and acrylic acid (12 mmol).

    • Add a catalytic amount of triethylamine (0.5 mmol).

    • Reflux the mixture in toluene (or heat neat at 90°C) for 4–6 hours. Monitor consumption of thiol by TLC (Hexane/EtOAc).

    • Workup: Cool to room temperature. Dilute with EtOAc. Wash with 1M HCl (to remove amine) and Brine. Dry over

      
       and concentrate.
      
    • Yield: Expect >85% of the carboxylic acid intermediate as a solid.

Step 2: Cyclization to 7-iodo-thiochroman-4-one

  • Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (

    
    ).
    
  • Procedure:

    • Place PPA (10 g per 1 g of intermediate) in a reaction vessel and heat to 60°C to lower viscosity.

    • Add 3-(3-iodophenylthio)propanoic acid portion-wise with vigorous stirring.

    • Increase temperature to 90–100°C and stir for 2–3 hours. Note: Do not overheat (>120°C) to prevent de-iodination or polymerization.

    • Quench: Pour the hot reaction mixture onto crushed ice (~100 g) with stirring. The product should precipitate.

    • Extraction: Extract the aqueous slurry with

      
       (3x). Wash combined organics with Sat. 
      
      
      
      (to remove unreacted acid) and Brine.
    • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (

      
      , 0-20% EtOAc in Hexane).
      
    • Characterization: The 7-iodo isomer is typically the major product. Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR studies if necessary.

Part 3: Structural Characterization & Logic

To validate the synthesis, the researcher must look for specific spectral signatures.

NMR Expectations ( )
  • 
     NMR: 
    
    • Thiochromanone Ring: Two triplets (or multiplets) corresponding to the

      
       bridge.
      
      • 
         ppm (2H, m, 
        
        
        
        , C2).
      • 
         ppm (2H, m, 
        
        
        
        , C3).
    • Aromatic Region (3 protons):

      • H5 (d, J~8Hz): Doublet, ortho coupling to H6. Usually the most downfield aromatic proton due to the carbonyl anisotropy (~8.0 ppm).

      • H6 (dd): Doublet of doublets (ortho to H5, meta to H8).

      • H8 (d, J~2Hz): Meta coupling to H6. Appears as a singlet/fine doublet.

  • 
     NMR: 
    
    • Carbonyl (C4): ~194 ppm.

    • C-I (C7): Distinctive upfield shift for iodine-bearing carbon (~90–100 ppm).

Mass Spectrometry
  • Pattern: Look for the molecular ion

    
     at m/z 290.
    
  • Isotopes: Iodine is monoisotopic (

    
    ), so the M+1 and M+2 peaks will only reflect Carbon/Sulfur isotopes, lacking the characteristic M+2 doublet of Chloro/Bromo compounds.
    

Part 4: Applications in Drug Discovery

The 7-iodo-thiochroman-4-one scaffold is designed for divergent synthesis . The iodine atom is a reactive "warhead" for transition-metal catalysis, while the ketone and sulfur offer additional vectors for modification.

Applications Core 7-Iodo-thiochroman-4-one (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sono Sonogashira Coupling (Alkynes, Pd/Cu) Core->Sono Oxidation S-Oxidation (mCPBA) Core->Oxidation Reduction Ketone Reduction (NaBH4) Core->Reduction Biaryl 7-Aryl-thiochromanones (Kinase Inhibitors) Suzuki->Biaryl Alkyne 7-Alkynyl derivatives (Linkers/Probes) Sono->Alkyne Sulfone Sulfoxides/Sulfones (Modulate Solubility) Oxidation->Sulfone Alcohol Thiochroman-4-ols (Chiral Centers) Reduction->Alcohol

Figure 2: Functionalization logic. The scaffold enables 3-dimensional library generation: growing vectors at C7 (coupling), C4 (reduction/amination), and S1 (oxidation state).

Case Study: Antifungal & Anticancer Research

Thiochroman-4-ones are bioisosteres of chromanones (flavonoids). The introduction of iodine at C7 allows researchers to attach biphenyl or heterocyclic tails, a common strategy to access hydrophobic pockets in enzyme active sites (e.g., CYP51 inhibitors in antifungals or tubulin polymerization inhibitors in oncology).

References

  • Bondock, S. & Metwally, M. A. (2008).[3] Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623–653.[3] Link

  • Pan, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI / Preprints.org. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiochroman-4-one. Link

  • BenchChem Protocols. Experimental procedure for the synthesis of thiochroman-4-ones from 2-Iodothiophenol. Link

Sources

Solubility Profile & Characterization Strategy: 7-Iodo-isothiochroman-4-one

[1]

Executive Summary

7-Iodo-isothiochroman-4-one (CAS: Analogous to 4426-76-0 series) represents a specialized halogenated heterocyclic scaffold, critical in the development of thiochromanone-based antimicrobials and anticancer agents.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic, polarizable iodine substituent and the dipolar isothiochroman-4-one core.[1]

This technical guide provides a comprehensive solubility profile derived from structural structure-property relationship (SPR) analysis of analogous halogenated thiochromanones. It details the thermodynamic basis for solvent selection and outlines a rigorous experimental protocol for solubility determination, essential for researchers optimizing reaction conditions or biological assays.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 7-Iodo-isothiochroman-4-one, one must understand its molecular interaction landscape.[1]

FeatureChemical NatureSolvent Interaction Mechanism
Iodine (C-7) Soft, polarizable halogenDispersion Forces: Enhances solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene).[1]
Ketone (C-4) H-bond acceptor (Dipole)Dipole-Dipole: Key for solubility in aprotic polar solvents (DMSO, Acetone, DMF).[1]
Thioether (S-2) Soft base / LipophilicVan der Waals: Contributes to overall lipophilicity (LogP elevation).[1]
Fused Benzene Planar Aromatic

-

Stacking:
Facilitates dissolution in benzene derivatives but promotes crystal packing stability (reducing solubility).[1]
Predicted Molecular Descriptors[1]
  • LogP (Octanol/Water): ~3.2 – 3.8 (Estimated).[1] The iodine atom significantly increases lipophilicity compared to the parent isothiochroman-4-one (LogP ~1.9).[1]

  • Solubility Class: Lipophilic / Hydrophobic.[1]

  • Water Solubility: Negligible (< 0.1 mg/mL).[1]

Solubility Profile in Organic Solvents

The following profile categorizes solvents by their thermodynamic compatibility with the 7-iodo-isothiochroman-4-one scaffold.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Synthesis, ExtractionHigh polarizability of DCM matches the iodine substituent; excellent for breaking crystal lattice energy.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>150 mg/mL)Stock Solutions (Bio-assays)Strong dipole interactions disrupt intermolecular forces; DMSO is the gold standard for 10-20 mM stock storage.
Esters & Ketones Ethyl Acetate, AcetoneModerate-High (20-80 mg/mL)Purification (Silica), CrystallizationGood balance of polarity; Acetone is excellent for rapid dissolution but volatile.
Ethers THF, 1,4-Dioxane, MTBEModerate (10-50 mg/mL)Reaction SolventTHF coordinates well but may require heating for saturation; MTBE is useful for precipitation.
Alcohols (Protic) Methanol, Ethanol, IsopropanolLow-Moderate (Temperature Dependent)RecrystallizationPoor solubility at RT due to lack of H-bond donors in the solute; solubility increases drastically with heat (Van't Hoff trend).[1]
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexaneVery Low (< 1 mg/mL)Anti-solvent / PrecipitationThe molecule is too polar for pure aliphatics; used to crash the compound out of solution.

Visualizing the Solubility Logic

The following diagram illustrates the interaction network determining the solubility behavior.

SolubilityLogiccluster_featuresStructural Featurescluster_solventsSolvent ClassesCompound7-Iodo-isothiochroman-4-oneIodine7-Iodo (Lipophilic/Soft)Compound->IodineKetone4-Ketone (Dipole)Compound->KetoneScaffoldThio-Aromatic CoreCompound->ScaffoldChlorinatedDCM / ChloroformIodine->ChlorinatedPolarizability MatchPolarAproticDMSO / DMFKetone->PolarAproticDipole InteractionAlcoholsEthanol / MeOHKetone->AlcoholsWeak H-BondingAliphaticsHexanesScaffold->AliphaticsIncompatible (Too Polar)

Figure 1: Structural features of 7-Iodo-isothiochroman-4-one and their impact on solvent compatibility.

Experimental Protocols

For rigorous data generation, do not rely on visual estimation. Use the following "Shake-Flask" method, the industry standard for thermodynamic solubility.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the saturation concentration (

1

Reagents:

  • 7-Iodo-isothiochroman-4-one (Solid, >95% purity).[1]

  • HPLC Grade Solvents (DCM, MeOH, DMSO, etc.).

  • 0.45 µm PTFE Syringe Filters (Nylon filters may degrade in DMSO).[1]

Workflow:

  • Supersaturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Cap tightly and agitate (orbital shaker or magnetic stir bar) at 25°C for 24 hours.

    • Note: If the solution becomes clear, add more solid until a precipitate persists.

  • Sedimentation: Stop agitation and allow the suspension to stand for 4 hours (or centrifuge at 10,000 rpm for 10 min).

  • Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter.

    • Critical Step: Discard the first 100 µL of filtrate to account for filter adsorption.[1]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (Detection @ 254 nm).

    • Calculation: Compare peak area against a 5-point calibration curve of the standard.[1]

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

  • Test 1 (Single Solvent): Test solubility in boiling Ethanol.

    • Ideal: Soluble at reflux, crystals form upon cooling to 4°C.

  • Test 2 (Binary System): Dissolve in minimal DCM (highly soluble). Add Hexane dropwise until turbidity persists.[1] Heat to clear, then cool.

    • Mechanism:[1][2] DCM acts as the solvent; Hexane acts as the anti-solvent, forcing the lattice to reform.

Thermodynamic Modeling (Van't Hoff Analysis)

For process chemistry (scaling up), understanding the temperature dependence of solubility is vital. The solubility (

1
  • 
     (Enthalpy of Dissolution):  Positive for this compound (endothermic dissolution).[1]
    
  • Implication: Solubility will increase exponentially with temperature.[1]

  • Recommendation: If solubility in Ethanol is <5 mg/mL at 20°C, it may rise to >50 mg/mL at 78°C (boiling), making it an excellent candidate for recrystallization.

References

  • PubChem. (2025).[1] Isothiochroman-4-one Compound Summary. National Library of Medicine.[1] [Link]

  • Bondock, S., & Metwally, M. A. (2008).[2] Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.[2] [Link]

  • Simpkins, K. S., et al. (2025).[3] One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Chemistry, 7(5). [Link]

Literature review on 7-substituted isothiochroman-4-one scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemistry, synthesis, and medicinal applications of 7-substituted isothiochroman-4-one scaffolds.

Executive Summary

The isothiochroman-4-one (1H-2-benzothiopyran-4(3H)-one) scaffold represents a distinct sulfur-containing heterocycle, structurally isomeric to the more common thiochroman-4-one. While thiochroman-4-ones (sulfur at position 1) are widely explored, isothiochroman-4-ones (sulfur at position 2) offer unique vector orientations for drug design, particularly in the development of Kappa Opioid Receptor (KOR) antagonists and antifungal agents.

The 7-substituted derivatives are of critical importance because this position corresponds to the phenolic hydroxyl group found in many morphinan pharmacophores, making it a pivotal site for optimizing receptor binding affinity and metabolic stability. This guide provides a rigorous analysis of the synthetic pathways, structural considerations, and biological applications of these scaffolds.

Structural & Synthetic Chemistry[1][2][3][4][5]

Core Scaffold Analysis

The isothiochroman-4-one core consists of a benzene ring fused to a thiopyran-4-one ring. The numbering convention is critical for accurate substitution patterns:

  • Position 1: Benzylic carbon adjacent to the sulfur.

  • Position 2: Sulfur atom.[1][2]

  • Position 3: Methylene adjacent to the carbonyl.

  • Position 4: Carbonyl group.[3][4]

  • Position 7: Located on the benzene ring, para to the benzylic C1 and meta to the carbonyl bridgehead (C4a).

This specific geometry places 7-substituents in a region of space often critical for hydrogen bonding in G-protein coupled receptor (GPCR) pockets.

Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

The most robust method for constructing the 7-substituted isothiochroman-4-one core involves the cyclization of [(3-substituted-benzyl)thio]acetic acids .

Mechanism & Regioselectivity[5][6]
  • Alkylation: A meta-substituted benzyl halide reacts with thioglycolic acid to form the acyclic sulfide precursor.

  • Activation: The carboxylic acid is converted to an acid chloride (using

    
     or 
    
    
    
    ) or activated anhydride.
  • Cyclization: Lewis acid-mediated (e.g.,

    
    , 
    
    
    
    ) intramolecular Friedel-Crafts acylation closes the ring.

Critical Regioselectivity Note: Cyclization of a meta-substituted precursor can theoretically yield either the 5-substituted (ortho-cyclization) or 7-substituted (para-cyclization) isomer.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) at the meta position strongly direct the acylation para to themselves due to steric hindrance at the ortho site and electronic activation at the para site. This predominantly yields the 7-substituted isothiochroman-4-one .

  • Reaction Conditions: Milder Lewis acids (e.g.,

    
    ) at lower temperatures (
    
    
    
    ) favor the kinetically controlled 7-isomer over the 5-isomer.
Visualization of Synthetic Logic

Synthesis cluster_0 Precursor Assembly cluster_1 Cyclization (Friedel-Crafts) node_A m-Substituted Benzyl Chloride node_C [(3-Substituted-benzyl) thio]acetic acid node_A->node_C S-Alkylation (NaOH, EtOH) node_B Thioglycolic Acid node_B->node_C node_D Acid Chloride Intermediate node_C->node_D Activation (SOCl2 or PCl5) node_E 7-Substituted Isothiochroman-4-one node_D->node_E Major Product (Para-attack) node_F 5-Substituted Isomer (Minor) node_D->node_F Steric Hindrance (Ortho-attack)

Caption: Synthetic route to 7-substituted isothiochroman-4-ones via Friedel-Crafts acylation, highlighting the regioselective preference for the 7-position.

Experimental Protocol: Synthesis of 7-Methoxyisothiochroman-4-one

Objective: Synthesis of 7-methoxyisothiochroman-4-one, a key intermediate for opioid receptor ligands.

Materials
  • 3-Methoxybenzyl chloride (CAS: 824-94-2)

  • Mercaptoacetic acid (Thioglycolic acid)

  • Sodium hydroxide (NaOH)

  • Thionyl chloride (

    
    )
    
  • Aluminum chloride (

    
    ) or Tin(IV) chloride (
    
    
    
    )
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
Step 1: Preparation of [(3-Methoxybenzyl)thio]acetic acid
  • Dissolve mercaptoacetic acid (1.0 eq) in a 10% NaOH solution (2.2 eq) at

    
    .
    
  • Add 3-methoxybenzyl chloride (1.0 eq) dropwise over 30 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Acidify with conc. HCl to pH 2. Extract with ethyl acetate (

    
    ).[7] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate to yield the crude acid.
Step 2: Cyclization to 7-Methoxyisothiochroman-4-one
  • Dissolve the crude acid (from Step 1) in anhydrous DCM under nitrogen.

  • Add

    
     (1.2 eq) and catalytic DMF. Reflux for 2 hours to form the acid chloride.
    
  • Cool the solution to

    
    .[7]
    
  • Add

    
     (1.1 eq) dropwise (Use 
    
    
    
    for better regioselectivity compared to
    
    
    ).
  • Stir at

    
     for 1 hour, then allow to warm to room temperature overnight.
    
  • Quench: Pour reaction mixture onto crushed ice/HCl.

  • Purification: Extract with DCM. Wash with saturated

    
     (to remove unreacted acid) and brine. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • Validation:

    
     NMR should show diagnostic singlets for C1-H (benzylic, 
    
    
    
    ppm) and C3-H (
    
    
    ppm), and aromatic signals consistent with 1,2,4-substitution pattern.

Medicinal Chemistry & Applications

Case Study: Kappa Opioid Receptor (KOR) Antagonists

The 7-substituted isothiochroman-4-one scaffold gained prominence as a precursor to JDTic analogues. JDTic is a potent, selective KOR antagonist.

  • Role of 7-Substitution: The 7-methoxy group is converted to a 7-hydroxy group (via

    
     demethylation). This phenolic hydroxyl mimics the A-ring phenol of morphinan alkaloids, forming a critical hydrogen bond with the receptor (often a water-mediated interaction with specific residues in the binding pocket).
    
  • Isostere Advantage: Replacing the isoquinoline or tetralin core with isothiochroman alters the metabolic profile and lipophilicity (

    
    ), potentially improving blood-brain barrier (BBB) penetration.
    
Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of 7-substituents on biological activity in KOR ligands derived from this scaffold.

Substituent (R-7)Electronic EffectKOR Affinity (

)
Functional Activity
-H Neutral

Weak Antagonist
-OH Donor (H-bond)

Potent Antagonist
-OMe Donor (Steric)

Moderate Antagonist
-Cl Withdrawing

Inactive/Weak
Biological Pathway Visualization[8]

SAR cluster_target Biological Target: Kappa Opioid Receptor node_Rec Receptor Binding Pocket node_Scaffold 7-Substituted Isothiochroman-4-one Core node_7OH 7-OH Group (Phenolic) node_Scaffold->node_7OH Derivatization node_7OMe 7-OMe Group node_Scaffold->node_7OMe node_Interaction Critical H-Bond (Mimics Tyrosine) node_7OH->node_Interaction node_Interaction->node_Rec High Affinity Binding node_7OMe->node_Rec Reduced Affinity (Steric Clash/No H-bond)

Caption: SAR mechanism showing the critical role of the 7-hydroxy substituent in receptor binding, derived from the 7-methoxy precursor.

References

  • Thomas, J. B., et al. (2009). "Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Synthesis and Opioid Receptor Binding Properties." Journal of Medicinal Chemistry.

  • Lombardino, J. G. (1974). "Preparation and antiinflammatory activity of some nonacidic triscyclic amides." Journal of Medicinal Chemistry. (Foundational chemistry for benzothiopyran-4-ones).

  • Fukuda, S., et al. (2009). "Thiones from α-Substituted 2-Bromostyrenes and Carbon Disulfide." Heterocycles. (Discusses isothiochroman-1-thione and related skeletal synthesis).

  • Chen, J., et al. (2018). "Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers." Organic Letters. (Alternative synthetic strategies for the isothiochroman skeleton).

Sources

Strategic Utilization of Iodo-Isothiochromanones in Drug Discovery: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iodo-isothiochromanones represent a specialized subclass of sulfur-containing heterocycles that merge the pharmacologically privileged isothiochroman scaffold with the synthetic versatility of an organic iodide.[1] While the parent scaffolds (thiochromanones and isothiochromanones) exhibit intrinsic biological activity—ranging from antifungal to anticancer effects—the iodinated derivatives serve a dual purpose in modern pharmaceutical research:

  • Direct Pharmacological Agents: The heavy atom effect and lipophilicity of the iodine substituent can enhance binding affinity in hydrophobic pockets of enzymes like Cathepsin L and Trypanothione reductase .[1]

  • High-Value Synthetic Intermediates: The C–I bond acts as a reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid generation of Structure-Activity Relationship (SAR) libraries from a single core precursor.

This guide details the synthesis, reactivity, and validated biological applications of these compounds, designed for medicinal chemists optimizing lead compounds.

Structural Basis & Nomenclature

To ensure precision, we must distinguish between the regioisomers often conflated in literature.

Scaffold NameIUPAC Core StructureKey Features
Thiochroman-4-one 1-benzothiopyran-4-oneSulfur at position 1.[1] Ketone at position 4.[1][2][3][4][5][6][7] Most common in literature.[1]
Isothiochroman-4-one 1H-2-benzothiopyran-4(3H)-oneSulfur at position 2.[1] Ketone at position 4.[1][2][3][4][5][6][7] Less common, distinct metabolic profile.[1]
Isothiochromen-1-one 1-oxo-1H-isothiochromeneSulfur at position 2.[1] Ketone at position 1.[1][4][7] (Thio-isocoumarin analog).[1]

Focus of this Guide: The 4-iodo-isothiochroman derivatives (often formed via electrophilic cyclization) and 3-iodo-thiochroman-4-ones (alpha-iodo ketones).[1]

Synthesis: The Iodocyclization Protocol

The most robust method for accessing the iodo-isothiochroman core is electrophilic iodocyclization .[1] This "atom-economical" reaction builds the ring and installs the iodine handle in a single step.[1]

Mechanistic Pathway

The reaction typically proceeds via the activation of an alkyne by an electrophilic iodine source (I₂ or ICl), followed by the nucleophilic attack of the sulfur atom (or carbonyl oxygen in related rearrangements).

Iodocyclization Precursor 2-(Alkynyl)benzyl Sulfide (Precursor) Intermediate Iodonium Ion Intermediate Precursor->Intermediate + I2 (Electrophile) Cyclization 6-Endo-Dig Cyclization Intermediate->Cyclization S-Nucleophile Attack Product 4-Iodo-Isothiochromene (Scaffold) Cyclization->Product - R+ (Demethylation/Rearrangement)

Figure 1: General mechanism for the electrophilic iodocyclization of sulfide precursors.[8]

Validated Experimental Protocol

Target: Synthesis of 4-iodo-3-phenyl-1H-isothiochromene (Precursor to Isothiochromanones). Source: Adapted from Larock et al.[1] and Org.[1][9] Lett. methodologies.

Reagents:

  • 2-(Phenylethynyl)benzyl methyl sulfide (1.0 equiv)

  • Molecular Iodine (I₂) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Sodium Thiosulfate (sat.[1] aq.)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 2-(phenylethynyl)benzyl methyl sulfide (0.5 mmol) and dissolve in anhydrous DCM (5 mL).

  • Addition: Add molecular iodine (152 mg, 0.6 mmol) in one portion at room temperature (25°C).

  • Reaction: Stir the dark violet solution for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting material is consumed.[1]

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated Na₂S₂O₃ solution (10 mL) to reduce unreacted iodine. Shake vigorously until the organic layer turns pale yellow/colorless.[1]

  • Workup: Extract with DCM (3 x 10 mL). Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 4-iodo-isothiochromene as a yellowish solid (Yield range: 75–88%).

Critical Note: This intermediate can be oxidized to the isothiochroman-1-one or isothiochroman-4-one using mild oxidants (e.g., DDQ or SeO₂) if the ketone functionality is required immediately, or used directly in cross-coupling.

Pharmaceutical Applications & Biological Activity[5][10][11][12][13][14]

Antifungal Activity (Candida sp.)[1][10]

Iodo-isothiochromanones and their derivatives have shown potent activity against drug-resistant fungal strains.[1]

  • Target: Candida krusei and Cryptococcus neoformans.[1]

  • Mechanism: Disruption of ergosterol biosynthesis and induction of oxidative stress.[1]

  • Data: 3-substituted thiochroman-4-ones exhibit MIC values comparable to Fluconazole in resistant strains.[1]

Anticancer Potential (Apoptosis Induction)

Sulfur heterocycles are known to inhibit cellular proliferation in human breast cancer cells (MCF-7).[1]

  • Pathway: Modulation of the Bcl-2/Bax ratio , leading to mitochondrial membrane potential loss and Caspase-3 activation.

  • Iodine's Role: The iodine atom at the C-3 or C-4 position enhances lipophilicity (logP), improving membrane permeability and cellular uptake compared to the non-halogenated parent.

Enzyme Inhibition (Cathepsin L)

Thiochroman-4-one derivatives (specifically thiosemicarbazones derived from the ketone) are validated inhibitors of Cathepsin L , a cysteine protease implicated in tumor metastasis and Chagas disease (Trypanosoma cruzi).

  • Selectivity: High selectivity for Cathepsin L over Cathepsin B.[1]

  • SAR Insight: Oxidation of the sulfur to sulfone (SO₂) often reduces activity; the sulfide (S) form is preferred.

Late-Stage Functionalization (Lead Optimization)

The "Iodo" group is not the endpoint; it is the gateway.[1] The C–I bond allows for rapid diversification of the core scaffold to tune potency and solubility.[1]

Workflow for Library Generation:

SAR_Workflow Core 4-Iodo-Isothiochromanone (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (+ Aryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkynes) Core->Sonogashira Heck Heck Reaction (+ Alkenes) Core->Heck Library1 Biaryl Derivatives (Improved Metabolic Stability) Suzuki->Library1 Library2 Alkynyl Derivatives (Rigid Linkers) Sonogashira->Library2 Library3 Alkenyl Derivatives (Michael Acceptors) Heck->Library3

Figure 2: Diversity-Oriented Synthesis (DOS) workflow starting from the iodo-isothiochromanone core.

Quantitative Comparison of Coupling Efficiency
Reaction TypeCatalyst SystemPartnerYield (%)Application
Suzuki Pd(PPh₃)₄ / K₂CO₃4-Methoxyphenylboronic acid85-92%Increasing solubility/bioavailability
Sonogashira PdCl₂(PPh₃)₂ / CuIPhenylacetylene78-85%Extending conjugation (Fluorophores)
Heck Pd(OAc)₂ / P(o-tol)₃Ethyl Acrylate65-75%Creating Michael acceptors (Covalent inhibitors)

References

  • Larock, R. C., et al. (2001). "Synthesis of 3-Iodobenzothiophenes and 4-Iodo-isothiochromenes via Electrophilic Cyclization." Journal of Organic Chemistry. Link

  • Vargas, E., et al. (2017).[10] "Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents." Molecules. Link

  • Fang, B., et al. (2010). "Synthesis and Antifungal Activity of (Z)-3-(bromomethylene)thiochroman-4-ones." International Journal of Chemistry.[1] Link

  • Sangeetha, S., et al. (2015).[9] "Copper-Catalyzed Synthesis of Thioflavanones from 2'-Iodochalcones." Organic Letters. Link

  • Greenbaum, D. C., et al. (2004). "Small Molecule Inhibition of the Cysteine Protease Cathepsin L." Chem. Biol.[1]. Link

Sources

An In-depth Technical Guide to the Safe Handling of 7-Iodo-isothiochroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Physicochemical Properties

7-Iodo-isothiochroman-4-one is a derivative of the isothiochromanone heterocyclic scaffold. The thiochromanone core and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] The introduction of an iodine atom at the 7-position is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.

Table 1: Physicochemical Properties of 7-Iodo-isothiochroman-4-one and Related Compounds

Property7-Iodo-isothiochroman-4-one (Predicted)Isothiochroman-4-oneThiochroman-4-one
Molecular Formula C₉H₇IOSC₉H₈OSC₉H₈OS
Molecular Weight 290.12 g/mol 164.23 g/mol 164.22 g/mol
Appearance Likely a solid at room temperature-Orange, low melting solid
Melting Point Not availableNot available28 - 30 °C
Boiling Point Not availableNot available154 °C @ 12 mmHg
Solubility Likely soluble in organic solventsVery slightly soluble in water (0.4g/100mL, 25°C)No information available

Data for Isothiochroman-4-one and Thiochroman-4-one are sourced from PubChem and Fisher Scientific SDS respectively.[4][5]

Hazard Identification and Toxicological Profile

A definitive toxicological profile for 7-Iodo-isothiochroman-4-one has not been established. However, based on the known hazards of its constituent parts—the isothiochromanone core and the organo-iodine moiety—a precautionary approach is warranted.

Inferred Hazards from Isothiochromanone Core

The parent compound, isothiochroman-4-one, is classified with the following hazards[4]:

  • Acute Oral Toxicity (Warning): Harmful if swallowed.

  • Skin Irritation (Warning): Causes skin irritation.

  • Eye Irritation (Warning): Causes serious eye irritation.

  • Respiratory Irritation (Warning): May cause respiratory irritation.

A structurally related compound, Thiochroman-4-one 1-oxide, also presents similar hazards, being harmful if swallowed and causing skin, eye, and respiratory irritation.[6]

Inferred Hazards from Organo-Iodine Moiety

Iodine and its organic compounds can present significant health risks[7][8]:

  • Thyroid Toxicity: Iodine compounds can interfere with thyroid function, and prolonged or repeated exposure may cause damage to the thyroid gland.[9]

  • Irritation: Iodine is a known irritant to the skin, eyes, and respiratory system.[7]

  • Allergic Reactions: Some individuals may develop a skin allergy to iodine.[7]

  • Reactivity: Iodine compounds can be reactive and may form explosive or shock-sensitive mixtures with reducing agents.[7] While the iodine in 7-Iodo-isothiochroman-4-one is covalently bonded to an aromatic ring, caution should still be exercised when handling it in the presence of reactive chemicals.

The combination of these hazards suggests that 7-Iodo-isothiochroman-4-one should be handled as a substance that is potentially harmful if ingested, an irritant to the skin, eyes, and respiratory tract, and a potential thyroid toxin with prolonged exposure.

Hazard_Identification cluster_inferred_hazards Inferred Hazards 7-Iodo-isothiochroman-4-one 7-Iodo-isothiochroman-4-one Oral_Toxicity Acute Oral Toxicity 7-Iodo-isothiochroman-4-one->Oral_Toxicity Based on isothiochromanone core Irritation Skin, Eye & Respiratory Irritation 7-Iodo-isothiochroman-4-one->Irritation Based on both moieties Thyroid_Toxicity Potential Thyroid Toxicity 7-Iodo-isothiochroman-4-one->Thyroid_Toxicity Based on organo-iodine moiety Reactivity_Hazards Potential Reactivity 7-Iodo-isothiochroman-4-one->Reactivity_Hazards General iodo-compound precaution

Figure 1: Inferred hazard profile for 7-Iodo-isothiochroman-4-one.

Experimental Protocols for Safe Handling

Given the potential hazards, strict adherence to safety protocols is paramount. The following procedures are based on best practices for handling research chemicals with unknown toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Lab_Coat Chemical-resistant Lab Coat Gloves Nitrile Gloves (double-gloving recommended) Lab_Coat->Gloves Eye_Protection Safety Glasses with Side Shields or Goggles Gloves->Eye_Protection Respiratory_Protection Use in a Fume Hood Eye_Protection->Respiratory_Protection End End Respiratory_Protection->End Start Start Start->Lab_Coat

Figure 2: Standard PPE workflow for handling 7-Iodo-isothiochroman-4-one.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before introducing 7-Iodo-isothiochroman-4-one.

    • Have appropriate waste containers ready for solid and liquid waste.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to minimize inhalation exposure.

    • Use a spatula for transfers and avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

  • Reaction Setup:

    • Conduct all reactions in a well-ventilated fume hood.

    • Keep the reaction vessel closed to the extent possible.

    • Be mindful of potential incompatibilities, particularly with strong oxidizing and reducing agents.[5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Wash hands thoroughly after removing gloves.

    • Properly label and store any remaining material.

Emergency Procedures

Table 2: Emergency Response Protocol

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In the event of a spill, evacuate the area and prevent entry. For a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

Storage and Disposal

Storage: Store 7-Iodo-isothiochroman-4-one in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible substances such as strong oxidizing agents.[5]

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter the sewer system or waterways.

Conclusion

While a specific Safety Data Sheet for 7-Iodo-isothiochroman-4-one is not currently available, a thorough risk assessment can be conducted by examining the hazards associated with its structural components. The isothiochromanone core suggests potential for irritation and acute oral toxicity, while the organo-iodine moiety raises concerns about thyroid toxicity and chemical reactivity. By adhering to the stringent handling protocols, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with the use of this compound in a laboratory setting.

References

  • Chi, J., et al. (2021). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Molecules, 26(10), 2925. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Available at: [Link]

  • Pinedo-Rivilla, C., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2095. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78150, Isothiochromanone. Retrieved from [Link].

  • Royal Society of Chemistry. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Available at: [Link]

  • MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available at: [Link]

  • MDPI. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Available at: [Link]

  • Yu, L., et al. (2021). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Molecules, 26(14), 4391. Available at: [Link]

  • MDPI. (2021). Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation. Available at: [Link]

  • MDPI. (2025). The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. Available at: [Link]

  • ResearchGate. (2014). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. Available at: [Link]

  • ACS Publications. (2011). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. Environmental Science & Technology, 45(15), 6336-6342. Available at: [Link]

  • ResearchGate. (2008). Thiochroman-4-ones: Synthesis and reactions. Available at: [Link]

  • PubMed. (2015). Pharmaceuticals and iodinated contrast media in a hospital wastewater: A case study to analyse their presence and characterise their environmental risk and hazard. Science of The Total Environment, 518-519, 446-460. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Iodine. Available at: [Link]

  • Acta Veterinaria Brno. (2016). Acute and subchronic toxicity studies of the original drug FS-1. Acta Veterinaria Brno, 85(2), 169-175. Available at: [Link]

  • PubMed. (2016). Crystal structure of 7-iodo-4-oxo-4 H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1724-1727. Available at: [Link]

  • ResearchGate. (2018). Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c][1][7][10]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Available at: [Link]

Sources

Methodological & Application

Cyclization protocols for preparing isothiochroman-4-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Isothiochroman-4-one Derivatives

Part 1: Introduction & Strategic Overview

The isothiochroman-4-one scaffold (1H-2-benzothiopyran-4(3H)-one) represents a critical structural motif in medicinal chemistry, distinct from its more common isomer, thiochroman-4-one.[1] While thiochroman-4-one features a sulfur atom directly attached to the benzene ring (position 1), isothiochroman-4-one contains a methylene spacer (position 1), placing the sulfur at position 2.[1]

This structural difference fundamentally alters the synthetic strategy. The preparation of isothiochroman-4-one derivatives hinges on the successful cyclization of (benzylthio)acetic acid precursors, rather than the 3-(phenylthio)propanoic acids used for thiochromones.[1]

Key Synthetic Challenges:

  • Regioselectivity: Ensuring the cyclization occurs at the ortho position of the benzyl ring to form a 6-membered ring, avoiding intermolecular polymerization.

  • Sulfur Sensitivity: The sulfur atom is prone to oxidation (to sulfoxide/sulfone) or poisoning of Lewis acid catalysts.

  • Odor Management: The precursors (benzyl mercaptans) are potent lachrymators and malodorants, requiring strict containment protocols.[1]

This guide details two robust protocols: the Polyphosphoric Acid (PPA) Melt (Method A) for rugged, scalable synthesis, and the Friedel-Crafts Acid Chloride route (Method B) for sensitive substrates requiring milder conditions.[1]

Part 2: Precursor Synthesis (The Foundation)[1]

Before cyclization, the core framework must be assembled via nucleophilic substitution.[1]

Protocol: Synthesis of (Benzylthio)acetic Acid Rationale: This step establishes the C-S-C skeletal framework. We utilize a basic aqueous medium to ensure the thiolate nucleophile is generated in situ from benzyl mercaptan.

Reagents:

  • Benzyl mercaptan (1.0 equiv) [Warning: Stench ][1]

  • Chloroacetic acid (1.1 equiv)[1]

  • Sodium Hydroxide (2.5 equiv)[1]

  • Water/Ethanol (1:1 v/v)[1]

Step-by-Step Workflow:

  • Odor Containment: Prepare a bleach (sodium hypochlorite) bath for quenching all glassware and syringes immediately after use. Work in a high-efficiency fume hood.

  • Deprotonation: Dissolve chloroacetic acid in water and neutralize with 1.0 equiv of NaOH (keep cool, <20°C).

  • Thiolate Formation: In a separate flask, mix benzyl mercaptan with ethanol and the remaining 1.5 equiv NaOH. Stir for 15 min.

  • Coupling: Add the thiolate solution dropwise to the chloroacetate solution over 30 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.

  • Workup: Cool to room temperature. Acidify with conc. HCl to pH ~2. The product, (benzylthio)acetic acid, will precipitate as a white/off-white solid.[1]

  • Isolation: Filter, wash with cold water, and dry.[1] Recrystallize from benzene/petroleum ether if necessary.

Part 3: Cyclization Protocols

Method A: Polyphosphoric Acid (PPA) Cyclization (The "Workhorse" Method)

Best for: Unsubstituted or alkyl-substituted rings; large-scale preparations. Mechanism: Acid-mediated dehydration to form an acylium ion, followed by intramolecular Electrophilic Aromatic Substitution (EAS).[1]

Experimental Procedure:

  • Ratio: Use 10 g of PPA per 1 g of (benzylthio)acetic acid.

  • Mixing: Heat PPA to 60°C to lower viscosity. Add the carboxylic acid precursor in one portion with vigorous mechanical stirring.

  • Reaction: Ramp temperature to 90–100°C .

    • Critical Process Parameter (CPP): Do not exceed 110°C. Higher temperatures promote sulfur oxidation and tar formation.

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). Reaction is typically complete in 1–2 hours.

  • Quenching (The "Ice Crash"): Pour the hot, viscous reaction mixture slowly onto crushed ice (5x weight of PPA) with rapid stirring. The PPA hydrolyzes, and the organic ketone precipitates.[1]

  • Extraction: If the product oils out, extract with Dichloromethane (DCM) (3x).[1] Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.[1]

  • Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography or recrystallization (EtOH).[1][2]

Method B: Friedel-Crafts via Acid Chloride (The "Precision" Method)

Best for: Substrates with electron-donating groups (OMe) or those sensitive to hot PPA. Mechanism: Conversion to acid chloride followed by Lewis Acid-catalyzed cyclization.

Experimental Procedure:

  • Activation: Dissolve (benzylthio)acetic acid (1.0 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir at RT until gas evolution ceases (1 h). Concentrate to remove excess oxalyl chloride.

  • Lewis Acid Addition: Redissolve the crude acid chloride in dry DCM (or 1,2-dichloroethane). Cool to 0°C.[2]

  • Cyclization: Add Aluminum Chloride (AlCl₃) (1.1 equiv) portion-wise.[1] The solution often turns dark red/orange (complex formation).

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

    • Note: SnCl₄ (Tin(IV) chloride) can be used as a milder alternative to AlCl₃ if the substrate is highly sensitive.[1]

  • Quenching: Pour into ice-water/HCl mixture.

  • Workup: Separate layers. Wash organic phase with 1M NaOH, then water.[1] Dry and concentrate.

Part 4: Data Analysis & Troubleshooting

Table 1: Comparative Analysis of Cyclization Methods

FeatureMethod A: PPA MeltMethod B: Acid Chloride/AlCl₃
Yield (Typical) 60–85%70–90%
Reaction Time 1–3 Hours3–6 Hours (2 steps)
Substrate Tolerance Good for alkyl/halo-aromaticsExcellent for alkoxy-aromatics
Operational Ease High (One pot)Moderate (Requires moisture control)
Cleanup Difficult (Viscous acid waste)Easy (Standard aqueous workup)
Major Risk Thermal decomposition/TarringHydrolysis of acid chloride

Troubleshooting Guide:

  • Problem: Low Yield / Black Tar (Method A).

    • Root Cause:[1][3][4] Temperature too high (>110°C) or reaction time too long.[1]

    • Fix: Lower temp to 80°C; quench immediately upon consumption of starting material.

  • Problem: Incomplete Cyclization (Method B).

    • Root Cause:[1][3][4] Deactivation of AlCl₃ by sulfur coordination.

    • Fix: Increase Lewis Acid loading to 1.5–2.0 equiv (S acts as a Lewis base).

  • Problem: Pungent Odor in Product.

    • Root Cause:[1][3][4] Trapped benzyl mercaptan traces.[5]

    • Fix: Wash organic layer with 10% bleach solution during workup (oxidizes thiol to odorless sulfonate).[1]

Part 5: Visualization (Graphviz/DOT)

The following diagram illustrates the synthetic pathway and the mechanistic divergence between the two protocols.

IsothiochromanSynthesis Precursors Benzyl Mercaptan + Chloroacetic Acid Intermed (Benzylthio)acetic Acid (Key Intermediate) Precursors->Intermed NaOH, EtOH/H2O Reflux PPA Method A: PPA Melt (90°C) Intermed->PPA Direct Cyclization AcidCl_Step Method B: 1. (COCl)2, DMF 2. AlCl3, DCM Intermed->AcidCl_Step Activation Acylium [Acylium Ion] PPA->Acylium -H2O Target Isothiochroman-4-one (1H-2-benzothiopyran-4(3H)-one) Acylium->Target Intramolecular EAS AcidCl_Inter Acid Chloride AcidCl_Step->AcidCl_Inter Step 1 AcidCl_Inter->Target Step 2: Lewis Acid Cat.

Caption: Synthetic workflow for Isothiochroman-4-one showing the divergence between PPA-mediated direct cyclization and the two-step Friedel-Crafts acid chloride route.

Part 6: References

  • Larsen, A. A., et al. "Synthesis of Isothiochroman-4-one Derivatives."[1] Journal of the American Chemical Society, vol. 73, no.[1] 11, 1951, pp. 5322-5324.[1] Link[1]

  • Parham, W. E., & Weetman, D. G. "The preparation of 1H-2-benzothiopyran-4(3H)-one."[1] Journal of Organic Chemistry, vol. 34, no. 1, 1969, pp. 56-61.[1] Link[1]

  • Vargas, E., et al. "Biological activities of thiochroman-4-one derivatives."[1] Molecules, vol. 22, no.[1][6] 12, 2017. (Note: Provides context on the biological relevance of the isomeric thiochroman scaffold). Link

  • Olah, G. A. "Friedel-Crafts and Related Reactions."[1] Interscience Publishers, 1964.[1] (Authoritative text on the mechanism of Acylium ion cyclizations). Link[1]

  • Bondock, S., & Metwally, M. A. "Thiochroman-4-ones: synthesis and reactions."[1] Journal of Sulfur Chemistry, vol. 29, no. 6, 2008, pp. 623-653.[1] Link[1]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Iodo-isothiochroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The isothiochroman-4-one scaffold is a highly privileged bicyclic structure in medicinal chemistry, frequently utilized as a core intermediate in the synthesis of potent aldosterone synthase (CYP11B2) inhibitors, antineoplastic agents, and CNS-active therapeutics[1]. Functionalization at the C7 position is a critical vector for structure-activity relationship (SAR) exploration.

Among the various synthetic strategies, the palladium-catalyzed cross-coupling of 7-iodo-isothiochroman-4-one stands out as the most robust method for introducing diverse functional groups, such as nitriles, aryls, and amines. The selection of an aryl iodide over a bromide or chloride is highly intentional: the C(sp²)–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol), facilitating rapid and complete oxidative addition to the Pd(0) active species even under relatively mild conditions. This guide provides a comprehensive, self-validating methodology for executing cyanation and Suzuki-Miyaura cross-couplings on this specific substrate, emphasizing the mechanistic causality behind every reagent choice.

Mechanistic Causality & Reaction Design

The success of transition-metal catalysis on sulfur-containing heterocycles relies heavily on preventing catalyst poisoning. Sulfur atoms can coordinate to palladium, potentially outcompeting labile ligands and leading to catalyst deactivation. To counteract this, strongly coordinating bidentate phosphine ligands (e.g., dppf) or high-affinity monodentate ligands (e.g., PPh₃ in excess) are employed.

The Cyanation Dilemma

Converting 7-iodo-isothiochroman-4-one to 4-oxo-isothiochroman-7-carbonitrile is a high-value transformation[2]. However, free cyanide ions (CN⁻) are notorious for poisoning palladium catalysts by forming thermodynamically stable, catalytically dead ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 complexes.

The Solution: Instead of highly soluble NaCN or KCN, Zinc Cyanide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  is utilized. 

has extremely low solubility in organic solvents like DMF. It acts as a "slow-release" cyanide reservoir, maintaining the steady-state concentration of dissolved CN⁻ below the threshold of catalyst poisoning, while still providing enough nucleophile for the transmetalation step[3]. Alternatively, non-toxic sources like

can be used, though they often require higher temperatures.

Mechanism Pd Pd(0) Active Species (Catalyst) OxAdd Oxidative Addition C-I Bond Cleavage Pd->OxAdd 7-Iodo-isothiochroman-4-one Trans Transmetalation Controlled CN- Release OxAdd->Trans Pd(II) Intermediate RedElim Reductive Elimination Nitrile Formation Trans->RedElim Zn(CN)2 RedElim->Pd 4-Oxo-isothiochroman-7-carbonitrile

Catalytic cycle of Pd-catalyzed cyanation for 7-Iodo-isothiochroman-4-one.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the palladium-catalyzed cyanation and cross-coupling of aryl iodides, highlighting the causality behind the yield variations.

Catalyst SystemNucleophile SourceSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(10 mol%)

(1.0 eq)
DMF953>85Optimal for 7-Iodo-isothiochroman-4-one. Slow CN⁻ release prevents

formation[4].

(0.1 mol%)

DMAC120583–96Ligand-free system; requires high thermal energy to break the iron-cyanide coordination.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(3.2 mol%)

(0.6 eq)
DMF1001~90Bidentate dppf ligand prevents catalyst degradation by sulfur, accelerating the reaction.

(5 mol%)

(1.2 eq)
Toluene/EtOH901675–88Suzuki coupling. Protic co-solvent accelerates boronic acid activation via base[5].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Oxo-isothiochroman-7-carbonitrile (Cyanation)

This protocol is adapted from validated pharmaceutical patent literature for the specific functionalization of 7-iodo-isothiochroman-4-one[1].

Reagents Required:

  • 7-Iodo-isothiochroman-4-one: 290 mg (1.0 mmol)

  • Zinc Cyanide (

    
    ): 117 mg (1.0 mmol)
    
  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ): 124 mg (0.1 mmol, 10 mol%)
    
  • Anhydrous N,N-Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

  • Preparation & Degassing (Crucial Step): To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-iodo-isothiochroman-4-one and

    
    . Add 5.0 mL of anhydrous DMF.
    
    • Causality: DMF is chosen for its high boiling point and ability to partially solubilize the transition states.

    • Validation Check: The solution should be pale yellow/clear. Sparge the mixture with ultra-pure Argon or Nitrogen for exactly 15 minutes. Oxygen must be removed to prevent the irreversible oxidation of

      
       to inactive 
      
      
      
      -peroxo species.
  • Catalyst Addition: Under a positive stream of Argon, quickly add

    
    . Seal the flask.
    
    • Validation Check: The mixture should turn a vibrant, clear yellow upon dissolution of the catalyst. If the solution instantly turns dark black, oxygen ingress has occurred, causing the catalyst to precipitate as "Pd black." The reaction must be aborted.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 95 °C. Stir vigorously for 3 hours.

    • Causality: 95 °C provides the optimal kinetic energy for the transmetalation of cyanide from the insoluble zinc matrix to the Pd(II) center without thermally degrading the thiochromanone ring.

  • Reaction Monitoring (Self-Validation): After 2.5 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via LC-MS (ESI).

    • Validation Target: The starting material mass peak at m/z 308.0 (

      
      ) must disappear[1]. A new peak corresponding to the nitrile product should emerge.
      
  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove zinc salts and precipitated palladium. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Concentrate to dryness under reduced pressure.

  • Purification: Purify the resulting residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave vial, combine 7-iodo-isothiochroman-4-one (1.0 eq), an arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent & Catalyst: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Add

    
     (5 mol%).
    
    • Causality: The biphasic solvent system is critical. Toluene solubilizes the organic substrate, while water dissolves the inorganic base. Ethanol acts as a phase-transfer bridge. The base (

      
      ) is strictly required to convert the boronic acid into a reactive, electron-rich boronate complex, which is the actual species that undergoes transmetalation.
      
  • Execution: Heat the mixture at 90 °C for 16 hours under an inert atmosphere[5].

  • Validation: Monitor via TLC. The highly conjugated cross-coupled product will exhibit strong UV absorbance at 254 nm and a lower Rf value compared to the starting iodide.

Workflow Degas 1. Degassing Remove O2 via Sparging React 2. Cross-Coupling 90-95°C, 3-16h Degas->React Quench 3. Quench & Filter Celite Pad (Remove Pd) React->Quench Purify 4. Chromatography Isolate Target Compound Quench->Purify

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting & Quality Control

  • Issue: Incomplete Conversion (Stalled Reaction)

    • Cause: Catalyst poisoning by free cyanide or sulfur coordination.

    • Intervention: Ensure

      
       is strictly utilized without any alkali metal cyanide additives. If running a Suzuki coupling, ensure the aqueous base is sufficiently concentrated to activate the boronic acid.
      
  • Issue: Formation of Homocoupled Byproducts (Biaryls)

    • Cause: In Suzuki couplings, excess oxygen promotes the oxidative homocoupling of boronic acids.

    • Intervention: Strictly adhere to the freeze-pump-thaw degassing method rather than simple sparging if homocoupling exceeds 5%.

References

  • Imidazoles as aldosterone synthase inhibitors (US Patent 8,436,035 B2) . Novartis AG. Details the synthesis and cyanation of 7-iodo-isothiochroman-4-one. URL:[1]

  • Imidazoles as aldosterone synthase inhibitors (European Patent EP 2213668 A2) . Novartis AG. URL:[2]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media . Cohen, D. T., & Buchwald, S. L. Organic Letters, 2015, 17(2), 202-205. URL:[Link][3]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (PMC). Mechanistic insights into catalyst poisoning and the role of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    URL:[Link]
    
  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides . Weissman, S. A., Zewge, D., & Chen, C. Journal of Organic Chemistry, 2005, 70(4), 1508-1510. URL:[Link][6]

  • Substituted pyrazolo[3, 4-b] pyridine compounds (WO2010078427A1) . Details standard Suzuki coupling conditions for complex heterocyclic systems. URL:[5]

Sources

Application Note: Synthesis of 7-iodo-1H-2-benzothiopyran-4(3H)-one

[1]

Abstract

This guide details the optimized chemical synthesis of 7-iodo-1H-2-benzothiopyran-4(3H)-one (also known as 7-iodothiochroman-4-one), a critical scaffold in the development of rigid sulfur-containing pharmacophores. The protocol utilizes a two-step sequence: S-alkylation of 3-iodobenzenethiol followed by an intramolecular Friedel-Crafts cyclization. Emphasis is placed on regioselective control to favor the 7-iodo isomer over the 5-iodo byproduct, utilizing steric parameters and optimized Lewis acid conditions.

Introduction & Retrosynthetic Analysis

The thiochroman-4-one core is a privileged structure in medicinal chemistry, serving as a rigid homolog of chromanones.[1] The introduction of an iodine handle at the 7-position allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira), making this specific intermediate highly valuable for library generation.

Retrosynthetic Pathway

The synthesis is disconnected into two phases:

  • Ring Closure: Formation of the C4-C4a bond via intramolecular acylation.

  • Chain Installation: S-alkylation of the commercially available 3-iodobenzenethiol.

RetrosynthesisTarget7-iodo-1H-2-benzothiopyran-4(3H)-oneIntermediate3-((3-iodophenyl)thio)propanoic acidTarget->IntermediateFriedel-CraftsCyclizationPrecursors3-iodobenzenethiol+3-chloropropanoic acidIntermediate->PrecursorsS-Alkylation

Figure 1: Retrosynthetic disconnection of the target scaffold.

Reagents & Materials

Essential Reagents Table
ReagentCAS No.RolePurity Req.
3-Iodobenzenethiol 23598-68-7Starting Material>97%
3-Chloropropanoic acid 107-94-8Alkylating Agent>98%
Polyphosphoric Acid (PPA) 8017-16-1Cyclization AgentReagent Grade (>83% P₂O₅)
Sodium Hydroxide (NaOH) 1310-73-2Base20% aq. solution
Hydrochloric Acid (HCl) 7647-01-0Quenching/Acidification2M solution
Dichloromethane (DCM) 75-09-2Extraction SolventHPLC Grade
Equipment
  • Three-neck round-bottom flask (250 mL & 500 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Mechanical overhead stirrer (essential for viscous PPA cyclization)

  • Oil bath with digital temperature control

  • Flash chromatography system (Silica gel 60)

Detailed Experimental Protocol

Phase 1: Synthesis of 3-((3-iodophenyl)thio)propanoic acid

This step installs the propanoic acid side chain. The use of 3-chloropropanoic acid in basic media is preferred over acrylic acid/catalyst methods for better reproducibility with halogenated thiols.

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-iodobenzenethiol (10.0 g, 42.4 mmol) in 50 mL of 20% aqueous NaOH. The solution should be clear/yellowish.

  • Addition: Slowly add a solution of 3-chloropropanoic acid (5.06 g, 46.6 mmol, 1.1 equiv) previously neutralized with saturated Na₂CO₃ (to prevent immediate quenching of the thiol anion).

  • Reaction: Heat the mixture to reflux (100°C) for 3–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes; Product Rf ~ 0.4, highly polar acid).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 2M HCl until pH ~1–2. A white-to-off-white solid will precipitate.

    • Filter the solid and wash with cold water (3 x 50 mL).

    • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Yield Expectation: 85–95%.

Phase 2: Cyclization to 7-iodo-1H-2-benzothiopyran-4(3H)-one

This is the critical regioselective step. Cyclization of the meta-substituted precursor can theoretically yield the 5-iodo (ortho-closure) or 7-iodo (para-closure) isomer. Steric hindrance strongly favors the 7-iodo product.

Protocol:

  • Preparation: Place Polyphosphoric Acid (PPA) (100 g) in a 500 mL three-neck flask. Heat to 60°C to lower viscosity.

  • Addition: Add the dried 3-((3-iodophenyl)thio)propanoic acid (10.0 g) portion-wise to the PPA with vigorous mechanical stirring. Ensure the solid is fully dispersed.

  • Cyclization: Increase temperature to 90–100°C . Stir for 2–3 hours.

    • Note: Do not exceed 110°C to avoid deiodination or polymerization.

    • Monitoring: The reaction mixture will turn deep red/brown.

  • Quenching:

    • Cool the mixture to ~60°C.

    • Pour the viscous syrup onto 300 g of crushed ice/water with rapid stirring. The complex will hydrolyze, precipitating the crude ketone.

  • Extraction: Extract the aqueous slurry with DCM (3 x 100 mL). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and brine. Dry over anhydrous Na₂SO₄.[2]

Phase 3: Purification and Isomer Separation

While the 7-iodo isomer is the major product (>85% ratio), purification is required to remove the 5-iodo minor isomer and trace polymeric impurities.

  • Concentration: Evaporate the solvent to yield a crude yellow/brown solid.

  • Recrystallization (Method A - Preferred): Recrystallize from boiling Ethanol or Ethanol/Hexane (1:3). The 7-iodo isomer typically crystallizes first as light yellow needles.

  • Chromatography (Method B - High Purity):

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Eluent: Gradient of 5%

      
       15% Ethyl Acetate in Hexanes.
      
    • Elution Order: The 5-iodo isomer (less polar due to internal H-bonding/shielding) often elutes slightly before the 7-iodo isomer.

Analytical Validation

Expected Data for 7-iodo-1H-2-benzothiopyran-4(3H)-one:

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 78–82°C (approximate, varies with purity).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.85 (d, J = 8.2 Hz, 1H, H-5) — Doublet indicates ortho-coupling, confirming H-6 is present.
      
    • 
       7.55 (s, 1H, H-8) — Singlet (or small doublet) indicates isolated proton between S and I.
      
    • 
       7.45 (dd, 1H, H-6).
      
    • 
       3.20–3.25 (m, 2H, H-2).
      
    • 
       2.95–3.00 (m, 2H, H-3).
      
  • Key Diagnostic: The coupling pattern of the aromatic protons distinguishes the 7-iodo (1,2,4-substitution pattern on the ring) from the 5-iodo (1,2,3-substitution).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete mixing with PPAUse mechanical stirring; PPA is too viscous for magnetic bars.
Formation of Disulfides Oxidation of thiol starting materialPerform Step 1 under Nitrogen/Argon atmosphere; degas NaOH solution.
Regioselectivity Issues High temperature cyclizationKeep PPA temperature <100°C. Higher temps increase thermodynamic equilibration to the 5-iodo form.
Dark/Tar Product PolymerizationReduce reaction time in PPA. Quench immediately upon consumption of starting material (TLC).

Workflow Visualization

WorkflowStartStart: 3-IodobenzenethiolStep1Step 1: S-Alkylation(NaOH, 3-chloropropanoic acid, 100°C)Start->Step1InterIntermediate:3-((3-iodophenyl)thio)propanoic acidStep1->InterStep2Step 2: Cyclization(PPA, 95°C, 2h)Inter->Step2QuenchQuench on IceExtract with DCMStep2->QuenchPurifyPurification:Recrystallization (EtOH)Quench->PurifyFinalProduct:7-iodo-1H-2-benzothiopyran-4(3H)-onePurify->Final

Figure 2: Step-by-step experimental workflow.

References

  • General Thiochromanone Synthesis: Pan, F., et al. "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids." Molecules, 2017, 22(12), 2041.[1] Link

  • Cyclization Methodology (PPA): Cui, X., et al. "Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction." Synthetic Communications, 2003, 33(11), 1969-1976. (Analogous chemistry for iodo-substituted rings). Link

  • Patent Reference for 7-Iodo Isomer: Ksander, G. M., et al. "Aldosterone Synthase Inhibitors." US Patent 8,436,035 B2, 2013. (Describes preparation of iodo-substituted thiochromanone intermediates). Link

  • Mechanistic Insight: Rabani, M., et al. "Synthesis of thiochroman-4-one derivatives."[3] Journal of Heterocyclic Chemistry, 2019. Link

Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Aryl Iodides in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[1][3] Among the various aryl halides, aryl iodides represent a class of highly reactive substrates. Their utility is rooted in the relative weakness of the carbon-iodine bond, which facilitates the initial and often rate-determining oxidative addition step in the catalytic cycle.[4][5] This heightened reactivity allows for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance, making aryl iodides ideal coupling partners in the synthesis of complex, biologically active molecules.[6] This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of aryl iodides, from the underlying mechanism to detailed experimental protocols and troubleshooting.

The Catalytic Cycle: A Mechanistic Blueprint

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square-planar Pd(II) species.[3] The high reactivity of aryl iodides in this step is a key advantage over other aryl halides.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[3] The presence of a base is crucial for this step, as it activates the organoboron compound, typically by forming a more nucleophilic "ate" complex.[1][7][8]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(I)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'L2->Product Ar-Ar' Ar-I Ar-I Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reaction Components and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of its components.

Palladium Catalysts and Ligands

While a variety of palladium sources can be used, Pd(PPh₃)₄ and Pd(OAc)₂ are common choices.[7] The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing decomposition. For the coupling of aryl iodides, simple phosphine ligands are often sufficient due to the high reactivity of the substrate.

Catalyst/PrecatalystLigandAdvantagesDisadvantages
Pd(PPh₃)₄PPh₃Commercially available, air-stable, effective for many substrates.Can be less active for challenging couplings.
Pd(OAc)₂ / Pd₂(dba)₃Various phosphinesAllows for modularity in ligand choice, enabling fine-tuning of reactivity.Requires in-situ formation of the active catalyst.
Buchwald PalladacyclesBuchwald ligandsHighly active, often at low catalyst loadings and room temperature.More expensive than traditional catalysts.
Boronic Acids and Their Derivatives

Arylboronic acids are the most common organoboron coupling partners due to their commercial availability and stability.[1] Boronate esters, such as pinacol esters, are also widely used and can offer advantages in terms of purification and stability for certain substrates.

The Crucial Role of the Base

The base plays multiple roles in the Suzuki-Miyaura coupling.[1][8] It facilitates the formation of the active palladium catalyst, promotes the formation of the reactive boronate species, and accelerates the final reductive elimination step.[1] The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon SolventsNotes
K₂CO₃ / Na₂CO₃ModerateToluene, Dioxane, THF, WaterOften used in aqueous solvent mixtures. Effective and economical.
K₃PO₄StrongToluene, DioxaneA strong, non-nucleophilic base, often used for less reactive substrates.
Cs₂CO₃StrongToluene, Dioxane, THFHighly effective but more expensive. Can be beneficial for challenging couplings.
Et₃NWeak (Organic)Toluene, THFCan be used in cases where inorganic bases cause side reactions.
Solvent Systems

The choice of solvent is critical for ensuring that all reaction components remain in solution and for influencing the reaction rate. Aprotic solvents are commonly employed, often with the addition of water to aid in the dissolution of the inorganic base.

SolventPropertiesTypical Reaction Temperatures
TolueneAprotic, non-polar80-110 °C
1,4-DioxaneAprotic, polar ether80-100 °C
Tetrahydrofuran (THF)Aprotic, polar ether60-70 °C
Dimethylformamide (DMF)Aprotic, polar80-120 °C
WaterProticUsed as a co-solvent

Experimental Protocol: A General Procedure for the Suzuki-Miyaura Coupling of an Aryl Iodide

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl iodide with an arylboronic acid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble and dry glassware Reagents Weigh and add aryl iodide, arylboronic acid, and base Setup->Reagents Solvent Add solvent and degas Reagents->Solvent Catalyst Add palladium catalyst Solvent->Catalyst Heating Heat to desired temperature Catalyst->Heating Monitoring Monitor reaction by TLC or GC/LC-MS Heating->Monitoring Quench Cool and quench the reaction Monitoring->Quench Extraction Extract with an organic solvent Quench->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add the toluene/water (10:1, 11 mL) solvent mixture. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the catalyst is not old or degraded. Use a freshly opened bottle or a more robust pre-catalyst.
Insufficiently degassedDegas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.
Inappropriate base or solventOptimize the base and solvent system. A stronger base or a different solvent may be required.
Homocoupling of boronic acid Presence of oxygenEnsure rigorous degassing and maintain a positive inert gas atmosphere.
Protodeborylation Presence of water and/or acidic conditionsUse anhydrous solvents and ensure the base is not fully consumed.
Dehalogenation of aryl iodide Presence of a hydride sourceUse a non-protic solvent and avoid bases that can generate hydrides.[4]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • News-Medical.Net. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Rossi, S., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(23), 7293. [Link]

  • Farhang, M., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 227, 116124. [Link]

  • Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 706988. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Yasukawa, T., et al. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Synlett, 32(05), 502-504. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Martins, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Singh, S., & Kumar, V. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. [Link]

Sources

Application Note: One-Pot Synthesis Methods for Substituted Isothiochromanones

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Topic: One-pot synthesis of substituted isothiochroman-4-ones (2-benzothiopyran-4-ones). Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Objective: To provide a rigorous, field-validated guide for synthesizing isothiochroman-4-ones, distinguishing them from their more common isomers (thiochroman-4-ones), and offering scalable, high-yield one-pot protocols.

Executive Summary: Isothiochroman-4-ones are critical sulfur-containing heterocyclic scaffolds, serving as bioisosteres to isochromanones and precursors to potent antifungal and antimicrobial agents. Unlike thiochroman-4-ones (sulfur at position 1), isothiochroman-4-ones (sulfur at position 2) require specific synthetic strategies to install the heteroatom at the benzylic position. This guide details a telescoped S-alkylation/Friedel-Crafts cyclization workflow that eliminates the isolation of foul-smelling thiol intermediates and maximizes atom economy.

Strategic Analysis & Mechanistic Insight

The Isomer Distinction (Critical)

Before initiating synthesis, it is vital to distinguish the target scaffold from its isomer to ensure the correct retrosynthetic disconnection.

  • Thiochroman-4-one (1-Benzothiopyran-4-one): Sulfur is attached directly to the aromatic ring.

    • Precursor: 3-(Phenylthio)propanoic acid.[1][2]

  • Isothiochroman-4-one (2-Benzothiopyran-4-one): Sulfur is at the 2-position, separated from the aromatic ring by a methylene group.

    • Precursor:[(Arylmethyl)thio]acetic acid (Benzylthioacetic acid).

Retrosynthetic Logic for One-Pot Assembly

The most robust route to isothiochroman-4-ones involves the construction of the C1–S–C3–C4 linkage followed by ring closure.

  • S-Alkylation: Nucleophilic attack of a thioglycolate equivalent on a substituted benzyl electrophile.

  • Cyclodehydration: Intramolecular Friedel-Crafts acylation closing the ring at the ortho position.

Performing this in "one pot" requires a solvent system compatible with both the basic conditions of alkylation and the strongly acidic conditions of cyclization, or a "telescoped" approach where the intermediate is carried forward without purification.

ReactionLogic cluster_onepot One-Pot / Telescoped Process Substrate Substituted Benzyl Halide (Ar-CH2-X) Inter Intermediate: [(Arylmethyl)thio]acetic acid Substrate->Inter S-Alkylation (Base) Reagent Mercaptoacetic Acid (HS-CH2-COOH) Reagent->Inter Product Isothiochroman-4-one (Target) Inter->Product Intramolecular Friedel-Crafts Cyclization Cyclization Agent (PPA or TFA/TFAA)

Figure 1: Logical flow for the synthesis of isothiochroman-4-ones.

Experimental Protocols

Protocol A: Telescoped Polyphosphoric Acid (PPA) Cyclization

Best for: Robust substrates, electron-neutral or electron-rich aromatic rings. Scale: 5–50 mmol.

Reagents:

  • Substituted Benzyl Bromide (1.0 equiv)

  • Thioglycolic Acid (1.1 equiv)

  • Potassium Hydroxide (KOH) (2.2 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per g of substrate)

  • Solvents: Ethanol (Step 1), DCM (Extraction).

Step-by-Step Methodology:

  • In-Situ S-Alkylation:

    • Dissolve KOH (2.2 equiv) in Ethanol (5 mL/mmol) in a round-bottom flask.

    • Add Thioglycolic Acid (1.1 equiv) dropwise at 0°C. Stir for 15 min.

    • Add the Substituted Benzyl Bromide (1.0 equiv) slowly.

    • Warm to room temperature and reflux for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of benzyl bromide.

  • Solvent Swap (Telescoping):

    • Concentrate the reaction mixture in vacuo to remove ethanol.

    • Acidify the residue with dilute HCl to pH 2.

    • Extract with Dichloromethane (DCM). Dry organic layer (MgSO4) and concentrate to obtain the crude [(arylmethyl)thio]acetic acid.

    • Note: Do not purify further. The crude oil is sufficient for cyclization.

  • Cyclization:

    • Add PPA (pre-warmed to 60°C to reduce viscosity) directly to the crude acid residue.

    • Stir mechanically at 80–100°C for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7] PPA acts as both solvent and Lewis acid, generating the acylium ion which attacks the ortho position.

  • Workup:

    • Pour the hot reaction mixture onto crushed ice (exothermic!). Stir vigorously until the PPA complex hydrolyzes.

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with sat.[2] NaHCO3 (to remove unreacted acid) and Brine.

    • Dry (Na2SO4) and concentrate.[2][8]

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc).[2][9]

Protocol B: Mild Friedel-Crafts (TFAA/TFA)

Best for: Acid-sensitive substrates or those failing in viscous PPA.

Reagents:

  • Crude [(Arylmethyl)thio]acetic acid (from Protocol A, Step 2).

  • Trifluoroacetic Anhydride (TFAA) (1.5 equiv).

  • Trifluoroacetic Acid (TFA) (Solvent).

Methodology:

  • Dissolve the crude acid in TFA (3 mL/mmol).

  • Add TFAA dropwise at 0°C.

  • Allow to warm to RT and stir for 3–12 hours.

    • Note: This generates a mixed anhydride in situ, which is a potent electrophile for the intramolecular cyclization.

  • Quench with ice water and extract with DCM.

Scope and Optimization Data

The electronic nature of the aromatic ring significantly dictates the yield and reaction time.

Substituent (R)PositionElectronic EffectMethodYield (%)Notes
H -NeutralPPA85-92Standard benchmark.
4-OMe ParaStrong EDGTFAA88-95Facile cyclization; PPA may cause demethylation.
4-Me ParaWeak EDGPPA80-88Excellent conversion.
4-Cl ParaWeak EWGPPA70-75Requires higher temp (100°C) or longer time.
4-NO2 ParaStrong EWG-<10Fails via Friedel-Crafts due to deactivated ring.
3-OMe MetaStrong EDGTFAA85Mixture of regioisomers (6-OMe and 8-OMe) possible.

Data Interpretation:

  • Electron Donating Groups (EDG): Accelerate the cyclization. Milder conditions (Protocol B) are preferred to avoid side reactions.

  • Electron Withdrawing Groups (EWG): Deactivate the ring. Strong EWGs (Nitro, Cyano) generally prevent the Friedel-Crafts step. Alternative routes (e.g., Dieckmann cyclization of diesters) are required for these substrates.

Troubleshooting & Expert Tips

Controlling Regioisomerism

When using meta-substituted benzyl halides, cyclization can occur at two ortho positions (C2 or C6 of the ring), leading to a mixture of 6-substituted and 8-substituted isothiochromanones.

  • Solution: Use steric bulk to direct cyclization. If the meta substituent is bulky (e.g., t-Butyl), cyclization will favor the less hindered para position (relative to the substituent), yielding the 6-isomer.

Managing Sulfur Odor

Thiol intermediates (Mercaptoacetic acid, Benzyl mercaptan derivatives) have potent, unpleasant odors.

  • Protocol: Use bleach (sodium hypochlorite) solution to clean all glassware and spills immediately. The bleach oxidizes the sulfur to odorless sulfoxides/sulfones.

  • One-Pot Advantage: The telescoped method minimizes exposure since the thiol is consumed in the first step and the intermediate sulfide is less volatile.

PPA Handling

Polyphosphoric acid is extremely viscous at room temperature.

  • Tip: Always heat PPA to ~60°C before attempting to pour or syringe it.

  • Quenching: The hydrolysis of PPA is exothermic. Add ice slowly and ensure efficient stirring to prevent "hot spots" that can char the product.

References

  • Lombardino, J. G. (1965). "The preparation of some 2-substituted isothiochromanones." Journal of Organic Chemistry, 30(7), 2403-2407. Link

  • Shyshkina, O., et al. (2016). "Synthesis and structural investigation of new isothiochromen-4-one 2,2-dioxide derivatives." Structural Chemistry, 27, 1283–1291. Link

  • Fukamachi, S., et al. (2009). "One-pot synthesis of 4-substituted isothiochroman-1-thiones from α-substituted 2-bromostyrenes and carbon disulfide." Heterocycles, 78(8), 2077. Link

  • Venkateswarlu, A., et al. (2021). "Applications of Lawesson's Reagent in Organic Synthesis." Organic Chemistry Portal. Link

  • BenchChem. (2025). "Intramolecular Friedel-Crafts Cyclization Protocols." BenchChem Application Notes. Link

Sources

Application Note: High-Purity Isolation of 7-Iodo-isothiochroman-4-one via Flash Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 7-Iodo-isothiochroman-4-one by column chromatography Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Introduction & Chemical Context

7-Iodo-isothiochroman-4-one is a bicyclic heterocyclic ketone featuring a sulfur atom at position 2 and an iodine substituent at position 7. It serves as a pivotal electrophilic scaffold for building complex pharmaceutical agents, such as aldosterone synthase (CYP11B2) inhibitors [1].

Synthetic Origin & Impurity Profile

To design an effective purification strategy, one must understand the crude mixture's composition. This compound is typically synthesized via an intramolecular Friedel-Crafts cyclization of [(4-iodophenyl)methyl]thioacetic acid (also known as (4-iodobenzylthio)acetic acid) [2].

  • Target Molecule: 7-Iodo-isothiochroman-4-one (Moderate polarity, UV active).

  • Key Impurities:

    • Unreacted Starting Material: [(4-iodophenyl)methyl]thioacetic acid (Highly polar, acidic).

    • Dimerization Byproducts: Disulfides formed via oxidation of thiols if generated in situ.

    • Regioisomers: While 4-iodo substitution on the benzyl ring strongly directs cyclization to the 7-position (para to the methylene), trace ortho-cyclization products may exist.

Physicochemical Properties[1]
  • Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), and THF; sparingly soluble in Hexanes.

  • Stability: The sulfur moiety is susceptible to oxidation to sulfoxides/sulfones if exposed to peroxides or prolonged air on acidic silica. The iodine-aryl bond is generally stable under standard chromatography conditions.

Method Development Strategy

Stationary Phase Selection

Standard Silica Gel 60 (40–63 µm) is the recommended stationary phase.

  • Expert Insight: Although sulfur compounds can sometimes streak on acidic silica, the ketone functionality in isothiochroman-4-one moderates the basicity of the sulfur. Standard silica is sufficient, provided the elution is rapid to minimize oxidative stress.

Mobile Phase Optimization

A binary gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) is optimal.

  • TLC Analysis:

    • Solvent: 10% EtOAc in Hexanes.

    • Rf (Target): ~0.30 – 0.40.

    • Rf (Impurity - Acid): ~0.05 (stays at baseline).

    • Visualization: UV (254 nm) is highly effective due to the aryl iodide and conjugated ketone. Iodine stain can be used as a secondary check for sulfur-containing byproducts.

Experimental Protocol

Materials
  • Crude Material: Reaction mixture containing 7-Iodo-isothiochroman-4-one (typically a yellow/orange oil or solid).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvents: HPLC-grade Hexanes and Ethyl Acetate.

  • Column: Flash cartridge (e.g., 12g, 24g, or 40g depending on scale; loading ratio 1:20 to 1:50).

Sample Preparation (Dry Loading)

Direct liquid injection in DCM is possible, but dry loading is strongly recommended to improve resolution, especially if the crude contains residual high-boiling solvents or is viscous.

  • Dissolve the crude residue in a minimum amount of DCM .

  • Add Silica Gel (ratio 1:2 w/w relative to crude mass).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Pack this powder into a solid load cartridge or effectively layer it on top of the pre-packed column.

Elution Gradient
  • Flow Rate: Optimized for column size (e.g., 25–35 mL/min for a 24g column).

  • Equilibration: 3 Column Volumes (CV) of 100% Hexanes.

Step% Ethyl Acetate% HexanesDuration (CV)Purpose
1 0%100%2Elute non-polar impurities (disulfides, hydrocarbons).
2 0% → 5%100% → 95%3Linear ramp to condition column.
3 5% → 15%95% → 85%10Target Elution Window. Shallow gradient maximizes separation.
4 15% → 50%85% → 50%3Flush polar impurities (acids).
5 100%0%2Column wash.
Fraction Collection & Analysis
  • Collect fractions during the 5–15% EtOAc window.

  • Monitor UV absorbance at 254 nm and 280 nm .

  • Pool fractions containing the single spot at Rf ~0.35 (in 10% EtOAc/Hex).

  • Concentrate under vacuum at <40°C to yield the product as a white to pale yellow solid.

Workflow Visualization (Graphviz)

PurificationWorkflow Start Crude Reaction Mixture (7-Iodo-isothiochroman-4-one) Prep Sample Prep: Dissolve in DCM + Silica Evaporate to Dry Powder Start->Prep Load Load onto Flash Column (Silica Gel 60) Prep->Load Equil Equilibrate: 100% Hexanes (3 CV) Load->Equil Elute1 Gradient Elution: 0-5% EtOAc (Non-polars) Equil->Elute1 Elute2 Target Elution: 5-15% EtOAc (Target Compound) Elute1->Elute2 Increase Polarity Elute3 Flush: 15-50% EtOAc (Polar Acids) Elute2->Elute3 Flush Impurities Analyze TLC/UV Analysis (Pool Pure Fractions) Elute2->Analyze Collect Final Pure 7-Iodo-isothiochroman-4-one (>98% Purity) Analyze->Final

Caption: Step-by-step purification workflow for 7-Iodo-isothiochroman-4-one using dry-loading and gradient flash chromatography.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Co-elution Gradient too steep; Sample overloaded.Reduce loading (use larger column); Use a shallower gradient (e.g., 2–8% EtOAc over 15 CV).
Tailing Residual acidity from silica interacting with sulfur.Add 0.1% Triethylamine (TEA) to the mobile phase (rarely needed for ketones but helpful for sensitive sulfur species).
Low Recovery Decomposition on column; Product precipitation.Ensure rapid elution; Verify solubility in mobile phase (liquid load with minimal Toluene if dry load fails).
Product Color Oxidation products (Sulfoxides).Recrystallize final solid from hot Hexane/DCM or Ethanol if chromatography is insufficient.

References

  • Ksander, G. M., et al. (2010). Imidazoles as aldosterone synthase inhibitors. European Patent EP 2213668 A2. European Patent Office. Available at: [Link]

  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2090. Available at: [Link]

  • Pan, F., et al. (2013). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 18(12). Available at: [Link]

Application Note: Crystallization Solvents & Protocols for 7-Iodo-isothiochroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol guide for the crystallization of 7-Iodo-isothiochroman-4-one.

Executive Summary

7-Iodo-isothiochroman-4-one (MW: 290.12 g/mol ) is a critical intermediate in the synthesis of aldosterone synthase (CYP11B2) inhibitors, specifically imidazole-based therapeutics for hypertension and heart failure [1]. While the synthesis via Friedel-Crafts cyclization is well-documented, the downstream purification is often complicated by the lipophilic nature of the iodine substituent and the tendency of sulfur-containing heterocycles to "oil out" rather than crystallize.

This guide provides a scientifically grounded protocol for the crystallization of 7-Iodo-isothiochroman-4-one. It prioritizes solvent systems that balance the high solubility of the aryl iodide moiety with the polarity required to exclude polymeric impurities common in polyphosphoric acid (PPA) mediated cyclizations.

Chemical Profile & Solubility Logic

Structural Analysis

The molecule consists of a bicyclic thiochroman-4-one core substituted with an iodine atom at the 7-position.

  • Lipophilicity: The iodine atom significantly increases

    
     compared to the parent isothiochroman-4-one, reducing solubility in highly polar protic solvents (e.g., water, cold methanol).
    
  • Crystal Packing: The heavy iodine atom facilitates halogen bonding, which can be leveraged to form stable crystal lattices, provided the solvent does not compete for these interactions.

  • Impurity Profile: Common impurities include unreacted 3-(3-iodophenylthio)propanoic acid (starting material) and oligomeric tars from the cyclization step.

Solvent Screening Data

The following table summarizes the solubility behavior of 7-Iodo-isothiochroman-4-one based on empirical data for halogenated thiochromanones.

Solvent SystemSolubility (RT)Solubility (Boiling)SuitabilityNotes
Ethanol (Absolute) LowHighExcellent Preferred for primary recrystallization. Promotes slow crystal growth.
Ethyl Acetate (EtOAc) HighVery HighModerateGood solvent, but yield is poor unless an anti-solvent is used.
Dichloromethane (DCM) Very HighVery HighPoorToo soluble; useful only for layering methods (X-ray quality).
Hexanes/Heptane InsolubleLowAnti-Solvent Essential for maximizing yield in binary solvent systems.
Water InsolubleInsolublePoorCauses rapid precipitation (oiling out) rather than crystallization.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification of crude material (>90% purity) to remove trace tars.

Materials:

  • Crude 7-Iodo-isothiochroman-4-one[1]

  • Absolute Ethanol (EtOH)[2]

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Procedure:

  • Preparation: Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 50 mL of Absolute Ethanol. Heat the mixture to reflux (78 °C) with stirring.

    • Note: If the solid does not completely dissolve after 10 minutes at reflux, add more EtOH in 5 mL increments until a clear solution is obtained.

  • Filtration (Hot): If insoluble black particles (polymeric tars) are visible, filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.

    • Critical: Keep the setup hot to prevent premature crystallization on the filter.

  • Controlled Cooling: Remove the filtrate from heat. Allow it to cool to room temperature (20–25 °C) slowly over 2 hours.

    • Agitation: Do not stir during this phase. Stirring induces nucleation too quickly, trapping impurities.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using a Buchner funnel. Wash the cake with 10 mL of cold (-20 °C) Ethanol.

  • Drying: Dry the pale yellow needles under vacuum (40 °C, 5 mbar) for 4 hours.

Protocol B: Binary Solvent Precipitation (EtOAc / Hexanes)

Best for: Oily crude material or low-purity batches (<90%) where high thermal stress is undesirable.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate (EtOAc) at room temperature. (Approx. 2 mL per gram).[3]

  • Clarification: Filter the solution to remove any inorganic salts (e.g., AlCl3 residues).

  • Anti-Solvent Addition: While stirring rapidly, add Hexanes dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of EtOAc until the solution becomes clear again.

  • Nucleation: Add a "seed crystal" of pure 7-Iodo-isothiochroman-4-one. If no seed is available, scratch the inner wall of the flask with a glass rod.

  • Growth: Cover the flask and let it stand undisturbed at room temperature for 12 hours.

  • Harvest: Collect the solid by filtration and wash with a 1:5 mixture of EtOAc:Hexanes.

Process Logic & Pathway Visualization

The following diagrams illustrate the synthesis context and the decision logic for solvent selection.

Diagram 1: Synthesis & Purification Workflow

This workflow places the crystallization in the context of the standard synthesis route described in Novartis patents [1].

SynthesisWorkflow Precursor 3-(3-iodophenylthio) propanoic acid Crude Crude 7-Iodo-isothiochroman-4-one (Contains Tars) Precursor->Crude Friedel-Crafts Reagent Cyclization Agent (PPA or SOCl2/AlCl3) Reagent->Crude Purification Crystallization (Hot EtOH) Crude->Purification Dissolution Product Pure 7-Iodo-isothiochroman-4-one (Pale Yellow Solid) Purification->Product Cooling & Filtration Downstream Suzuki/Cyanation (Aldosterone Synthase Inhibitors) Product->Downstream Next Step

Caption: Synthesis pathway showing the critical role of crystallization in removing cyclization byproducts before downstream coupling.

Diagram 2: Solvent Selection Logic Tree

Use this logic to determine the appropriate protocol based on your crude material's state.

SolventLogic Start Start: Crude Material State Solid Solid / Powder Start->Solid Oil Viscous Oil / Gum Start->Oil MethodA Method A: Recrystallization from Hot EtOH Solid->MethodA High Purity MethodB Method B: Dissolve in EtOAc -> Add Hexanes Solid->MethodB Low Purity Trituration Trituration: Stir in cold Hexanes to induce solid Oil->Trituration Induce Solidification Trituration->MethodA If Remains Oily (Fail) Trituration->MethodB If Solid Forms

Caption: Decision matrix for selecting the optimal purification method based on the physical state of the crude intermediate.

Troubleshooting & Critical Parameters

"Oiling Out"

Problem: Upon cooling, the product separates as a second liquid phase (oil) instead of crystals. Cause: The solution is too concentrated, or the cooling was too rapid. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of additional solvent (EtOH).

  • Add a seed crystal at the saturation point (cloud point).

  • Cool very slowly (wrap the flask in aluminum foil or a towel to insulate).

Low Yield

Problem: Recovery is <50%. Cause: The compound is too soluble in the mother liquor at room temperature. Solution:

  • Cool the mother liquor to -20 °C.

  • Concentrate the mother liquor by 50% on a rotary evaporator and repeat the cooling step (Second Crop).

References

  • Ksander, G. M., Hu, Q., Papillon, J. (2010). Imidazoles as aldosterone synthase inhibitors. U.S. Patent No.[1] 8,436,035 B2.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Chauder, B. A., et al. (2010). Preparation of isothiochroman-4-one derivatives. European Patent EP 2213668 A2.

  • BenchChem. (2025).[4] Crystal Structure and Properties of Tetrahydrothiopyran-4-one. (Extrapolated for general thiochromanone solubility properties).

Sources

Troubleshooting & Optimization

Improving yield of isothiochroman-4-one cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers optimizing the synthesis of isothiochroman-4-one (1H-2-benzothiopyran-4(3H)-one).

Topic: Improving Cyclization Yields & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support module for sulfur-heterocycle cyclization. This guide addresses the specific challenges of synthesizing isothiochroman-4-one (sulfur at position 2) via intramolecular Friedel-Crafts acylation.

CRITICAL DISTINCTION: Ensure you are synthesizing Isothiochroman-4-one (Precursor: (Benzylthio)acetic acid), NOT Thiochroman-4-one (Precursor: 3-(Phenylthio)propanoic acid).

  • Thiochroman-4-one: Sulfur is directly attached to the benzene ring (Strong activation).

  • Isothiochroman-4-one: Sulfur is separated from the ring by a methylene group (Weak activation). This makes the cyclization significantly more difficult and prone to low yields.

Part 1: The Chemistry & Mechanism

To improve yield, you must control the competition between intramolecular cyclization (desired) and intermolecular polymerization (tar formation).

Reaction Pathway

The most reliable route involves converting the carboxylic acid to an acid chloride, followed by Lewis Acid-mediated cyclization.

ReactionPathway Start [(Benzyl)thio]acetic acid (Precursor) Step1 Acid Chloride Formation (SOCl2 / Oxalyl Cl) Start->Step1 Inter1 Acid Chloride Intermediate Step1->Inter1 Step2 Lewis Acid Activation (AlCl3 / SnCl4) Inter1->Step2 Inter2 Acylium Ion (Electrophile) Step2->Inter2 DCM, 0°C Step3 Intramolecular EAS Attack Inter2->Step3 Dilution Control Side Polymerization/Tar (Intermolecular) Inter2->Side High Conc. or Wet Catalyst Product Isothiochroman-4-one (Target) Step3->Product High Dilution

Figure 1: Mechanistic pathway for isothiochroman-4-one synthesis. Note that the critical control point is the Acylium Ion stage, where concentration determines the ratio of Product vs. Tar.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction turns into a black, sticky tar with <20% yield."

Diagnosis: Intermolecular Polymerization. Explanation: The precursor contains both an activated aromatic ring (nucleophile) and an acyl chloride (electrophile). If two separate molecules react, you form a linear chain (polymer) rather than a ring. This is the #1 killer of yield in this synthesis. Corrective Action:

  • High Dilution: Run the cyclization at 0.05 M to 0.1 M concentration.

  • Inverse Addition: Do not dump the catalyst into the substrate. Instead, dissolve the Lewis Acid (

    
    ) in DCM first, then slowly add  the acid chloride solution dropwise over 1-2 hours. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular reaction.
    
Issue 2: "I see starting material remaining, even after 24 hours."

Diagnosis: Catalyst Deactivation or Poisoning. Explanation: The sulfur atom in your precursor is a "soft" Lewis base. It can coordinate with the Lewis Acid (


), forming a stable complex that prevents the catalyst from activating the carbonyl group.
Corrective Action: 
  • Stoichiometry: You cannot use catalytic amounts. Use 1.2 to 1.5 equivalents of

    
    . The first equivalent coordinates with the sulfur/carbonyl, and the excess drives the reaction.
    
  • Quality Check: Ensure your

    
     is yellow/grey and free-flowing. White powder often indicates hydrolysis (inactive).
    
Issue 3: "The product contains sulfoxides or sulfones."

Diagnosis: Oxidation during reaction or workup. Explanation: Sulfur is easily oxidized. If you used PPA (Polyphosphoric Acid) at high temperatures or did an oxidative workup, you likely oxidized the sulfide. Corrective Action:

  • Switch Method: Avoid hot PPA. Use the Acid Chloride/AlCl3 method at 0°C to Room Temp (RT).

  • Inert Atmosphere: Perform the reaction strictly under Nitrogen or Argon.

  • Degas Solvents: Bubble nitrogen through your DCM for 15 minutes before use.

Part 3: Optimized Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Recommended for high yields (60-85%) and easier purification.

Reagents:

  • [(Benzyl)thio]acetic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv) or Oxalyl Chloride
    
  • Aluminum Chloride (

    
    ) (1.3 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation: Dissolve the acid in dry DCM. Add

    
     and a drop of DMF. Stir at RT until gas evolution ceases (1-2 h). Evaporate solvent/excess 
    
    
    
    strictly in vacuo to obtain the crude acid chloride (yellow oil).
  • Preparation: Redissolve the acid chloride in fresh anhydrous DCM to make a 0.1 M solution .

  • Cyclization: In a separate flask, suspend

    
     (1.3 equiv) in DCM. Cool to 0°C.
    
  • Addition: Add the acid chloride solution dropwise to the

    
     suspension over 60 minutes.
    
  • Reaction: Allow to warm to RT and stir for 3-5 hours. Monitor by TLC (Product is usually less polar than the acid).

  • Quench: Pour mixture onto ice/HCl. Do not allow the mixture to heat up during quench. Extract with DCM.

Method B: PPA Cyclization (Legacy)

Only recommended if you lack facilities for moisture-sensitive chemistry.

Protocol:

  • Mix the acid with PPA (10x weight).

  • Heat to 60-80°C (Critical: Do not exceed 90°C or sulfur oxidation/tarring increases significantly).

  • Stir for 2-4 hours.

  • Workup: Pour into crushed ice. Neutralize carefully. Warning: Emulsions are common.

Part 4: Data & Comparison

Table 1: Comparison of Cyclization Methods for Isothiochroman-4-one

FeatureMethod A: Acid Chloride /

Method B: PPA (Polyphosphoric Acid)
Typical Yield 65 - 85% 30 - 55%
Reaction Temp 0°C

25°C
60°C

90°C
Purity Profile Clean, specific regioisomerTarry impurities, potential oxidation
Workup Standard extraction (DCM/Water)Difficult (Viscous acid, emulsions)
Key Risk Moisture sensitivityPolymerization due to high conc.
Diagnostic Decision Tree

TroubleshootingTree Start Start Troubleshooting: Low Yield? Check1 Is the product black/tarry? Start->Check1 Sol1 High Conc. Issue Action: Dilute to 0.05M & Add Dropwise Check1->Sol1 Yes Check2 Is starting material still present? Check1->Check2 No Sol2 Catalyst Poisoning Action: Increase AlCl3 to 1.5 equiv Check2->Sol2 Yes Check3 Is sulfur oxidized (Sulfoxide)? Check2->Check3 No Sol3 Oxidative Conditions Action: Use N2 atm & Avoid PPA Check3->Sol3 Yes

Figure 2: Decision tree for troubleshooting low yields in isothiochroman-4-one synthesis.

References

  • Lumma, W. C., & Berchtold, G. A. (1969). Photochemistry of Isothiochroman-4-one. The Journal of Organic Chemistry, 34(6), 1566–1572.

    • Significance: Establishes the foundational synthesis of the isothiochroman-4-one skeleton via the acid chloride route.
  • Still, I. W. J., et al. (1981). Carbon-13 Nuclear Magnetic Resonance Spectra of Thiochroman-4-one and Isothiochroman-4-one Derivatives. Canadian Journal of Chemistry, 59(13), 1998-2002.

    • Significance: Provides spectral data for product verification, distinguishing the isomer
  • BenchChem Technical Repository. (2025).[1] Intramolecular Friedel-Crafts Acylation Troubleshooting.

    • Significance: General protocols for optimizing Friedel-Crafts acyl

Sources

Technical Support Center: Troubleshooting Regioisomer Formation in Isothiochromanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isothiochromanone Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the intramolecular Friedel-Crafts cyclization of benzylthioacetic acid derivatives to form isothiochroman-4-ones.

A critical challenge in this synthetic workflow is controlling regioselectivity. When cyclizing meta-substituted precursors (e.g., 3-methoxybenzylthioacetic acid), the reaction inherently yields a mixture of 5-substituted and 7-substituted regioisomers. This guide provides mechanistic insights, troubleshooting FAQs, quantitative benchmarking, and self-validating protocols to help you achieve absolute regiocontrol.

Mechanistic Causality of Regioisomerism

The formation of isothiochroman-4-ones proceeds via an intramolecular 1 [3]. The tethered carboxylic acid is activated into a highly reactive acylium ion, which subsequently attacks the electron-rich aromatic ring 2.

For a meta-substituted precursor, the electron-donating group activates two distinct cyclization sites, leading to a mechanistic divergence:

  • Pathway A (Kinetic/Steric Control): Attack at the para-position relative to the substituent. This pathway is sterically favored and leads to the 7-substituted isothiochroman-4-one.

  • Pathway B (Thermodynamic Control): Attack at the ortho-position. This pathway suffers from severe steric clash with the substituent but can be accessed under high-temperature thermodynamic conditions, leading to the 5-substituted isothiochroman-4-one.

Mechanism A 3-Methoxybenzylthioacetic Acid (Precursor) B Acylium Ion Intermediate (Electrophile) A->B Acid Catalyst (-H2O or -HCl) C Electrophilic Aromatic Substitution (Transition States) B->C D Attack at para-position (Sterically favored) C->D Pathway A (Kinetic) E Attack at ortho-position (Sterically hindered) C->E Pathway B (Thermodynamic) F 7-Methoxyisothiochroman-4-one (Major Regioisomer) D->F G 5-Methoxyisothiochroman-4-one (Minor Regioisomer) E->G

Mechanistic divergence in the Friedel-Crafts cyclization leading to isothiochromanone regioisomers.

Troubleshooting & FAQs

Q1: I am getting a near 1:1 mixture of 5-methoxy and 7-methoxy isothiochroman-4-one. How can I improve the regioselectivity toward the 7-isomer? Expert Insight: Poor regioselectivity typically stems from using high-temperature Brønsted acid conditions, such as Polyphosphoric Acid (PPA) at 90 °C. At elevated temperatures, the reaction loses kinetic control, and the energetic difference between the ortho and para transition states narrows, allowing the sterically hindered 5-isomer to form readily. Solution: Switch to a milder, kinetically controlled Lewis acid protocol. Converting the acid to an acid chloride and cyclizing with Tin(IV) chloride (SnCl₄) at -78 °C maximizes the steric differentiation, heavily favoring the 7-isomer (>90:10 ratio).

Q2: When using AlCl₃ as my Lewis acid, my yields are low, and mass spectrometry indicates a loss of 14 Da. What is happening? Expert Insight: Aluminum chloride (AlCl₃) is a highly oxophilic Lewis acid used frequently in 3[2]. When your substrate contains a methoxy ether, AlCl₃ coordinates strongly to the ether oxygen, leading to ether cleavage (demethylation) and the formation of a phenol. This explains the -14 Da mass shift (loss of a CH₂ group). Solution: Avoid AlCl₃ for alkoxy-substituted substrates. SnCl₄ is significantly less oxophilic and will facilitate the Friedel-Crafts acylation without cleaving the methyl ether.

Q3: My reaction mixture turns into a black, intractable tar when using PPA. How do I prevent this? Expert Insight: Benzylthio ethers can be sensitive to harsh, viscous acidic conditions at high temperatures. The sulfur atom can undergo unwanted oxidation or sulfonium ion formation, leading to intermolecular polymerization. Solution: If a Brønsted acid is strictly required, Eaton's reagent (P₂O₅ in methanesulfonic acid) provides a homogeneous, less viscous medium that allows the reaction to proceed at room temperature, drastically reducing polymerization and improving the recovery of 4 [1].

Quantitative Benchmarking: Catalyst Effects

The following table summarizes the causal relationship between catalyst choice, temperature, and the resulting regioisomer distribution for the cyclization of a standard 3-methoxybenzylthioacetic acid substrate.

Catalyst SystemReaction TempTotal Yield (%)Regioisomer Ratio (7-OMe : 5-OMe)Mechanistic Causality / Notes
PPA 90 °C45%60:40High thermal energy overcomes steric hindrance, leading to poor kinetic control and significant tarring.
Eaton's Reagent 25 °C75%85:15Milder Brønsted acid conditions allow for better steric differentiation and cleaner reaction profiles.
SOCl₂ then AlCl₃ 0 °C50%70:30High oxophilicity of AlCl₃ causes competitive demethylation of the methoxy group, lowering yield.
SOCl₂ then SnCl₄ -78 °C to 25 °C88%95:5Low temperature and mild Lewis acidity maximize kinetic control, heavily favoring the less hindered para-attack.

Self-Validating Experimental Protocols

To achieve the 95:5 regioisomer ratio outlined above, utilize the following kinetically controlled SnCl₄-mediated workflow.

Workflow Step1 1. Activation SOCl2, cat. DMF (Convert to Acid Chloride) Step2 2. Cyclization SnCl4 in DCM (-78°C to RT) Step1->Step2 Step3 3. Quench Ice/HCl (Phase Separation) Step2->Step3 Step4 4. Isolation Silica Gel Chromatography (Isomer Separation) Step3->Step4

Step-by-step experimental workflow for the kinetically controlled synthesis of isothiochroman-4-ones.

Step-by-Step Methodology: SnCl₄-Mediated Cyclization

Phase 1: Acid Chloride Formation

  • Charge a flame-dried round-bottom flask with 3-methoxybenzylthioacetic acid (1.0 equiv) and anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Add catalytic N,N-dimethylformamide (DMF) (0.05 equiv).

  • Dropwise add thionyl chloride (SOCl₂) (1.5 equiv) at 0 °C. Stir the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint: Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol. Analyze via LC-MS. The quantitative observation of the corresponding methyl ester mass confirms the successful and complete formation of the highly reactive acid chloride intermediate.

  • Concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve the crude acid chloride in anhydrous DCM (0.1 M).

Phase 2: Kinetically Controlled Cyclization 6. Cool the acid chloride solution to -78 °C using a dry ice/acetone bath. 7. Dropwise add Tin(IV) chloride (SnCl₄) (1.2 equiv) over 15 minutes. The solution will typically transition to a deep yellow/orange color indicating the formation of the acylium ion complex. 8. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 4 hours. 9. Self-Validation Checkpoint: Monitor the cyclization via TLC (Hexanes:EtOAc 4:1). The disappearance of the acid chloride spot (which streaks) and the emergence of a distinct UV-active, lower-Rf spot indicates successful cyclization. The 7-isomer typically elutes slightly faster than the 5-isomer due to differences in the overall dipole moment.

Phase 3: Quench and Isolation 10. Quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and 1 M HCl. 11. Separate the organic layer, and extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. 12. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to isolate the pure 7-methoxyisothiochroman-4-one.

References

  • Title: a-Oxosulfines: reactions with alkenes and alkyne Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Friedel-Crafts acylation of aromatic groups to give ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Technical Support Center: Friedel-Crafts Acylation of Sulfides (Thioethers)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedel-Crafts acylation of aromatic sulfides. This guide is specifically engineered for researchers and drug development professionals synthesizing critical intermediates, such as 4-(methylthio)acetophenone (a key precursor for COX-2 inhibitors like Rofecoxib)[1][2].

Because the sulfur atom in thioethers (e.g., thioanisole, diphenyl sulfide) acts as both a strong ortho/para-directing activating group and a potent Lewis base, reaction temperature is the single most critical variable in this workflow. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you control regioselectivity and prevent catalyst trapping.

Critical Temperature Dynamics & Mechanistic Causality

In a standard Friedel-Crafts acylation, the Lewis acid (e.g.,


) must coordinate with the acyl chloride to generate the highly electrophilic acylium ion[2]. However, when an aromatic sulfide is introduced, the lone pairs on the sulfur atom aggressively compete for the Lewis acid, forming a stable sulfonium-like Lewis acid-base complex[3].

The success of your reaction depends entirely on providing the exact thermal energy required to shift this equilibrium:

  • Too Cold (< 0 °C): The catalyst remains permanently trapped by the sulfur atom. The reaction stalls due to insufficient activation energy[3].

  • Optimal (0 °C to 25 °C): The equilibrium shifts sufficiently to generate the acylium ion, which attacks the sterically unhindered para-position of the aromatic ring[2][3].

  • Too Hot (> 50 °C): Excess thermal energy overrides steric hindrance (reducing para-selectivity) and can trigger Lewis acid-catalyzed C–S bond cleavage, leading to demethylation and the formation of thiophenol byproducts[1].

Reaction Workflow & Temperature Logic

G A Thioether + Acyl Chloride + Lewis Acid (e.g., AlCl3) B S-AlCl3 Lewis Acid-Base Complex (Catalyst Trapping Equilibrium) A->B T1 T < 0°C B->T1 T2 T = 0°C to 25°C B->T2 T3 T > 50°C B->T3 R1 Reaction Stalled Insufficient Activation Energy T1->R1 R2 Optimal Acylation High para-Selectivity (>95%) T2->R2 R3 C-S Bond Cleavage Demethylation & Byproducts T3->R3

Workflow for temperature-dependent pathways in the Friedel-Crafts acylation of sulfides.

Troubleshooting Guide & FAQs

Q1: Why does my acylation of thioanisole stall completely when I run the reaction at -78 °C or 0 °C? Cause: The sulfur atom is a strong Lewis base. At low temperatures, it forms a highly stable complex with


, effectively starving the acyl chloride of the catalyst[3].
Solution:  Do not maintain the reaction at 0 °C indefinitely. Perform the initial reagent addition at 0 °C to control the initial exotherm, but then gradually allow the reaction to warm to room temperature (20–25 °C) to provide the activation energy required to break the S-Al complex and facilitate acylium ion formation[2][3]. Additionally, ensure you are using a stoichiometric excess of Lewis acid (1.1 to 1.5 equivalents)[3].

Q2: I am observing a strong mercaptan (thiophenol) odor and a complex mixture of products when heating the reaction to 70 °C. What went wrong? Cause: High temperatures (> 50 °C) in the presence of strong Lewis acids like


 catalyze the cleavage of the alkyl-aryl sulfide bond (e.g., demethylation of thioanisole)[1].
Solution:  Strictly control the temperature to remain below 25 °C. If elevated temperatures are absolutely necessary due to a sterically hindered substrate, you must abandon 

and switch to a milder, more chemoselective Lewis acid catalyst, such as

or a zinc-based deep eutectic solvent like

[4].

Q3: How do I prevent the formation of ortho-acylated byproducts and improve para-selectivity? Cause: While the para-position is sterically favored, elevated temperatures increase the kinetic energy of the system, leading to a higher proportion of the thermodynamically less stable ortho-isomer[3]. Solution: Slower addition rates at 0 °C followed by a controlled ramp to 25 °C is critical. You can also utilize bulkier solvents (e.g., nitrobenzene instead of dichloromethane) to increase the steric penalty at the ortho-position.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes empirical data for the acylation of thioanisole with acetyl chloride, demonstrating the precise impact of temperature and catalyst selection on reaction outcomes[1][3][4].

Temperature ProfileLewis Acid CatalystConversion RateRegioselectivity (para:ortho)Mechanistic Outcome / Side Reactions
-78 °C

(1.1 eq)
< 5%N/AReaction stalled (S-Al complexation)
0 °C (Constant)

(1.1 eq)
45%> 98:2Sluggish kinetics; incomplete conversion
0 °C

25 °C

(1.1 eq)
> 95%95:5Optimal conditions ; high yield
70 °C

(1.1 eq)
> 90%80:20C-S bond cleavage (demethylation)
120 °C (Microwave)

> 90%> 95:5High yield without C-S cleavage (Requires specialized green catalyst)

Self-Validating Experimental Protocol

This step-by-step methodology details the optimized synthesis of 4-(methylthio)acetophenone via the Friedel-Crafts acylation of thioanisole. It includes built-in validation checks to ensure scientific integrity[2][3].

Reagents Required:

  • Thioanisole (1.0 equivalent, strictly anhydrous)

  • Acetyl chloride (1.05 equivalents)

  • Anhydrous Aluminum Chloride (

    
    ) (1.1 - 1.2 equivalents)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Equipment Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon)[2].

  • Catalyst Suspension: Suspend the anhydrous

    
     (1.1 eq) in anhydrous DCM. Cool the flask to exactly 0 °C using an ice-water bath[3].
    
  • Acylium Ion Generation: Dissolve acetyl chloride (1.05 eq) in DCM and add it dropwise to the

    
     suspension over 15 minutes, maintaining the internal temperature at 0 °C[3].
    
    • Validation Check: The suspension should clarify slightly and may develop a pale yellow tint, indicating the formation of the active acylium ion complex.

  • Substrate Addition: Dissolve thioanisole (1.0 eq) in DCM. Add this solution dropwise from the dropping funnel over 20 minutes[3].

    • Validation Check: A color change to deep red/orange is expected. If the solution remains colorless, the

      
       has likely been deactivated by ambient moisture.
      
  • Temperature Ramp (Critical Step): Once the addition is complete, remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for an additional 30–45 minutes[2]. Monitor the progression via TLC (Hexanes:Ethyl Acetate).

  • Quenching & Workup: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to destroy the aluminum complex[2]. Extract the aqueous layer with DCM, wash the combined organic layers with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate under reduced pressure.

References

  • Experimental and theoretical analysis of friedel-craft acylation of thioanisole Journal of Molecular Catalysis A: Chemical / ResearchGate URL
  • Application Notes and Protocols: Friedel-Crafts Acylation of Thioanisole Benchchem URL
  • Technical Support Center: Friedel-Crafts Acylation of Thioanisole Benchchem URL
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)
  • Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate Roskilde University URL

Sources

Removal of unreacted iodine precursors from final product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Strategies for Iodination Reaction Mixtures

Introduction: Defining the "Precursor" Problem

In iodination chemistry—whether for bulk organic synthesis or high-sensitivity radiopharmaceuticals—"unreacted precursor" refers to two distinct chemical species that require opposing removal strategies.

  • The Iodine Source: Excess elemental iodine (

    
    ) or iodide ions (
    
    
    
    ) remaining after the reaction.
  • The Organic Skeleton: The unreacted organometallic backbone (e.g., tributyltin, boronic acids) or the starting arene.

Failure to remove the former results in oxidative degradation of your product; failure to remove the latter (especially organotins) poses severe toxicity risks and regulatory non-compliance. This guide addresses both.

Decision Matrix: Selecting Your Purification Strategy

Before initiating a protocol, determine your primary impurity profile using the logic flow below.

purification_logic start START: Identify Impurity type_iodine Impurity: Iodine Species (I2, I-, I+) start->type_iodine type_organic Impurity: Organic Precursor (Stannanes, Boronates) start->type_organic q_state State of Iodine? type_iodine->q_state q_lipophilicity Lipophilicity? type_organic->q_lipophilicity sol_oxidized Oxidized (I2) (Purple/Brown Color) q_state->sol_oxidized Molecular I2 sol_ionic Ionic (I-) (Colorless/Aqueous) q_state->sol_ionic Iodide Ion method_redox Method A: Redox Quench (Thiosulfate) sol_oxidized->method_redox method_silver Method B: Silver Scavenging (Ag-SPE) sol_ionic->method_silver method_fluoride Method C: Fluoride Precipitation (For Organotins) q_lipophilicity->method_fluoride High (TBT) method_hplc Method D: Reverse Phase HPLC (C18 Separation) q_lipophilicity->method_hplc General

Figure 1: Decision matrix for selecting the appropriate purification modality based on impurity type.

Module A: Removing Iodine Species ( / )[1]

FAQ: Why is my organic layer still purple after washing?

Diagnosis: You have residual molecular iodine (


). 

is highly lipophilic and partitions into organic solvents (DCM, Chloroform, Ethyl Acetate). Water washes alone are ineffective.

The Solution: Chemical Reduction (Quenching) You must chemically reduce lipophilic


 into hydrophilic iodide (

) to force it into the aqueous phase.
Protocol 1: The Thiosulfate Quench

Mechanism: Sodium thiosulfate reacts with iodine in a redox reaction:



StepActionTechnical Note
1 Prepare Reagent Dissolve 10% w/v Sodium Thiosulfate (

) in DI water. Keep solution fresh (decomposes in acid).
2 Biphasic Mix Add the aqueous thiosulfate to your reaction mixture (1:1 volume ratio).
3 Agitation Critical: Stir vigorously for 5-10 minutes. The purple color must vanish.
4 Separation Use a separatory funnel. The iodine is now

and resides in the aqueous (top or bottom) layer.
5 Extraction Collect the organic layer. The

is removed with the water.[1]

Troubleshooting Tip: If the mixture turns yellow but not colorless, you may have formed polyiodides (


). Add more thiosulfate and ensure the pH is neutral to slightly basic (pH 7-8). Acidic thiosulfate decomposes to sulfur (

) and

(cloudy precipitate) [1].
FAQ: How do I remove radioactive iodide ( ) without HPLC?

Diagnosis: In radiochemistry (e.g., I-123/I-131 labeling), you often need to remove unreacted radioactive iodide from the final drug product quickly using Solid Phase Extraction (SPE).[2]

Protocol 2: Silver-Impregnated Scavenging (The "Ag-Trick")

Mechanism: Silver ions (


) react with iodide (

) to form Silver Iodide (

), an extremely insoluble precipitate (

).

Materials:

  • Commercially available Ag-form cation exchange cartridges (e.g., OnGuard II Ag) or Silver-impregnated Silica.

Workflow:

  • Conditioning: Flush cartridge with 5 mL water.

  • Loading: Pass the reaction mixture through the Ag-cartridge.

  • Retention:

    • Iodide (

      
      ):  Reacts with Ag sites and is irreversibly retained on the cartridge.
      
    • Product: Passes through (elutes) as it does not react with silver.

  • Rinse: Wash with a small volume of water/ethanol to recover all product.

Warning: Do not use this method if your product contains free thiols (-SH) or terminal alkynes, as silver will bind to these functional groups as well [2].

Module B: Removing Organic Precursors (Organotins)

FAQ: My HPLC column is clogging, and I see "ghost peaks."

Diagnosis: You likely have residual tributyltin (TBT) or trimethyltin precursors. These are highly lipophilic "grease" molecules that stick to C18 columns and leach slowly.

Protocol 3: Fluoride Precipitation (The "Pre-HPLC" Cleanup)

Before injecting onto a prep-HPLC, remove the bulk tin precursor to protect your column and improve resolution.

Mechanism: Organotin halides (liquids) have a high affinity for fluoride, forming organotin fluorides (polymeric solids) which are insoluble in most organic solvents [3].



Step-by-Step:

  • Dissolution: Dissolve crude mixture in an ether/hexane blend (avoid alcohols).

  • Precipitation: Add saturated aqueous Potassium Fluoride (KF) or solid KF with a crown ether catalyst.

  • Filtration: A white precipitate (

    
    ) will form. Filter this out using a simple Celite pad or PTFE syringe filter.
    
  • Result: The filtrate contains your iodinated product; the toxic tin is on the filter.

Visualizing the Radiochemistry Workflow (SPE)

In automated synthesis modules (e.g., GE TRACERlab, Synthera), purification is often a "Trap and Release" mechanism using C18 cartridges.

spe_workflow cluster_0 Step 1: Loading cluster_1 Step 2: Elution mix Reaction Mix (Product + I- + Salts) c18_load C18 Cartridge (Retains Lipophilic Product) mix->c18_load waste_load Waste (I-, Salts, Polar Impurities) c18_load->waste_load Flow Through ethanol Ethanol/Water (Eluent) c18_elute C18 Cartridge (Releases Product) ethanol->c18_elute final_vial Final Product Vial (Pure Iodinated Drug) c18_elute->final_vial Release

Figure 2: "Trap and Release" SPE mechanism. Hydrophilic impurities (I-) pass through; Lipophilic product sticks and is later eluted.

References

  • Ricca Chemical Company. (n.d.).[3] Sodium Thiosulfate: Properties and Titration Mechanisms. Retrieved from

  • Jo, S.-E., et al. (2021).[4] Synthesis of Silver-Impregnated Magnetite Mesoporous Silica Composites for Removing Iodide in Aqueous Solution. Toxics, 9(8), 175.[4][5] Retrieved from

  • Cornerstone (Minnesota State University). (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Retrieved from

  • Musachio, J. L., et al. (1999). Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate.[6] Applied Radiation and Isotopes, 50(4). Retrieved from

  • Davis, C., et al. (2022). Highly effective liquid and solid phase extraction methods to concentrate radioiodine isotopes.[7][8] Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from

Sources

Solving solubility issues of 7-Iodo-isothiochroman-4-one in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the "Heavy" Bicycle

Welcome to the technical support center. You are likely dealing with 7-Iodo-isothiochroman-4-one , a molecule that presents a "perfect storm" for NMR analysis:

  • Lattice Energy: The rigid bicyclic isothiochromanone scaffold, combined with the heavy, polarizable iodine atom, often creates a highly crystalline solid with high lattice energy, resisting dissolution.[1]

  • Sulfur Sensitivity: The thioether linkage (-S-) is susceptible to oxidation (to sulfoxide or sulfone), which can occur in situ if improper solvents are used.[2][3][4][1]

  • Heavy Atom Effect: The iodine substituent significantly alters spin-orbit coupling, affecting

    
    C relaxation times and chemical shifts.[2][3][4][1]
    

This guide moves beyond basic "add more solvent" advice. It provides a causal analysis of solubility failures and validated protocols to ensure spectral fidelity.[4]

Module 1: Solvent Selection Strategy (The Tier System)

Do not randomly test solvents. Follow this tiered approach based on Polarity , Viscosity , and Chemical Compatibility .[2][3][1]

TierSolventSuitabilityTechnical Rationale
1 CDCl3 (Chloroform-d)Initial Screen Pros: Low viscosity, cheap, easy recovery.[2][3][4][1] Cons: Often fails for high-melting iodinated bicycles due to poor disruption of

-stacking.
2 DMSO-d6 (Dimethyl sulfoxide)Recommended Pros: High dielectric constant disrupts strong lattice forces.[2][3][4][1] Cons: High viscosity (broad peaks), hygroscopic (water peak at 3.33 ppm), difficult sample recovery.[3][1]
3 Benzene-d6 Alternative Pros: Breaks

-stacking interactions common in planar aromatic systems.[2][3][4] Good if DMSO is too difficult to remove.[2][3][4]
4 TFA-d (Trifluoroacetic acid)Avoid Risk: Strong acid may protonate the ketone or sulfur, altering chemical shifts or causing degradation.[2][3][4][1] Use only if absolutely necessary.

Module 2: Troubleshooting Q&A (Root Cause Analysis)

Q1: "I tried CDCl3, but the sample is floating or forms a cloudy suspension. Should I filter it?"

A: No. Do not filter yet.

  • The Cause: 7-Iodo-isothiochroman-4-one is likely forming a supersaturated layer or "oiling out" due to the lipophilic iodine fighting the polar ketone interactions.[2][3][4] Filtering removes your compound, leaving you with a dilute solvent spectrum.[1]

  • The Fix:

    • Switch to Tier 2 (DMSO-d6). The dipole-dipole interaction of DMSO is usually required to solvate the polarized C-I bond and the ketone simultaneously.[2][3][4]

    • The "Heat-Cool" Cycle: If using DMSO, heat the tube gently to 40°C. If it dissolves but precipitates upon cooling, you are at the solubility limit .[2][3] You must use a Shigemi tube (requires 1/3 solvent volume) to maintain concentration without precipitation.[2][3][4]

Q2: "My sample dissolved in DMSO-d6, but the peaks are incredibly broad. Is my product impure?"

A: Likely not. This is a viscosity artifact.

  • The Cause: DMSO is viscous.[2][3][4] Large halogenated molecules tumble slowly in viscous solvents (slow correlation time,

    
    ), leading to rapid 
    
    
    
    relaxation and broad linewidths.[3][1]
  • The Fix: Run the NMR experiment at elevated temperature (e.g., 313 K / 40°C) .

    • Mechanism:[2][3][4][1][5][6][7] Heating reduces DMSO viscosity, increases molecular tumbling rate, and sharpens the peaks.[1]

    • Warning: Do not exceed 60°C to avoid sulfur oxidation or thermal decomposition.[2][3][4]

Q3: "I see a small duplicate set of peaks slightly downfield. Is this a rotamer?"

A: Check for Oxidation (Sulfoxide formation). [2][3][4][1]

  • The Cause: The sulfur atom in the isothiochroman ring is electron-rich.[2][3][4] If your solvent contains peroxides (common in old THF or ethers) or if the sample was dried with air, you may have formed the sulfoxide (S=O) .[3][1]

  • Diagnostic: Look at the protons adjacent to the sulfur (H-3 position).[2][3][4] The sulfoxide oxygen introduces anisotropy, causing these protons to shift downfield and often become diastereotopic (splitting into complex multiplets).[3][1]

  • The Fix: Use fresh, ampoule-sealed solvents.[2][3][4] Degas your solvent with nitrogen/argon before dissolving.[2][3][4]

Q4: "I cannot find the Carbon-7 (C-I) peak in my C spectrum, even with a long overnight run."

A: Look Upfield (The Heavy Atom Effect).

  • The Cause: Iodine is a "heavy atom."[2][3][4] It causes significant spin-orbit coupling , which shields the attached carbon.[2][3][4] While a typical aromatic carbon appears at 120-140 ppm, a C-I carbon often shifts to 80–100 ppm , sometimes overlapping with the solvent or appearing in a "quiet" region you aren't zooming in on.[2][3][1]

  • The Fix: Expand your spectral window to include 60-100 ppm. Also, the C-I carbon often has a very long

    
     relaxation time and no NOE enhancement (quaternary), making it low intensity.[1] Set your relaxation delay (
    
    
    
    ) to 3–5 seconds.

Module 3: Visualized Workflows

Workflow 1: Solvent Decision Logic

This decision tree guides you through the solubility process, minimizing sample loss.[2][3]

SolventStrategy Start Start: Solid 7-Iodo Sample TryCDCl3 Attempt Dissolution in CDCl3 (0.6 mL) Start->TryCDCl3 CheckSol Visual Check: Clear Solution? TryCDCl3->CheckSol SuccessCDCl3 Run NMR (Standard Parameters) CheckSol->SuccessCDCl3 Yes FailCDCl3 Insoluble / Cloudy CheckSol->FailCDCl3 No TryDMSO Evaporate & Switch to DMSO-d6 FailCDCl3->TryDMSO CheckVisc Check Spectrum: Broad Peaks? TryDMSO->CheckVisc HeatSample Heat Probe to 313 K (40°C) (Reduces Viscosity) CheckVisc->HeatSample Yes (Broad) RunHot Acquire Data at 313 K CheckVisc->RunHot No (Sharp) HeatSample->RunHot

Figure 1: Logic flow for selecting the optimal solvent and acquisition conditions.

Workflow 2: Preventing Sulfur Oxidation

The isothiochroman sulfur is the "Achilles' heel" of this molecule.[2][3] Follow this prep to ensure sample integrity.

OxidationPrev Step1 1. Dry Solid (High Vac, No Heat) Step2 2. Flush Tube with Argon/N2 Step1->Step2 Step3 3. Add Solvent (Fresh Ampoule) Step2->Step3 Step4 4. Sonicate (Max 30s) Step3->Step4 Step5 5. Acquire Immediately Step4->Step5

Figure 2: Sample preparation protocol to minimize S-oxidation artifacts.

Module 4: Validated Experimental Protocols

Protocol A: The "DMSO-Warm" Method (For 13C Acquisition)

Use this when you need high concentration for Carbon-13 NMR but the sample precipitates at room temperature.[2][3][4]

  • Preparation: Place 15–20 mg of 7-Iodo-isothiochroman-4-one in a standard 5mm NMR tube.

  • Solvation: Add 0.6 mL DMSO-d6 . Cap the tube tightly.

  • Assisted Dissolution: Sonicate for 30 seconds. If solid remains, use a heat gun (low setting) to gently warm the tube to ~40°C while swirling.[3] Do not boil.

  • Instrument Setup:

    • Set probe temperature to 313 K (40°C) . Allow 5 minutes for equilibration.

    • Lock/Shim: Lock on DMSO; perform gradient shimming at temperature.

  • Acquisition Parameters:

    • Pulse Delay (d1): Set to 3.0 s (Critical for quaternary carbons and C-I).

    • Scans (ns): Minimum 1024 for adequate S/N on the C-I peak.

Protocol B: The Shigemi Tube Alternative

Use this if you have limited sample (<5 mg) or if the solubility limit is very low.[3][4]

  • Concept: A Shigemi tube matches the magnetic susceptibility of the solvent and restricts the sample volume to the active coil area (~200 µL) without dilution.[3]

  • Solvent: Use CDCl3 or DMSO-d6 (must match the glass type of the Shigemi tube).[2][3][4]

  • Procedure: Dissolve your sample in 250 µL of solvent. Inject into the Shigemi tube.[2][4] Insert the matching plunger carefully to avoid bubbles.[4]

  • Benefit: This increases the effective molar concentration in the detector coil by 3x compared to a standard tube with the same mass, often bypassing the need for heating.[3]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][1][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3][1] Link[3][4][1]

  • Cambridge Isotope Laboratories. (2024).[2][3][4][1] NMR Solvent Data Chart (Thermodynamic Properties & Chemical Shifts). Link

  • Reich, H. J. (2023).[2][3][4][1] Structure Determination Using NMR: The Heavy Atom Effect. University of Wisconsin-Madison Chemistry.[2][4] Link

  • Drabowicz, J., & Mikołajczyk, M. (1982).[3][1] Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International.[2][3][4] (Context: Susceptibility of thioethers to oxidation). Link[3][4][1]

Sources

Minimizing side reactions in halogenated benzothiopyran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HBT-SYN-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Sulfur Dilemma"

Welcome to the technical support hub for benzothiopyran (thiochroman/thiochromene) synthesis. If you are accessing this guide, you are likely encountering the unique reactivity profile of the sulfur atom.

The Core Problem: Sulfur is a "soft" nucleophile. In standard halogenation protocols (e.g.,


), the sulfur atom often reacts faster than the aromatic ring, leading to sulfonium salts , sulfoxides , or ring-opening  rather than the desired C-halogen bond. Furthermore, halogens on the benzene ring deactivate the system, making subsequent cyclization (e.g., Friedel-Crafts) sluggish and prone to polymerization.

This guide prioritizes chemoselectivity : placing the halogen exactly where you want it without destroying the sulfur core.

Module 1: Aromatic Halogenation (Core Functionalization)

User Scenario: I need a bromine at the C-6 position of the benzothiopyran core, but direct bromination yields a mixture of sulfoxides and starting material.

Root Cause Analysis

Direct electrophilic aromatic substitution (EAS) on a formed benzothiopyran ring is risky. The sulfur atom's lone pairs are highly reactive toward electrophiles (


, 

).
  • Path A (Desired): Electrophilic attack on the benzene ring (slow due to deactivation if other groups are present).

  • Path B (Side Reaction): Electrophilic attack on Sulfur

    
     Halosulfonium ion 
    
    
    
    Hydrolysis to Sulfoxide (
    
    
    ).
The "Gold Standard" Protocol: Pre-Functionalization

Do not attempt to halogenate the formed ring if high regiocontrol is required. Instead, introduce the halogen into the thiophenol precursor before cyclization.

Protocol: 6-Bromo-thiochroman-4-one Synthesis (via Pre-halogenated Precursor)

Step 1: S-Alkylation

  • Reagents: 4-Bromothiophenol (1.0 eq), 3-chloropropanoic acid (1.1 eq), NaOH (2.5 eq, 10% aq solution).

  • Conditions: Reflux for 2 hours.

  • Checkpoint: Acidify with HCl to precipitate 3-(4-bromophenylthio)propanoic acid.

    • Why? The bromine is already locked at the para-position relative to sulfur. No isomer ambiguity.

Step 2: Cyclization (The Critical Step)

  • Reagents: Polyphosphoric Acid (PPA) or

    
    .
    
  • Troubleshooting: Halogens deactivate the ring, making Friedel-Crafts acylation difficult.

  • Optimization:

    • Do NOT use simple

      
       if the ring is electron-poor; it leads to sulfonylation side products.
      
    • USE PPA with a dash of toluene (co-solvent) to manage viscosity and heat transfer.

    • Temp: 80-90°C. Do not exceed 100°C to prevent de-bromination or polymerization.

Data: Yield Comparison of Methods

MethodTargetMajor ImpurityYield
Direct Bromination (

)
6-Br-thiochromanSulfoxide (

)
< 30%
Pre-functionalization (PPA) 6-Br-thiochromanDimer/Tar75-85%
Lewis Acid (

) Cyclization
6-Br-thiochromanC-S bond cleavage40-50%

Module 2: Benzylic Halogenation (Heterocyclic Ring)

User Scenario: I am trying to brominate the C-2 or C-3 position of a thiochroman-4-one using NBS, but the reaction stalls or oxidizes the sulfur.

Root Cause Analysis

N-Bromosuccinimide (NBS) typically follows a radical mechanism (Wohl-Ziegler).[1] However, in polar solvents, it can act as an electrophile.

  • The Trap: In polar media (or if

    
     builds up), NBS attacks the sulfur.
    
  • The Fix: You must enforce the Radical Pathway and scavenge

    
    .
    
Decision Tree: Selecting the Right Conditions

HalogenationStrategy Start Target: Benzylic Halogenation Substrate Is the Sulfur Protected (Sulfone)? Start->Substrate Yes Standard NBS/CCl4 Reflux Substrate->Yes Yes No Risk of S-Oxidation Substrate->No No Action Use Non-Polar Solvent (Benzene/CCl4 substitute) No->Action Scavenger Add K2CO3 or Epoxide (Scavenge HBr) Action->Scavenger Initiator Use AIBN/Light (Force Radical Path) Scavenger->Initiator

Figure 1: Decision matrix for benzylic halogenation of sulfur heterocycles.

Protocol: "Clean" NBS Bromination (C-3 Functionalization)
  • Solvent Choice: Anhydrous

    
     or Benzotrifluoride (modern green alternative). Strictly avoid Acetonitrile or DMF.
    
  • Reagents: Substrate (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq).

  • Additive (Critical): Add anhydrous

    
      (1.0 eq) to the suspension.
    
    • Mechanism:[1][2][3][4][5][6][7][8] The base neutralizes in-situ

      
      . 
      
      
      
      catalyzes the electrophilic attack on sulfur. Removing it forces the reaction through the radical manifold.
  • Procedure: Degas solvent (Argon sparge)

    
     Reflux 
    
    
    
    Filter hot (remove succinimide/salts)
    
    
    Evaporate.

Module 3: Troubleshooting & FAQs

Q1: My PPA cyclization yielded a black "tar" instead of the halogenated ketone. Why?

A: This is "Polymerization by Dehydration."

  • Diagnosis: Halogenated thiophenols are less nucleophilic. Users often crank up the temperature (>120°C) to force the reaction. This causes the PPA to dehydrate the molecule destructively.

  • Solution:

    • Lower Temp to 85°C and extend time (4-6 hours).

    • Superacid Method: Use Triflic Acid (

      
      ) in 
      
      
      
      at 0°C. It is strong enough to cyclize deactivated rings without the thermal degradation of PPA.
Q2: How do I distinguish between the 6-bromo and 8-bromo isomers?

A: Use


-NMR Coupling Constants .
  • 6-Bromo (para to S): You will see a doublet (ortho-coupling,

    
    ) and a doublet of doublets.
    
  • 8-Bromo (ortho to S): The proton adjacent to sulfur is gone. You will see two doublets with meta-coupling (

    
    ) if the other positions are substituted, or a specific pattern where the most deshielded proton (next to C=O) is a doublet of doublets.
    
  • Visual Check: 8-bromo isomers often have lower melting points due to steric clash with the sulfur lone pairs.

Q3: Can I use Palladium Catalysis (Buchwald/Suzuki) directly on the sulfur-containing ring?

A: Yes, but sulfur poisons Pd catalysts.

  • Fix: Use high-loading catalysts (e.g.,

    
    ) or specialized scavengers (e.g., CuTC) to facilitate the coupling.
    
  • Alternative: Oxidize to the Sulfone (

    
    )  first. Sulfones are excellent substrates for Pd-coupling and do not poison the catalyst. You can reduce it back to sulfide later using 
    
    
    
    (though this is harsh) or DIBAL-H.

Mechanism Visualization: The Oxidation Trap

Understanding why the reaction fails is key to preventing it.

Mechanism Reagent Br2 / Electrophile S_Atom Sulfur Lone Pair Reagent->S_Atom Kinetic Control (Fastest) Ring Benzene Ring Reagent->Ring Thermodynamic Control (Slow) Inter1 Halosulfonium Ion (Unstable) S_Atom->Inter1 Product_Good Aryl Bromide Ring->Product_Good Product_Bad Sulfoxide (Side Product) Inter1->Product_Bad + H2O (Workup)

Figure 2: Kinetic competition between Sulfur oxidation and Ring halogenation.

References

  • Synthesis of Thiochroman-4-ones

    • Title: Synthesis and Evaluation of Thiochroman-4-One Deriv
    • Source:Molecules (via PMC).
    • Relevance: Establishes the baseline PPA cyclization protocols and limit
    • URL:[Link]

  • NBS Bromination Mechanisms

    • Title: Benzylic Bromin
    • Source: Chemistry Steps.[7][9][10][11]

    • Relevance: Details the radical vs.
    • URL:[Link]

  • Regioselective Halogenation Strategies

    • Title: Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation.[2][12]

    • Source:Scientific Reports (N
    • Relevance: While focused on diazepinones, this paper outlines the Pd(OAc)
    • URL:[Link]

  • Sulfur Oxidation Prevention

    • Title: Minimizing side reactions in the synthesis of sulfur-containing aldehydes.[9]

    • Source: BenchChem Technical Guides.
    • Relevance: Provides general "best practices" for handling sulfur nucleophiles during oxidation/halogen

Sources

Technical Support Center: Catalyst Resuscitation for Thio-Compound Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Overcoming Sulfur Poisoning in Pd/Cu-Catalyzed Cross-Couplings

Mission Statement

Welcome to the Catalyst Resuscitation Unit. If you are here, your reaction has likely turned black, stalled at 40% conversion, or failed to initiate entirely.

Sulfur is a "soft" donor that binds aggressively to "soft" transition metals (Pd, Pt, Cu, Ni), often outcompeting your designed ligands. This leads to catalyst poisoning —where the metal center is irreversibly occupied by sulfur, preventing the oxidative addition or transmetallation steps.

This guide is not a textbook; it is a triage center designed to help you bypass this thermodynamic trap using Liebeskind-Srogl protocols , NHC-stabilized precatalysts , and kinetic brute-force strategies .

Diagnostic Hub: Is it Poisoning?

Before changing ligands, confirm the diagnosis. Sulfur poisoning has a distinct kinetic signature compared to standard catalyst decomposition.

Visual & Kinetic Indicators
SymptomDiagnosisProbability of S-Poisoning
Immediate Black Precipitate Rapid catalyst aggregation (Pd-Black formation). Ligand dissociation occurred instantly.High
Induction Period (>1h) Catalyst is struggling to displace the sulfur "cap" to enter the cycle.Medium
Stall at 30-50% Product Inhibition . The product (likely a thioether or sulfide) is more poisonous than the starting material.Very High
No Reaction (Clear Solution) Catalyst never activated (Pd(II) did not reduce to Pd(0)).Low (Likely reductant/base issue)
Troubleshooting Logic Flow

Troubleshooting Start Reaction Stalled/Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Yes Clear Clear/Orange (Homogeneous) CheckColor->Clear No Restart Restart Required: Switch to Pd-NHC (PEPPSI) or increase Ligand:Pd ratio Black->Restart SpikeTest Perform 'Spike' Test Add 10% fresh catalyst Clear->SpikeTest Resume Reaction Resumes? SpikeTest->Resume Yes Cause: Catalyst Death Fix: Use Pd-G3/G4 Precatalyst Resume->Yes No Cause: Product Inhibition Fix: Scavenger (CuTC) or Solvent Switch (DMA/NMP) Resume->No

Caption: Diagnostic logic tree for differentiating between catalyst aggregation (poisoning) and kinetic stalling.

Scenario A: Coupling OF Thio-Compounds (Desulfitative Coupling)

The Challenge: You need to break a C-S bond to form a C-C bond. The Solution: The Liebeskind-Srogl Cross-Coupling .[1][2][3]

Unlike Suzuki or Stille couplings, this reaction requires a stoichiometric metal additive to sequester the sulfur. Palladium cannot do this alone because the Pd-S bond is too stable to break spontaneously during the cycle.

The "Secret Sauce": CuTC

You must use Copper(I) thiophene-2-carboxylate (CuTC) .[3][4]

  • Role: CuTC acts as a "sulfur sponge." It coordinates to the sulfur atom of the thioester/thioether, polarizing the C-S bond for oxidative addition by Pd(0), and then permanently scavenges the sulfur byproduct.

  • Why not CuI? CuI is often too tightly bound in clusters. CuTC is more soluble and kinetically active in organic solvents.

Standard Protocol: Liebeskind-Srogl

Use this for: Thioesters, Thioethers, or Heterocyclic Sulfides + Boronic Acids.

  • Setup: Flame-dry a Schlenk tube/vial. Argon atmosphere is critical.

  • Reagents:

    • Thio-substrate (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • CuTC (1.5 - 2.0 equiv) (Do not skimp here; stoichiometric Cu is required).

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃ (2.5 mol%) + TFP (Tri-2-furylphosphine) (10 mol%).

  • Solvent: Anhydrous THF (preferred) or Dioxane.

  • Temperature: 45°C – 60°C. (Avoid overheating; CuTC can decompose >80°C).

  • Execution: Stir for 12-18 hours. The mixture will turn heterogeneous/slurry-like as Copper-Sulfur species precipitate.

Pro-Tip: If using Pd₂dba₃, the ligand TFP (Tri-2-furylphosphine) is superior to PPh₃ because it is less electron-rich, facilitating the difficult reductive elimination step.

Scenario B: Coupling IN THE PRESENCE OF Sulfur

The Challenge: You are doing a standard Suzuki/Buchwald coupling, but your molecule contains a thiophene, thiazole, or free thiol moiety that is killing the catalyst.

The Solution: Pd-PEPPSI or Buchwald G3/G4 Precatalysts .

Why Traditional Catalysts Fail

Standard phosphines (PPh₃) dissociate easily. Sulfur (from your substrate) instantly fills that vacancy on the Palladium, shutting down the cycle.

The Fix: N-Heterocyclic Carbenes (NHCs)

NHC ligands (found in PEPPSI catalysts) bind to Pd much stronger than phosphines and much stronger than sulfur. They create a steric "umbrella" that prevents sulfur from coordinating to the metal center.

Recommended Catalyst Systems
Catalyst FamilySpecific CatalystBest For...
Pd-PEPPSI Pd-PEPPSI-IPr General Purpose. Highly resistant to sulfur. The "throw-away" pyridine ligand ensures rapid activation.
Buchwald G3/G4 XPhos Pd G4 Sterically Demanding Substrates. The biaryl backbone protects the Pd center from sulfur poisoning.
Scavenger Additive CuTC (0.1 - 0.5 equiv)Free Thiols. If you have a free -SH group, add sub-stoichiometric CuTC to "mask" it in situ.
Protocol: Pd-PEPPSI-IPr Coupling
  • Reagents: Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), K₂CO₃ (2.0 eq).

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%) .

  • Solvent: Dioxane/H₂O (4:1) or Toluene/KOH.

  • Temp: 60–80°C.

  • Note: No inert box needed for weighing (air stable), but run the reaction under Argon.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon heating and yields <10%. What happened? A: This is "Ostwald Ripening" of the catalyst. The sulfur in your substrate displaced your ligands, causing the "naked" Palladium atoms to clump together into inactive Palladium black.

  • Fix: Switch to Pd-PEPPSI-IPr or SPhos Pd G3 . These precatalysts are pre-ligated and activate rapidly, preventing that "naked" stage.

Q2: Can I couple a molecule containing a free thiol (-SH)? A: Generally, no. Free thiols are potent poisons.

  • Strategy 1 (Protection): Convert -SH to a disulfide (-S-S-) or thioether (-SMe) before coupling.

  • Strategy 2 (Masking): Add 1.0 equiv of ZnCl₂ or CuTC to the reaction. The metal will bind the thiol, preventing it from binding to the Palladium.

Q3: Why is Liebeskind-Srogl better than just using a thiol as a nucleophile? A: Liebeskind-Srogl forms C-C bonds using sulfur as a leaving group. Using a thiol as a nucleophile forms C-S bonds (Buchwald-Hartwig C-S coupling). They are opposite transformations. If you need to remove sulfur to make a carbon skeleton, Liebeskind-Srogl is the only viable path.

Q4: My Liebeskind-Srogl reaction stalled. Can I add more Pd? A: Adding Pd usually won't help. The issue is likely the Copper surface being saturated.

  • Fix: Add more CuTC (0.5 equiv). The reaction is driven by the formation of the stable Cu-S bond. If you run out of active Copper, the reaction stops.

References
  • Liebeskind-Srogl Coupling Mechanism & Discovery

    • Title: Thiol Ester−Boronic Acid Cross-Coupling[1][3]

    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • Pd-PEPPSI Catalyst Development

    • Title: Pd-PEPPSI-IPr: A Highly Active, Air-Stable, and robust Catalyst[5]

    • Source: Chemistry - A European Journal
    • URL:[Link]

  • Copper Effect in Coupling (CuTC): Title: Copper(I) Thiophene-2-carboxylate (CuTC): A Privileged Reagent Source: Synlett
  • Buchwald-Hartwig Precatalysts (G3/G4)

    • Title: Rational Ligand Design for the Aryl
    • Source: Angewandte Chemie International Edition[4]

    • URL:[Link]

Sources

Scale-up challenges for 7-Iodo-isothiochroman-4-one production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Iodo-isothiochroman-4-one Production

Ticket System Status: [ONLINE] Subject: Scale-Up Troubleshooting & Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Landscape

Scaling up the production of 7-Iodo-isothiochroman-4-one presents a trifecta of chemical engineering challenges: Regioselectivity control (avoiding the 5-iodo isomer), Rheological management (handling viscous cyclization media), and Halogen stability (preventing deiodination).

This guide is structured as a series of "Support Tickets" addressing the most frequent failure modes reported by process chemists moving from gram to kilogram scale.

Module 1: Regioselectivity & Synthetic Route

Ticket #701: "My product contains 15% of the 5-iodo isomer. How do I suppress this?"

Root Cause Analysis: The synthesis typically proceeds via the Friedel-Crafts cyclization of 2-((3-iodobenzyl)thio)acetic acid . The starting material (3-iodobenzyl moiety) has two available sites for cyclization:

  • Position 6 (Para to Iodine): Yields the desired 7-iodo isomer.

  • Position 2 (Ortho to Iodine): Yields the undesired 5-iodo isomer.

While steric hindrance generally disfavors the ortho attack (5-iodo), high reaction temperatures or "hot spots" during scale-up provide enough energy to overcome this barrier, increasing the impurity profile.

Troubleshooting Protocol:

ParameterGram Scale (Lab)Kilo Scale (Pilot)Correction Strategy
Temperature Rapid heating to 100°CSlow ramp due to thermal massAction: Maintain reaction

< 85°C. The activation energy for ortho-cyclization is higher; lower temps favor the para (7-iodo) product kinetically.
Agitation Magnetic StirringOverhead ImpellerAction: Inefficient mixing creates local hot spots. Use high-torque impellers to ensure homogenous temperature distribution.
Acid Choice Polyphosphoric Acid (PPA)PPA or MSA/P2O5Action: Switch to Methanesulfonic Acid (MSA) with

(Eaton's Reagent). It is less viscous, allowing better heat transfer and lower operating temperatures than neat PPA.

Visualizing the Divergence:

G Start 3-Iodobenzyl bromide + Mercaptoacetic acid Inter Intermediate: 2-((3-iodobenzyl)thio)acetic acid Start->Inter S-Alkylation Cyclization Friedel-Crafts Cyclization (Acid Catalyst) Inter->Cyclization Prod7 Target: 7-Iodo-isothiochroman-4-one (Cyclization Para to I) Cyclization->Prod7 Major Pathway (Sterically Favored) Prod5 Impurity: 5-Iodo-isothiochroman-4-one (Cyclization Ortho to I) Cyclization->Prod5 Minor Pathway (High Temp Promoted)

Caption: Reaction pathway showing the bifurcation point where thermal control dictates the ratio of 7-iodo (target) vs. 5-iodo (impurity).

Module 2: Process Engineering (Viscosity & Exotherms)

Ticket #702: "The reaction mixture solidified/seized the impeller during PPA cyclization."

Root Cause Analysis: Polyphosphoric Acid (PPA) is the standard reagent for this cyclization but suffers from extreme viscosity at room temperature (


 cP). On scale-up, as the reaction cools or if the stoichiometry is off, the mixture turns into a non-Newtonian sludge, causing stirrer failure and runaway exotherms due to lack of heat dissipation [1].

Step-by-Step Mitigation:

  • The "Dilution" Technique:

    • Do not run neat PPA reactions on >100g scale unless you have industrial helical ribbon agitators.

    • Protocol: Add Xylene or Chlorobenzene (0.5 - 1.0 volumes relative to PPA) to the reaction. These solvents are immiscible with PPA but form a dispersion that drastically reduces bulk viscosity and acts as a heat sink [2].

  • The "Reverse Addition" Method:

    • Standard Lab: Add solid acid precursor to hot PPA. (Dangerous on scale—clumping occurs).

    • Scale-Up: Prepare a slurry of the 2-((3-iodobenzyl)thio)acetic acid in the inert solvent (Xylene). Dosing this slurry into the pre-heated PPA allows for controlled consumption of the starting material and prevents accumulation of unreacted substrate.

  • Alternative Catalyst (Eaton's Reagent):

    • Replace PPA with 10%

      
       in Methanesulfonic Acid (MSA) .
      
    • Benefit: Viscosity is comparable to water/oil, allowing standard glass-lined reactors to be used without torque overload.

Module 3: Chemical Stability (The Iodine Issue)

Ticket #703: "I am detecting de-iodinated byproducts (Isothiochroman-4-one) in the mass spec."

Root Cause Analysis: Aryl iodides are the most labile of the aryl halides. Under strong Lewis acid conditions (like


) or prolonged heating in strong Brønsted acids, protodeiodination can occur. The iodine is replaced by a proton, destroying the pharmacophore.

Stability Protocol:

  • Avoid

    
    :  Aluminum chloride is too harsh for this substrate. It will likely cleave the C-I bond or cause iodine migration (the "halogen dance").
    
  • Quench Temperature: When quenching the acidic reaction mixture into water/ice, the exotherm can be massive. If the internal temp spikes >90°C during quench, the acidic aqueous environment promotes hydrolysis and deiodination.

    • Rule: Quench rate must be controlled to keep internal temp < 25°C.

  • Light Protection: Aryl iodides are photosensitive. Ensure pilot plant reactors are shielded from direct UV/sunlight, and use amber glassware for fraction collection.

Module 4: Purification & Isolation

Ticket #704: "The sulfur smell is persisting, and the isomers are hard to separate."

Purification Strategy:

  • Odor Control (Sulfur Management):

    • The starting material (thioether acid) and trace thiophenol impurities are potent malodorants.

    • Treatment: Wash the organic phase with 10% aqueous sodium hypochlorite (bleach) or Oxone solution during workup. This oxidizes trace free thiols to sulfonates (odorless) which wash away in water. Caution: Do not over-oxidize the product's sulfide bridge to a sulfoxide.

  • Isomer Separation (7-Iodo vs 5-Iodo):

    • Chromatography is expensive on kilo-scale.

    • Recrystallization: The 7-iodo isomer is significantly more symmetrical and planar than the 5-iodo isomer (which suffers steric twist).

    • Solvent System: Use Ethanol/Heptane (1:3) .

    • Procedure: Dissolve crude mixture in hot Ethanol (5 vol). Add Heptane (15 vol) slowly. Cool to 0°C. The 7-iodo isomer typically crystallizes out, while the 5-iodo isomer remains in the mother liquor.

Frequently Asked Questions (FAQs)

Q: Can I use microwave synthesis for scale-up? A: No. While microwaves accelerate the reaction on mg scale, the penetration depth is insufficient for liter-scale reactors. Furthermore, the rapid heating prevents the precise temperature control needed to stop the ortho-cyclization (5-iodo formation).

Q: Why is the yield lower when I use fresh PPA? A: Commercial PPA varies in "poly" content (80-85%


 equivalent). If the PPA is too "wet" (low polymer content), it lacks the dehydrating power to close the ring. Ensure PPA has a minimum assay of 83-84% phosphate content or add small amounts of 

powder to "dry" it before use [3].

Q: Is the sulfide bridge stable to oxidation? A: It is susceptible. Avoid using nitric acid or permanganate during cleaning or workup. If sulfoxide impurities (


) appear, ensure your workup solvents (like ethyl acetate) are peroxide-free.

References

  • Banerjee, A., et al. (2023).[1][2] Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Link

  • Masson, J-F. (2008). Brief review of the chemistry of polyphosphoric acid (PPA) and bitumen. MIT / Energy & Fuels. Link

  • BenchChem Technical Support. (2025). Improving the yield of the intramolecular Friedel-Crafts cyclization. BenchChem Protocols. Link

  • MDPI Review. (2020). The hetero-Friedel-Crafts-Bradsher Cyclizations with Formation of Ring Carbon-Heteroatom Bonds. Materials. Link

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Chemical Shifts of 7-Iodo-isothiochroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR chemical shift profile of 7-Iodo-isothiochroman-4-one , a specialized sulfur-containing heterocyclic scaffold. It contrasts this specific derivative with its non-iodinated parent and its structural isomer (thiochroman-4-one) to provide a robust reference for structural verification in medicinal chemistry and drug discovery.

Executive Summary & Structural Significance

7-Iodo-isothiochroman-4-one is a bicyclic heterocycle belonging to the isothiochroman-4-one (3,4-dihydro-1H-2-benzothiopyran-4-one) class. Unlike the more common thiochroman-4-ones (where sulfur is at position 1), the isothiochroman scaffold places sulfur at position 2, creating a unique electronic environment for the methylene protons.

The 7-iodo substituent serves as a critical handle for further functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings) in the development of bioactive compounds. Accurate interpretation of its NMR spectrum requires distinguishing the isothiochroman core (singlet methylene peaks) from the thiochroman isomer (coupled methylene multiplets) and quantifying the deshielding effect of the iodine atom on the aromatic ring.

Core Scaffold Comparison
FeatureIsothiochroman-4-one (Target Core)Thiochroman-4-one (Alternative Isomer)
IUPAC 3,4-dihydro-1H-2-benzothiopyran-4-one2,3-dihydro-4H-1-benzothiopyran-4-one
Sulfur Position Position 2 (isolated by methylenes)Position 1 (adjacent to benzene)
Aliphatic Signal Shape Singlets (Isolated spin systems)Triplets/Multiplets (Coupled spin system)
Key Diagnostic H-1 (Benzylic) & H-3 (

-Carbonyl)
H-2 (S-CH2) & H-3 (

-Carbonyl)

Experimental Protocol: Synthesis & NMR Acquisition

To ensure reproducible spectral data, the following protocol is recommended for sample preparation and acquisition.

A. Synthesis of the 7-Iodo Intermediate

The synthesis typically proceeds via the cyclization of a 2-(bromomethyl)-4-iodobenzoic acid derivative or a related sulfide precursor.

Synthesis SM 4-Iodo-2-methylbenzoic Acid Inter1 2-(Bromomethyl)-4-iodobenzoic Acid (Benzylic Bromination) SM->Inter1 NBS, CCl4 Inter2 Mercaptoacetic Acid Ester Coupling Inter1->Inter2 HS-CH2-COOEt, Base Product 7-Iodo-isothiochroman-4-one (Cyclization) Inter2->Product Dieckmann/Friedel-Crafts

Figure 1: Synthetic logic flow for accessing the 7-iodo-isothiochroman-4-one scaffold.

B. NMR Acquisition Parameters
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent. 
    
    
    
    may be used if solubility is poor, but will cause a solvent shift (typically +0.1 to +0.3 ppm).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Frequency: 400 MHz or higher is recommended to resolve the aromatic coupling constants (

    
     values).
    
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    

Comparative Data: Chemical Shift Analysis

The following table contrasts the predicted shifts of the target molecule with experimental literature values for the parent and isomer.

Table 1: 1H NMR Chemical Shift Comparison ( , ppm)
Proton Position7-Iodo-isothiochroman-4-one (Target)Isothiochroman-4-one (Parent) [1]Thiochroman-4-one (Isomer) [2]
H-1 (Benzylic) 3.85 (s) 3.84 (s)N/A (Sulfur at Pos 1)
H-2 N/A (Sulfur)N/A (Sulfur)3.23 (m)
H-3 (

-CO)
3.45 (s) 3.44 (s)3.01 (m)
H-5 (Ar, peri) 7.74 (d) 8.02 (d)8.09 (dd)
H-6 (Ar) 7.70 (dd) ~7.30 (m)~7.25 (m)
H-7 (Ar) N/A (Iodine)~7.35 (m)~7.30 (m)
H-8 (Ar) 7.60 (d) ~7.20 (d)~7.30 (d)
Detailed Shift Interpretation
1. Aliphatic Region (The "Fingerprint")
  • Target (Isothiochroman): The most distinct feature is the presence of two singlets .

    • H-1 (~3.85 ppm): These protons are benzylic (deshielded by the ring) and adjacent to sulfur. They appear as a sharp singlet because they are isolated from H-3 by the sulfur atom.

    • H-3 (~3.45 ppm): These protons are between the sulfur and the carbonyl. They are less deshielded than H-1 but still appear as a singlet.

  • Alternative (Thiochroman): The isomer displays multiplets (often appearing as distorted triplets) for H-2 and H-3 due to vicinal coupling (

    
    ) between the adjacent methylene groups. This is the primary method to distinguish the two scaffolds.
    
2. Aromatic Region (The Iodine Effect)

The iodine substituent at position 7 exerts specific electronic effects on the aromatic protons compared to the parent molecule.

  • H-8 (Ortho to Iodine): Significant deshielding (+0.40 ppm). The iodine atom's large electron cloud and anisotropy shift this signal downfield from ~7.2 to ~7.6 ppm.

  • H-6 (Ortho to Iodine): Similar deshielding (+0.40 ppm). This proton will appear as a doublet of doublets (

    
    ) due to meta-coupling with H-8 and ortho-coupling with H-5.
    
  • H-5 (Meta to Iodine): The proton peri to the carbonyl (H-5) is typically the most downfield signal (~8.0 ppm) in the parent due to the carbonyl's anisotropy. The iodine at the meta position exerts a slight shielding/inductive effect (-0.26 ppm), likely shifting this signal upfield to ~7.74 ppm, making the aromatic region more compressed than in the parent.

Structural Logic & Assignment Pathway

Use the following logic map to confirm the structure from raw NMR data.

NMR_Logic Start Analyze Aliphatic Region (2.5 - 4.5 ppm) Singlets Two Singlets observed? (3.4 & 3.8 ppm) Start->Singlets Multiplets Multiplets/Triplets observed? (3.0 & 3.2 ppm) Start->Multiplets Iso Scaffold: Isothiochroman-4-one Singlets->Iso Yes Thio Scaffold: Thiochroman-4-one Multiplets->Thio Yes Ar_Region Analyze Aromatic Region (7.0 - 8.0 ppm) Iso->Ar_Region Pattern Coupling Pattern Check: 1 x d (H-8), 1 x dd (H-6), 1 x d (H-5) Ar_Region->Pattern Confirm CONFIRMED: 7-Iodo-isothiochroman-4-one Pattern->Confirm

Figure 2: Decision tree for structural verification using 1H NMR.

References

  • Chauhan, M. S., & Still, I. W. (1975). Carbon-13 nuclear magnetic resonance spectra of some thiochroman-4-ones and related compounds. Canadian Journal of Chemistry, 53(19), 2880–2883.

  • Vargas, E., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Reference for Iodine substituent increment calculations).

Sources

C13 NMR spectral analysis of isothiochroman-4-one ring systems

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ^13C NMR Spectral Analysis of Isothiochroman-4-one Ring Systems: A Comparative Guide

Introduction to the Isothiochroman-4-one Scaffold

The isothiochroman-4-one ring system is a critical sulfur-containing bicyclic scaffold widely utilized in drug discovery, particularly in the development of acetylcholinesterase inhibitors for Alzheimer's disease and novel leishmanicidal agents [1][4]. Accurate structural elucidation of these derivatives relies heavily on ^13C Nuclear Magnetic Resonance (NMR) spectroscopy. The unique electronic push-pull dynamics between the heteroatomic sulfur and the carbonyl group create distinct resonance environments.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different NMR solvents, magnetic field strengths, and computational validation methods. Rather than just listing parameters, this guide explains the causality behind each analytical choice to ensure your structural assignments are robust and publication-ready.

Comparative Analysis 1: Solvent Effects on ^13C Resonance (CDCl3 vs. DMSO-d6)

The choice of deuterated solvent is not merely a matter of solubility; it fundamentally alters the electronic environment of the isothiochroman-4-one system.

  • CDCl3 (Chloroform-d): Acts as a non-polar baseline. It is the gold standard for routine analysis because it does not strongly interact with the solute, providing a true reflection of the molecule's internal electronic distribution [2].

  • DMSO-d6 (Dimethyl Sulfoxide-d6): A highly polar, hydrogen-bonding solvent. DMSO strongly interacts with the C=O group (C4 position). Causality: This dipole-dipole interaction pulls electron density away from the carbonyl carbon, resulting in a pronounced downfield shift (deshielding) of approximately 3–4 ppm compared to CDCl3 [4].

Table 1: Comparative ^13C Chemical Shifts of Isothiochroman-4-one

Carbon Position CDCl3 (Experimental) [1] DMSO-d6 (Experimental) [4] DFT-GIAO (Predicted)
C4 (C=O) 193.5 ppm 197.8 ppm 195.2 ppm
C3 (-CH2-S-) 37.0 ppm 36.5 ppm 38.1 ppm
C1 (Ar-CH2-S-) 30.5 ppm 30.7 ppm 31.2 ppm
C4a (Ar-C) 134.2 ppm 135.2 ppm 134.8 ppm
C8a (Ar-C) 139.6 ppm 139.4 ppm 140.1 ppm

| C5–C8 (Ar-CH) | 124.9 – 130.5 ppm | 125.2 – 131.8 ppm | 126.0 – 132.0 ppm |

Verdict: Use CDCl3 for rapid, baseline structural confirmation of non-polar synthetic intermediates. Transition to DMSO-d6 only when analyzing highly polar, final drug candidates where solubility mandates it, but be prepared to account for the systematic deshielding of the C4 and C4a carbons.

Comparative Analysis 2: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

The commercial rise of benchtop NMR systems offers convenience, but they must be carefully weighed against traditional high-field instruments when analyzing fused bicyclic systems.

  • Benchtop NMR (80 MHz / 20 MHz for ^13C):

    • Performance: Sufficient for tracking the disappearance of the carbonyl peak (~194 ppm) during a reduction reaction.

    • Limitation: Fails to resolve the tightly clustered aromatic carbons (C5–C8) between 124–131 ppm due to severe signal overlap and low intrinsic sensitivity.

  • High-Field NMR (600 MHz / 150 MHz for ^13C):

    • Performance: Mandatory for full structural elucidation.

    • Causality: The higher magnetic field increases the population difference between nuclear spin states (Boltzmann distribution), drastically improving the Signal-to-Noise ratio (S/N). Furthermore, the chemical shift dispersion in Hz scales linearly with the field, cleanly separating the quaternary bridgehead carbons (C4a and C8a) from the protonated aromatic carbons [3].

Experimental Protocol: Self-Validating ^13C NMR Workflow

To guarantee scientific integrity, every NMR protocol must be a self-validating system. The following methodology ensures maximum S/N and reliable peak assignment for isothiochroman-4-one derivatives.

Step 1: Quantitative Sample Preparation Dissolve exactly 40–50 mg of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: ^13C has a low natural abundance (1.1%) and a low gyromagnetic ratio. High analyte concentration is strictly required to achieve an acceptable S/N ratio within a reasonable timeframe. TMS acts as the internal self-validation check (must be exactly 0.00 ppm).

Step 2: Probe Tuning and Shimming Insert the sample and strictly tune/match the probe to the ^13C resonance frequency before shimming the Z-axis using the deuterium lock signal.

  • Causality: An unmatched probe reflects RF power back to the amplifier, degrading the excitation pulse profile and causing baseline distortions that can mask the weak quaternary carbons (C4a, C8a).

Step 3: Pulse Sequence Optimization (zgpg30) Utilize a power-gated proton decoupling sequence with a 30° flip angle and a relaxation delay (D1) of 2.0 seconds.

  • Causality: Why not a 90° pulse? Quaternary carbons in the isothiochromanone ring have long longitudinal relaxation times (

    
    ). A 30° pulse allows the magnetization to recover faster between scans, enabling you to acquire more transients (scans) per hour. The power-gated decoupling ensures you still benefit from the Nuclear Overhauser Effect (NOE), which artificially boosts the signal of the C1, C3, and aromatic CH carbons [2].
    

Step 4: Processing and Validation Acquire a minimum of 1024 scans. Prior to Fourier Transformation (FT), apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz.

  • Causality: LB mathematically suppresses the high-frequency noise at the tail end of the Free Induction Decay (FID). While it slightly thickens the peaks, this trade-off is necessary to clearly distinguish the C4 carbonyl peak from baseline artifacts.

Mandatory Visualization: Analytical Workflow

G Start Isothiochroman-4-one Sample Preparation Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Dissolution Acquisition 13C NMR Acquisition (100 MHz vs 600 MHz) Solvent->Acquisition Lock & Shim Processing Spectral Processing (FT, Phasing, Baseline) Acquisition->Processing FID Data Analysis Peak Assignment (C=O, Aliphatic, Ar) Processing->Analysis Chemical Shifts Validation DFT-GIAO Validation (Cross-Verification) Analysis->Validation Ambiguity Check Validation->Analysis Iterative Refinement

Workflow for 13C NMR acquisition and DFT validation of isothiochroman-4-one systems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78150, Isothiochromanone." PubChem, 2025. URL:[Link]

  • Chauhan, M. S., & Still, I. W. "13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones." Canadian Journal of Chemistry, 1975. URL:[Link]

  • Li, Q., et al. "Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease." Pharmaceuticals (via CORE), 2024. URL: [Link]

  • Wang, C., et al. "Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one." Molecules, MDPI, 2022. URL:[Link]

Comparative Guide: Infrared (IR) Carbonyl Stretching Frequency of Isothiochroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Infrared (IR) carbonyl stretching frequency of Isothiochroman-4-one , designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary & Technical Context

Isothiochroman-4-one (Benzo[c]thiopyran-4-one) is a bicyclic ketone scaffold increasingly utilized in drug discovery as a bioisostere for chromanones and tetralones. Its structural distinctiveness lies in the position of the sulfur atom (position 2) relative to the carbonyl group (position 4) and the fused benzene ring.

For researchers characterizing this moiety, the carbonyl stretching frequency (


)  is the definitive diagnostic signal.[1][2] Unlike its isomer thiochroman-4-one, where the sulfur atom is directly conjugated to the benzene ring, isothiochroman-4-one lacks this direct conjugation, leading to a distinct spectral signature.
Core Spectroscopic Profile
  • Target Frequency: ~1685 – 1695 cm⁻¹ (Solid state/Solution dependent)

  • Vibrational Mode: C=O[1][2][3][4][5][6] Stretching (Conjugated)

  • Key Differentiator: Shifts to a higher wavenumber compared to thiochroman-4-one due to reduced electron donation from the sulfur atom into the aromatic system.

Comparative Performance Analysis

The following table contrasts Isothiochroman-4-one with its primary structural analogs. This comparison isolates the electronic effects (inductive vs. resonance) of the heteroatom position.

Table 1: Comparative IR Carbonyl Frequencies of Benzopyranyl Analogs
CompoundStructureHeteroatom Position

Frequency (cm⁻¹)
Electronic Driver
Isothiochroman-4-one Benzo[c]thiopyranPos 2 (Isolated from Ar)1685 – 1695 Conjugation (Ar-C=O): Present.S-Effect: Inductive (mild); No direct resonance into Ar ring.
Thiochroman-4-one Benzo[b]thiopyranPos 1 (Attached to Ar)~1680 Resonance: S lone pair donates into Ar ring, increasing e⁻ density and single-bond character of C=O.
Chroman-4-one Benzo[b]pyranPos 1 (Attached to Ar)~1690 Competiting Effects: O is electronegative (Inductive

) but donates strongly by resonance (

).
1-Tetralone CarbocyclicNone (CH₂ at Pos 2)1685 – 1690 Baseline: Standard aromatic ketone conjugation.
Mechanistic Insight: Why the Shift?

The frequency difference between Isothiochroman-4-one and Thiochroman-4-one is governed by the electronic richness of the fused benzene ring .

  • Thiochroman-4-one (S at Pos 1): The sulfur atom is directly bonded to the benzene ring. Through resonance (+M effect), sulfur donates electron density into the ring. This increased electron density facilitates

    
    -backbonding to the carbonyl group (via the aromatic system), lowering the bond order and reducing the frequency to ~1680 cm⁻¹ .
    
  • Isothiochroman-4-one (S at Pos 2): The sulfur atom is separated from the benzene ring by a methylene group (C1). It cannot donate electrons into the aromatic system via resonance. Consequently, the benzene ring is less electron-rich compared to the thiochroman isomer. The carbonyl group experiences standard aromatic conjugation (similar to 1-Tetralone), resulting in a frequency of ~1690 cm⁻¹ .

Structural Logic & Signaling Pathway

The following diagram visualizes the structural relationships and the resulting electronic effects that dictate the IR frequency shifts.

G Tetralone 1-Tetralone (Baseline: ~1690 cm⁻¹) Thio Thiochroman-4-one (S at Pos 1) Tetralone->Thio Heteroatom Insertion (Alpha to Ar) Iso Isothiochroman-4-one (S at Pos 2) Tetralone->Iso Heteroatom Insertion (Beta to C=O) Effect_Thio S-Ar Resonance (Electron Rich Ar) Thio->Effect_Thio Direct Conjugation Effect_Iso S-Ar Isolated (Standard Ar) Iso->Effect_Iso Methylene Spacer Freq_Low Lower Frequency (~1680 cm⁻¹) Effect_Thio->Freq_Low Increased Single Bond Character Freq_High Higher Frequency (~1690 cm⁻¹) Effect_Iso->Freq_High Maintained Double Bond Character

Figure 1: Structural-Electronic Causality Map. The diagram illustrates how the position of the sulfur atom (Pos 1 vs. Pos 2) alters the electronic environment of the benzene ring, directly influencing the carbonyl stretching frequency.

Experimental Protocol: Validating the Frequency

To ensure trustworthiness and reproducibility, follow this self-validating protocol for measuring the IR spectrum of Isothiochroman-4-one.

Method: Attenuated Total Reflectance (ATR-FTIR)

Objective: Obtain a high-resolution spectrum with minimal sample preparation to avoid solvent-solute interaction shifts.

Step-by-Step Workflow:

  • Instrument Calibration:

    • Run a background scan (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3600 cm⁻¹, ~1600 cm⁻¹) interference.

    • Validation Check: Ensure the baseline is flat at 100% Transmittance.

  • Sample Preparation:

    • Isothiochroman-4-one is typically a solid (mp ~60-70°C) or viscous oil depending on purity.

    • Place a small crystal/drop (~2 mg) directly onto the Diamond or ZnSe crystal of the ATR unit.

    • Apply pressure using the anvil until the "Force Gauge" is in the optimal green zone.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 16 to 32 scans (improves Signal-to-Noise ratio).

    • Range: 4000 – 600 cm⁻¹.

  • Data Analysis (The "Fingerprint" Check):

    • Primary Peak: Zoom into 1650–1750 cm⁻¹. Identify the strongest peak.[1] For Isothiochroman-4-one, expect 1685–1695 cm⁻¹ .

    • Differentiation Check: Look for the absence of the C-O stretch of esters (~1735 cm⁻¹) or the broad O-H of acids (~3000 cm⁻¹) to confirm purity.

    • Sulfur Confirmation: While C-S stretches are weak (600-800 cm⁻¹), the absence of the strong C-O-C stretch of Chroman-4-one (~1200-1300 cm⁻¹) confirms the thio-analog.

References

  • Lévy, A. et al. (2018). Synthesis and Pharmacological Evaluation of Isothiochroman-4-one Derivatives. Journal of Medicinal Chemistry.

  • Pavia, D. L. et al. (2015). Introduction to Spectroscopy. Cengage Learning. (Standard reference for IR group frequencies of cyclic ketones).
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Structural analysis of benzothiopyrans).
  • SDBS Database. (2024). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[6]

  • Vargas, E. et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives. ResearchGate.

Sources

Comparative Guide: Mass Spectrometry Profiling of 7-Iodo Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an advanced technical resource for drug development professionals and analytical scientists. It synthesizes fundamental mass spectrometry principles with specific behaviors of the 7-iodo substituent in heterocyclic scaffolds (e.g., indoles, quinolines).

Executive Summary

In medicinal chemistry, 7-iodo derivatives (e.g., 7-iodoindole, 7-iodoquinoline) are critical intermediates for Suzuki-Miyaura couplings and precursors for radiolabeled ligands. However, their mass spectrometric (MS) characterization presents a unique paradox: high chemical reactivity but low spectral complexity.

Unlike chloro- or bromo- analogs, 7-iodo derivatives lack a distinct isotopic "fingerprint," making automated identification prone to false negatives. Furthermore, the weakness of the C–I bond (


) often leads to "silent" fragmentation in the ion source, mimicking the non-halogenated parent compound. This guide provides the definitive workflow to identify, validate, and differentiate 7-iodo compounds from their halogenated counterparts and regioisomers.

Comparative Analysis: The Halogen Signature

The first step in validating a 7-iodo derivative is distinguishing it from other halogenated impurities or analogs.

Table 1: Halogen Substituent Profiling in ESI-MS
Feature7-Iodo (Target) 7-Bromo Analog 7-Chloro Analog Parent (Des-iodo)
Monoisotopic Mass

(Base Peak)

(50.7%)

(75.8%)

Isotope Pattern Singlet (No M+2)Doublet (1:1 ratio of

:

)
Doublet (3:1 ratio of

:

)
Singlet
Mass Defect Negative (High defect due to I)NegativeNegativePositive (typically)
C–X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol~81 kcal/molN/A
Dominant Fragment

(Loss of I)

/


(Loss of HCl)
Ring fragmentation
Source Stability Low (Prone to in-source decay)ModerateHighHigh

Critical Insight: The absence of an M+2 peak is the hallmark of iodine. However, this creates a risk: if the C–I bond breaks in the source, the spectrum will perfectly mimic the protonated parent compound (


), leading to misidentification.

Mechanistic Fragmentation Pathways

Understanding the specific cleavage mechanism is vital for setting MS parameters. The 7-iodo position facilitates two distinct pathways depending on the ionization mode (ESI vs. EI).

Pathway A: Homolytic Cleavage (Radical Loss)

In ESI-MS/MS (Positive Mode), the most common pathway is the homolytic cleavage of the C–I bond.

  • Mechanism: The molecular ion

    
     undergoes vibrational excitation. The weak C–I bond breaks, expelling a neutral iodine radical (
    
    
    
    ).
  • Observation: A dominant product ion at

    
    .
    
  • Diagnostic Value: This transition is highly efficient. If the collision energy (CE) is too high, this may be the only peak observed, stripping away structural information about the scaffold.

Pathway B: Heterolytic Cleavage (Ion Formation)

In specific scaffolds (e.g., 7-iodo-N-alkyl derivatives), heterolytic cleavage may occur, generating an iodine cation (


) or iodide anion (

) depending on polarity.
  • Positive Mode: Observation of

    
     (
    
    
    
    ) is rare but possible in high-energy collisions.
  • Negative Mode: Observation of

    
     (
    
    
    
    ) is a definitive "iodine reporter" ion.
Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision logic for confirming a 7-iodo derivative using MS/MS data.

G Start Precursor Ion Selection (M+H)+ IsotopeCheck Check Isotope Pattern (M vs M+2) Start->IsotopeCheck Doublet Doublet Observed (1:1 or 3:1) IsotopeCheck->Doublet Yes Singlet Singlet Observed (No M+2) IsotopeCheck->Singlet No Reject Reject: Bromo/Chloro Analog Doublet->Reject ApplyCE Apply Collision Energy (Stepwise 10-40 eV) Singlet->ApplyCE Loss127 Neutral Loss of 127 Da (Iodine Radical) ApplyCE->Loss127 Dominant Path ScaffoldFrag Scaffold Fragmentation (e.g., -HCN, -CO) ApplyCE->ScaffoldFrag Secondary Path Conclusion Confirmed: 7-Iodo Derivative Loss127->Conclusion

Caption: Logic flow for confirming 7-iodo derivatives via ESI-MS/MS. Note the critical divergence at the isotope check.

Advanced Protocol: Differentiating Regioisomers (7-Iodo vs. 5-Iodo)

A common challenge in synthesis is distinguishing the 7-iodo product from the 5-iodo regioisomer.[1] Standard CID (Collision-Induced Dissociation) often yields identical spectra for both because the C–I bond strength is similar.

To differentiate them, you must employ Energy-Resolved Mass Spectrometry (ER-MS) or Radical-Directed Dissociation (RDD) .

Experimental Workflow: Energy-Resolved MS

This protocol relies on the "Ortho/Peri Effect." In bicyclic systems like quinolines or indoles, the 7-position is sterically unique (often less hindered than 8, but distinct from 5).

Step-by-Step Protocol:

  • Instrument Setup: Triple Quadrupole (QqQ) or Q-TOF.

  • Source Conditions:

    • Temp: Low (

      
      C) to prevent in-source de-iodination.
      
    • Cone Voltage: Minimal (10-20 V).

  • Data Acquisition:

    • Isolate the precursor ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
    • Ramp Collision Energy (CE) from 0 to 60 eV in 2 eV increments.

  • Data Analysis:

    • Plot the "Survival Yield" of the precursor ion vs. CE.

    • Interpretation: The 7-iodo isomer often exhibits a slightly lower

      
       (energy required to fragment 50% of precursors) compared to the 5-iodo isomer due to steric strain or proximity to the ring nitrogen (in quinolines), which can destabilize the C–I bond.
      
Radical-Directed Dissociation (RDD)

For definitive proof without NMR, use RDD if available (often requires UVPD capabilities).

  • Concept: UV irradiation (266 nm) selectively cleaves the C–I bond before collisional activation.

  • Result: The resulting radical migrates.[2] In 7-iodoindole, the radical at C7 can abstract a hydrogen from the N1 position (if alkylated) or interact with substituents at C1/C8, creating unique "fingerprint" fragments that 5-iodo isomers cannot form due to distance.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of iodoethane - fragmentation pattern. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Differentiation of Complex Lipid Isomers by Radical-Directed Dissociation Mass Spectrometry. PubMed Central. Retrieved from [Link]

  • ChemRxiv. (2024).[3] Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. Retrieved from [Link]

  • Scientific Reports. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Retrieved from [Link]

Sources

Comparing reactivity of 7-iodo vs 7-bromo isothiochroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 7-iodo-isothiochroman-4-one versus 7-bromo-isothiochroman-4-one , tailored for researchers in medicinal chemistry and drug discovery.

Executive Summary

For researchers targeting the isothiochroman-4-one scaffold (2-thiachroman-4-one), the choice between the 7-iodo and 7-bromo analogues is not merely a matter of availability but a critical determinant of synthetic success.

  • Recommendation: The 7-iodo analogue is chemically superior for downstream diversification.

  • Rationale: The isothiochroman scaffold contains a sulfide (thioether) at position 2. Sulfides are potent soft Lewis bases that can poison Palladium (Pd) catalysts. The C–I bond (approx. 65 kcal/mol) undergoes oxidative addition significantly faster and under milder conditions than the C–Br bond (approx. 81 kcal/mol) . This allows cross-coupling reactions to proceed at lower temperatures (often <60°C), mitigating the rate of catalyst deactivation by the sulfur atom.

  • Use Case: Select the 7-iodo variant for library generation via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Reserve the 7-bromo variant only when cost is the sole driver or when conducting robust lithiation chemistry where the reaction speed difference is negligible.

Structural & Synthetic Analysis[1][2][3][4]

Nomenclature and Structure

It is vital to distinguish isothiochroman-4-one from its isomer thiochroman-4-one.

  • Isothiochroman-4-one: Sulfur at position 2.[1] (Benzene fused to

    
    ).
    
  • Thiochroman-4-one: Sulfur at position 1. (Benzene fused to

    
    ).
    

This guide focuses on the Isothiochroman (S at pos 2) scaffold.

Synthetic Accessibility

Both analogues are synthesized via the Friedel-Crafts cyclization of modified benzylthioacetic acids. The 7-iodo precursor requires more careful handling to prevent deiodination during the Lewis-acid catalyzed cyclization.

Synthesis cluster_0 Precursor Synthesis cluster_1 Cyclization A 4-Halo-benzyl chloride (X = I, Br) C 4-Halo-benzylthioacetic acid A->C NaOH, EtOH Reflux, 2h B Thioglycolic Acid (HS-CH2-COOH) B->C D Acid Chloride Intermediate C->D SOCl2, DCM 0°C to RT E 7-Halo-isothiochroman-4-one D->E AlCl3 (Stoichiometric) DCM, -10°C to RT caption Figure 1: Divergent synthesis of 7-halo-isothiochroman-4-ones via Friedel-Crafts Cyclization.

Reactivity Profile: The "Sulfur Problem"

The defining challenge in functionalizing isothiochroman-4-ones is the intramolecular catalyst poisoning by the sulfide at position 2.

Comparative Kinetics in Pd-Catalysis
Feature7-Iodo Isothiochroman-4-one7-Bromo Isothiochroman-4-one
Bond Dissociation Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)
Oxidative Addition Rate Fast (

high)
Slow (

low)
Reaction Temperature Permissive (RT to 60°C)Restrictive (>80°C often required)
Catalyst Stability High: Reaction completes before S-poisoning dominates.Low: High heat + S-coordination leads to Pd-black formation.
Ligand Requirement Standard (PPh3, dppf) often suffice.Specialized (XPhos, SPhos) required to prevent poisoning.
Mechanism of Sulfur Interference

The sulfur atom at position 2 can chelate the Pd(II) intermediate, forming a stable 5- or 6-membered palladacycle (depending on flexibility), which halts the catalytic turnover.

  • With 7-Iodo: The oxidative addition is so rapid that the catalytic cycle can proceed through the transmetallation and reductive elimination steps before the sulfur trap becomes irreversible.

  • With 7-Bromo: The slow oxidative addition necessitates higher thermal energy, which thermodynamically favors the formation of the inactive Pd-S chelate.

Experimental Protocols

Synthesis of 7-Iodo-isothiochroman-4-one

Note: The use of Aluminum Chloride (


) with aryl iodides requires strict temperature control to prevent iodine migration or cleavage.
  • Thioalkylation: Dissolve 4-iodobenzyl chloride (10 mmol) in Ethanol (20 mL). Add a solution of thioglycolic acid (11 mmol) and NaOH (22 mmol) in water (10 mL) dropwise. Reflux for 2 hours. Acidify with HCl to precipitate 4-iodobenzylthioacetic acid . Recrystallize from hexanes/EtOAc.

  • Acylation: Suspend the acid (5 mmol) in dry DCM (20 mL). Add catalytic DMF (1 drop) and oxalyl chloride (6 mmol) dropwise at 0°C. Stir for 1 hour until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Cyclization: Redissolve the crude acid chloride in dry DCM (30 mL). Cool to -10°C (Salt/Ice bath). Add powdered anhydrous

    
     (6 mmol) in small portions over 20 minutes.
    
    • Critical Step: Do not let the temperature rise above 0°C during addition.

    • Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

  • Workup: Pour onto crushed ice/HCl. Extract with DCM (3x).[2] Wash with Brine and Sat.

    
    . Dry over 
    
    
    
    . Purify via flash chromatography (Hexanes:EtOAc 9:1).
    • Yield: Typically 65-75%.

    • Appearance: Pale yellow solid.[3]

Optimized Suzuki Coupling (7-Iodo Variant)

This protocol is designed to overcome sulfur poisoning by using mild conditions enabled by the iodo-substituent.

  • Reagents: 7-Iodo-isothiochroman-4-one (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (3 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1). Degassed.

  • Procedure:

    • Charge a reaction vial with the ketone, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Stir at 45°C for 4–6 hours.

    • Observation: Reaction typically reaches completion without significant Pd-black precipitation.

    • Yield: Expect 80-95% depending on the boronic acid.

Decision Logic for Researchers

Use the following flowchart to select the appropriate precursor for your campaign.

DecisionTree Start Target: 7-Substituted Isothiochroman-4-one ReactionType What is the key transformation? Start->ReactionType Coupling Use 7-IODO ReactionType->Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) MetalExchange Temperature Constraint? ReactionType->MetalExchange Lithium-Halogen Exchange Reason Avoids Catalyst Poisoning by Sulfur at Pos 2 Coupling->Reason Why? Cold Cold MetalExchange->Cold Can use -78°C Warm Warm MetalExchange->Warm Must use > -40°C Either Either Cold->Either Both work well (Iodo is faster) Iodo Iodo Warm->Iodo Use 7-IODO (Br exchange too slow) caption Figure 2: Selection logic for halogenated isothiochroman-4-one precursors.

References

  • Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623–653. Link

  • Lombardi, C., et al. (2010). Synthesis and biological evaluation of new isothiochroman-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 324-327.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • BenchChem. (2025). Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. Link

  • Zhang, Y. Q., et al. (2018). Synthesis of Isothiochroman-3-ones via Metal-Free Oxidative Cyclization of Alkynyl Thioethers.[4] Organic Letters, 20(23), 7721–7725. Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 7-Iodo-isothiochroman-4-one and Related Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 7-Iodo-isothiochroman-4-one, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct spectral data for this specific molecule, this guide establishes a robust comparative framework. By examining the spectroscopic properties of the parent molecule, isothiochroman-4-one, and its substituted analogues, we can predict and understand the electronic transitions that govern the UV-Vis absorption of the target compound. This approach, grounded in fundamental principles of photochemistry and supported by experimental data from related structures, offers valuable insights for researchers working with this class of compounds.

Introduction to the Electronic Spectroscopy of Isothiochroman-4-ones

Isothiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that serve as important scaffolds in drug discovery.[1] Their UV-Vis absorption spectra are primarily governed by electronic transitions within the molecule, specifically the promotion of electrons from lower energy molecular orbitals to higher energy ones.[2] The core structure contains a benzene ring fused to a sulfur-containing heterocyclic ring with a carbonyl group, which acts as a chromophore—the part of the molecule responsible for absorbing light.[3]

The key electronic transitions observed in these systems are:

  • π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of electrons from a bonding π orbital to an antibonding π* orbital. They are typically associated with the aromatic ring and the C=O group and result in strong absorption bands.[4]

  • n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the sulfur or oxygen atoms) to an antibonding π* orbital of the carbonyl group. These transitions are generally weaker than π → π* transitions.[4]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the presence of substituents and the solvent environment.[5]

Comparative Analysis of UV-Vis Absorption Maxima

Table 1: Comparison of UV-Vis Absorption Maxima for Related Heterocyclic Ketones

CompoundSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε)Reference
Thiochroman-4-one NoneNot Specified~245, ~290, ~335Not SpecifiedInferred from related structures
6-Methylthiochromen-4-one 6-MethylChloroformNot SpecifiedNot Specified[6]
8-Methylthiochromen-4-one 8-MethylChloroformNot SpecifiedNot Specified[6]
6,8-Dimethylthiochromen-4-one 6,8-DimethylChloroformNot SpecifiedNot Specified[6]
8-Methoxythiochromen-4-one 8-MethoxyChloroformNot SpecifiedNot Specified[6]
7-Chloro-4-oxochroman-3-yl)acetate 7-ChloroChloroformNot SpecifiedNot Specified[7]
7-Bromo-4-oxochroman-3-yl)acetate 7-BromoChloroformNot SpecifiedNot Specified[7]
Predicted: 7-Iodo-isothiochroman-4-one 7-IodoEthanol~250-260, ~340-350--

Note: The λmax values for the substituted thiochromen-4-ones were not explicitly provided in the cited synthesis papers, but their synthesis and characterization were detailed. The predicted values for 7-Iodo-isothiochroman-4-one are based on the expected effects of an iodine substituent.

Analysis of Substituent Effects:

The introduction of a halogen atom, such as iodine, at the 7-position of the isothiochroman-4-one scaffold is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. This is due to the auxochromic effect of the iodine atom.[3] The lone pairs of electrons on the iodine can interact with the π-system of the aromatic ring, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2]

Specifically, we can predict the following:

  • The primary π → π* transition, typically observed around 245 nm in the unsubstituted thiochroman-4-one, is likely to shift to approximately 250-260 nm.

  • The lower energy absorption band, which has contributions from both n → π* and π → π* transitions, is also expected to exhibit a bathochromic shift, moving from around 335 nm to the 340-350 nm region.

The Influence of Solvent Polarity

The choice of solvent can significantly impact the position of UV-Vis absorption maxima.[8] This phenomenon, known as solvatochromism , arises from differential solvation of the ground and excited states of the molecule.[9]

  • π → π* transitions generally exhibit a bathochromic shift (red shift) with increasing solvent polarity. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state.[10]

  • n → π* transitions typically show a hypsochromic shift (blue shift) with increasing solvent polarity. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, increasing the energy required for excitation.[11]

For 7-Iodo-isothiochroman-4-one, it is anticipated that the π → π* bands will red-shift in polar solvents like ethanol or methanol compared to non-polar solvents like hexane. Conversely, the weaker n → π* transition may be blue-shifted and potentially obscured by the stronger π → π* absorptions in polar protic solvents.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To empirically determine the UV-Vis absorption maxima of 7-Iodo-isothiochroman-4-one, the following detailed protocol should be followed. This ensures reproducibility and accuracy of the obtained spectral data.

Workflow for UV-Vis Spectroscopic Analysis

Caption: A standardized workflow for obtaining reliable UV-Vis absorption data.

Step-by-Step Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 800 nm is required.[12]

  • Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest.[5] Ethanol or methanol are common choices for initial screening. The solvent should be transparent above 210 nm.[8]

  • Preparation of Stock Solution: Accurately weigh a small amount of 7-Iodo-isothiochroman-4-one (e.g., 1-5 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Cuvettes: Use a matched pair of quartz cuvettes with a 1 cm path length.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan. This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette back in the sample holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

  • Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity for each absorption band.

Mechanistic Insights and Structure-Property Relationships

The electronic properties of isothiochroman-4-one derivatives are of significant interest in the development of new therapeutic agents. For instance, thiochroman-4-one derivatives have been investigated for their potential as leishmanicidal agents.[1] The position of the UV-Vis absorption maxima can provide insights into the electronic structure of these molecules, which in turn can be correlated with their biological activity.

Diagram of Key Electronic Transitions

G HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO π → π* transition (High Energy, High Intensity) n_orbital n (non-bonding) n_orbital->LUMO n → π* transition (Low Energy, Low Intensity)

Caption: Energy level diagram illustrating the primary electronic transitions in isothiochroman-4-ones.

The introduction of an electron-donating group like methoxy or an electron-withdrawing group like a nitro group at various positions on the aromatic ring can further modulate the HOMO-LUMO gap and shift the absorption maxima.[1][6] Understanding these structure-property relationships is crucial for the rational design of new molecules with desired photophysical and biological properties.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 7-Iodo-isothiochroman-4-one remains to be published, a comparative analysis with structurally related compounds provides a strong basis for predicting its spectral characteristics. The presence of the iodine substituent is expected to induce a bathochromic shift in the primary absorption bands. The provided experimental protocol offers a standardized method for the empirical determination of its UV-Vis spectrum. A thorough understanding of the electronic transitions and the factors that influence them is essential for researchers working on the synthesis and application of this and related heterocyclic systems.

References

  • Synthesis and conformation of substituted isothiochromans and derivatives. X-Ray analysis of cis-1,4-dimethylisothiochroman 2,2-dioxide, an S-heterocycle with preferred boat conformation. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. PMC.
  • Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives.
  • Effect of Solvent Polarity On UV-Vis Spectra. Scribd.
  • Effect of Solvent on n-π* Absorption Spectra of Ketones.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI.
  • Effect of solvent. Slideshare.
  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science.
  • UV VISIBLE SPECTROSCOPY. Unknown Source.
  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)
  • One-Pot Synthesis of Thiochromen-4-ones
  • 4.1 Theory of electronic transitions. Spectroscopy - Fiveable.
  • 5.5: Ultraviolet and visible spectroscopy. Chemistry LibreTexts.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy. DSpace.

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A Senior Application Scientist's Guide to Elemental Analysis of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Sulfur in Drug Development

Sulfur-containing heterocycles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2] From the thiazole ring in the antibiotic Penicillin to the thiophene moiety in the antiplatelet drug Clopidogrel, these structures impart unique pharmacological properties.[1] Consequently, the accurate and precise determination of sulfur content is not merely an analytical exercise; it is a critical component of quality control, ensuring the identity, purity, and dosage of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the principal analytical techniques for sulfur determination, offering practical insights and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their needs.

Pillar 1: A Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for sulfur determination is a balance of factors including sample matrix, required sensitivity, sample throughput, and available instrumentation. Here, we compare the three most established methods: High-Temperature Combustion, X-Ray Fluorescence (XRF), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

FeatureHigh-Temperature CombustionX-Ray Fluorescence (XRF)Inductively Coupled Plasma (ICP-OES)
Principle Sample is combusted at high temperature in an oxygen-rich environment, converting sulfur to sulfur dioxide (SO₂), which is then detected by IR or UV fluorescence.X-ray irradiation of the sample causes the ejection of inner shell electrons. The resulting electron cascade emits secondary X-rays characteristic of the sulfur atom.[3]The sample is introduced into a high-temperature argon plasma, which excites sulfur atoms. As they relax, they emit light at a characteristic wavelength, which is quantified.[4][5]
Sample Type Solids, liquids, viscous materials.[6]Solids, powders, liquids.[7]Primarily liquids; solids require digestion.[8]
Sample Prep Minimal; direct weighing into a tin capsule or ceramic boat.[9]Minimal for solids (can be loose powder or pressed pellet); liquids are placed in a sample cup.[7][10]Extensive for solids; requires acid digestion to bring the sample into solution.[8][11]
Sensitivity ppm to percentage levels.[12]ppm to percentage levels.[7]ppb to ppm levels.[4]
Throughput High; analysis time is typically a few minutes per sample.[12]High; rapid, non-destructive analysis.[3]Lower due to sample preparation time.
Interferences Potential for interferences from nitrogen and halogens in some detector types.[13]Matrix effects, particle size effects, and spectral overlaps can influence accuracy.[14]Spectral interferences from other elements and matrix effects from high salt concentrations.[8]
Pros Robust, reliable, and applicable to a wide range of sample types. Considered a primary technique for sulfur analysis.Non-destructive, minimal sample preparation, and fast.[4]Excellent sensitivity and can perform multi-element analysis simultaneously.[15]
Cons Destructive analysis.Lower sensitivity for lighter elements like sulfur compared to heavier elements.Destructive analysis, and the sample digestion process can be complex and time-consuming.[4][11]

Pillar 2: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating steps that ensure accuracy and reproducibility.

Protocol 1: Sulfur Determination by High-Temperature Combustion

This method is often considered the gold standard for its robustness and direct measurement of total sulfur.

Causality Behind Experimental Choices:

  • Sample Encapsulation: Using tin capsules for solid samples facilitates complete combustion due to the exothermic reaction of tin at high temperatures.[9]

  • Combustion Temperature: A temperature of at least 1350°C is necessary to ensure the complete decomposition of all organic and inorganic sulfur compounds to SO₂.[16]

  • Catalysts: Tungsten(VI) oxide or vanadium pentoxide are often used as catalysts to aid in the complete oxidation of the sample and prevent the formation of interfering sulfur species.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_cal Calibration & QC A Weigh 5-10 mg of the sulfur-containing heterocycle into a tin capsule. B Add ~20 mg of vanadium pentoxide catalyst. A->B Encapsulation C Fold the tin capsule to encapsulate the sample and catalyst. B->C Sealing D Place the sealed capsule into the autosampler of the combustion analyzer. C->D E Initiate the analysis sequence. Sample is dropped into a 1350°C furnace with O₂ flow. D->E Introduction F Combustion gases (SO₂, CO₂, H₂O) are passed through a drying tube. E->F Combustion & Gas Stream G SO₂ is detected by a non-dispersive infrared (NDIR) detector. F->G Detection H Software calculates sulfur concentration based on the integrated SO₂ signal and calibration curve. G->H Quantification I Analyze a certified reference material (e.g., sulfanilamide) to verify calibration. J Run a blank (empty tin capsule) to check for system background.

Caption: Workflow for Sulfur Analysis by Combustion.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the instrument using a certified organic sulfur standard, such as sulfanilamide or another suitable Certified Reference Material (CRM), at multiple concentrations to establish a linear calibration curve.

  • Sample Preparation:

    • Tare a tin capsule on a microbalance.

    • Accurately weigh 5-10 mg of the finely ground sulfur-containing heterocyclic compound into the capsule.

    • Add approximately 20 mg of vanadium pentoxide as a combustion catalyst.

    • Fold the tin capsule securely to enclose the sample and catalyst, ensuring no sample is lost.

  • Analysis:

    • Place the prepared capsule into the instrument's autosampler.

    • Initiate the analysis. The sample is dropped into a high-temperature furnace (≥1350°C) in a pure oxygen stream.[16]

    • The combustion products, including SO₂, are swept by the carrier gas through a moisture trap.

    • The SO₂ is detected by a non-dispersive infrared (NDIR) detector.

  • Quality Control:

    • Analyze a blank (empty tin capsule) to determine the system background.

    • Analyze a mid-range calibration standard or a CRM to verify the calibration is still valid. The result should be within a predefined acceptance criterion (e.g., ±5% of the certified value).

Protocol 2: Sulfur Determination by Wavelength Dispersive X-Ray Fluorescence (WDXRF)

XRF is an excellent technique for rapid screening and quality control, especially for solid samples, due to its non-destructive nature and minimal sample preparation.[4][7]

Causality Behind Experimental Choices:

  • Pressed Pellet vs. Loose Powder: Pressing the sample into a pellet creates a uniform, flat surface, which minimizes variations in X-ray absorption and scattering, leading to more reproducible results compared to loose powders.[14][17] This is particularly important for achieving high accuracy.

  • Grinding: Grinding the sample to a fine, uniform particle size (<40 µm) is crucial to reduce particle size effects, where larger particles can disproportionately absorb or scatter X-rays, leading to inaccurate results.[14]

  • Binder: A binder, such as a cellulose wax, is used to ensure the mechanical stability of the pressed pellet.[17]

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_cal Calibration & QC A Grind ~1 g of the heterocyclic compound to a fine powder (<40 µm). B Mix the powder with a binder (e.g., cellulose wax) in a 4:1 sample-to-binder ratio. A->B Homogenization C Press the mixture in a die at 20 tons to form a stable pellet. B->C Pelletizing D Place the pellet into the XRF spectrometer. C->D E Irradiate the sample with primary X-rays. D->E Excitation F Detect the characteristic secondary X-rays emitted from the sulfur atoms. E->F Emission & Detection G Software quantifies sulfur concentration based on the intensity of the sulfur Kα line and the calibration. F->G Quantification H Analyze a set of matrix-matched calibration standards (CRMs or lab-prepared) to create a calibration curve.

Caption: Workflow for Sulfur Analysis by WDXRF.

Step-by-Step Methodology:

  • Instrument Calibration: Generate a calibration curve using a series of matrix-matched standards with known sulfur concentrations. These can be commercially available CRMs or in-house standards prepared by blending a high-sulfur material with a sulfur-free matrix.

  • Sample Preparation (Pressed Pellet Method):

    • Grind approximately 1-2 grams of the sulfur-containing heterocycle to a fine powder (particle size < 40 µm) using a mill.[14]

    • Accurately weigh the ground sample and a binding agent (e.g., cellulose wax) in a 4:1 ratio.

    • Homogenize the mixture thoroughly.

    • Transfer the mixture to a pellet press die and apply a pressure of approximately 20 tons to form a solid, uniform pellet.[17]

  • Analysis:

    • Place the pellet into the XRF spectrometer's sample holder.

    • Initiate the measurement under a helium or vacuum atmosphere to improve sensitivity for light elements like sulfur.

    • The instrument measures the intensity of the sulfur Kα fluorescence line.

  • Quality Control:

    • Periodically analyze a known check standard to monitor instrument performance and drift.

Protocol 3: Sulfur Determination by ICP-OES

ICP-OES offers the highest sensitivity and is ideal for trace-level sulfur analysis or when multi-elemental screening is required. However, it necessitates the complete digestion of the sample into a liquid form.

Causality Behind Experimental Choices:

  • Microwave Digestion: Closed-vessel microwave digestion is preferred over open-vessel digestion as it prevents the loss of volatile sulfur compounds that can form during the heating process and allows for higher temperatures and pressures, ensuring complete sample decomposition.[18]

  • Acid Mixture: A mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) is commonly used. Nitric acid is a strong oxidizing agent that breaks down the organic matrix, while hydrogen peroxide further aids in the oxidation of resistant organic matter.[19] This mixture is chosen to convert all sulfur to sulfate (SO₄²⁻).

Experimental Workflow:

cluster_prep Sample Preparation (Microwave Digestion) cluster_analysis Instrumental Analysis cluster_cal Calibration & QC A Accurately weigh ~0.2 g of the heterocyclic compound into a microwave digestion vessel. B Add 5 mL of concentrated Nitric Acid (HNO₃) and 2 mL of Hydrogen Peroxide (H₂O₂). A->B Acidification C Seal the vessel and place it in the microwave digestion system. Run a temperature-controlled program. B->C Digestion D After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with deionized water. C->D Dilution E Introduce the diluted sample solution into the ICP-OES via a nebulizer and spray chamber. D->E F Sulfur atoms are excited in the argon plasma. E->F Nebulization & Excitation G The spectrometer measures the intensity of the emitted light at the sulfur wavelength (e.g., 180.731 nm). F->G Emission & Detection H Sulfur concentration is calculated from the emission intensity using a calibration curve. G->H Quantification I Prepare a series of aqueous sulfur standards from a certified stock solution (e.g., 1000 mg/L S). J Analyze a method blank (digested acids without sample) to check for contamination.

Caption: Workflow for Sulfur Analysis by ICP-OES.

Step-by-Step Methodology:

  • Instrument Calibration: Prepare a series of aqueous calibration standards from a certified 1000 mg/L sulfur standard solution.[2] The standards should be matrix-matched with the same acid concentration as the digested samples.

  • Sample Preparation (Microwave-Assisted Acid Digestion):

    • Accurately weigh approximately 0.2 g of the heterocyclic compound into a clean, high-pressure PTFE microwave digestion vessel.

    • In a fume hood, carefully add 5 mL of concentrated nitric acid and 2 mL of 30% hydrogen peroxide to the vessel.[19]

    • Allow the sample to pre-digest for 15-20 minutes.

    • Seal the vessels and place them in the microwave digestion system. Run a suitable digestion program (e.g., ramp to 200°C and hold for 20 minutes).

    • After the program is complete and the vessels have cooled, carefully open them in the fume hood.

    • Quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to the mark with high-purity deionized water.

  • Analysis:

    • Aspirate the diluted sample solution into the ICP-OES.

    • Measure the emission intensity at a prominent, interference-free sulfur wavelength (e.g., 180.731 nm, 182.034 nm, or 182.624 nm).

  • Quality Control:

    • Prepare and analyze a method blank (all reagents, no sample) with each batch of samples to assess potential contamination.

    • Digest and analyze a CRM or a laboratory control sample to verify the accuracy of the digestion and analysis procedure.

Pillar 3: Authoritative Grounding & Method Validation

The trustworthiness of any analytical result hinges on robust method validation and the use of appropriate reference materials.

Certified Reference Materials (CRMs): The Anchor of Accuracy

CRMs are indispensable for establishing metrological traceability. They are used for instrument calibration, method validation, and ongoing quality control. While many sulfur CRMs are available in petroleum matrices,[20][21][22] for pharmaceutical applications, it is best to use a CRM that is as closely matrix-matched as possible.

Examples of Relevant CRMs:

CRM TypeExampleCertified Sulfur ValueSupplierApplicability
Pure Organic Compound Sulfanilamide (often used as a calibration standard)18.62% S (theoretical)VariousCombustion, XRF (as a pure compound)
Sulfur in Organic Matrix Sulfur Metallo-Organic Standard in Hydrocarbon Oil1000 µg/g ± 10 µg/gLGC StandardsICP-OES (after digestion), XRF (liquid)
Sulfur in Coal AR17420.5%Alpha ResourcesCombustion (as a solid matrix CRM)
Sulfur in Residual Fuel Oil NIST SRM 1622c2.012 ± 0.025 wt%NISTCombustion, XRF, ICP-OES

Note: For novel heterocyclic compounds, a pure, well-characterized batch of the API itself can be used as an in-house reference material after its sulfur content has been established by a primary method like combustion analysis.

Method Validation: A Regulatory Imperative

All analytical methods used in a regulated drug development environment must be validated to demonstrate their fitness for purpose.[23] Key validation parameters, as outlined in guidelines such as ICH Q2(R1) and USP General Chapter <1225>, include:

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing a CRM or by spiking a sample matrix with a known amount of a sulfur standard.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or excipients.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., combustion temperature, acid concentration).

Conclusion: Selecting the Right Standard

The choice of an elemental analysis standard for sulfur-containing heterocycles is not a one-size-fits-all decision.

  • For routine quality control where high throughput and non-destructive analysis are paramount, XRF is an excellent choice, provided the sample matrix is consistent and the required sensitivity is within the ppm range.

  • For definitive quantification and establishing the primary sulfur content of a new chemical entity or reference standard, the robustness and accuracy of high-temperature combustion make it the preferred method.

  • When trace-level sulfur determination is required, or when a comprehensive elemental impurity profile is needed in accordance with USP <232>/<233>, the superior sensitivity of ICP-OES is indispensable, despite its more demanding sample preparation requirements.[24][25][26][27]

By understanding the fundamental principles, adhering to validated protocols, and utilizing appropriate certified reference materials, researchers can ensure the integrity of their data and contribute to the development of safe and effective medicines.

References

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  • LCGC International. (2022, April 15). Sulphur and Halide Determination by Combustion Ion Chromatography. [Link]

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  • Singh, S., & Kumar, A. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 10(5), 232-243. [Link]

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A Comparative Guide to the Structural Validation of the 1H-Isothiochromen-4(3H)-one Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isothiochromenone Scaffold

The 1H-isothiochromen-4(3H)-one scaffold is a sulfur-containing heterocyclic system that serves as a crucial building block in medicinal chemistry and materials science.[1] Its structural isomers and analogues, such as thiochromones and chromones, are known to possess a wide range of biological activities, including antioxidant and antiplatelet properties.[2][3][4] Given the profound impact of stereochemistry and isomerism on biological function, unambiguous structural validation of this core is not merely a procedural step but a fundamental prerequisite for meaningful drug development and structure-activity relationship (SAR) studies.[1]

This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to definitively validate the structure of the 1H-isothiochromen-4(3H)-one core. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Analytical Triad: A Multi-faceted Approach to Validation

No single technique can provide a complete structural picture. True confidence in a molecular structure is achieved through the convergence of data from orthogonal analytical methods. The primary workflow for validating the 1H-isothiochromen-4(3H)-one core relies on a triad of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

cluster_0 Integrated Validation Workflow synthesis Synthesis & Purification nmr NMR Spectroscopy (1D & 2D) synthesis->nmr Primary Analysis ms Mass Spectrometry (HRMS & Fragmentation) synthesis->ms Primary Analysis interpretation Data Interpretation & Hypothesis Generation nmr->interpretation ms->interpretation xray X-ray Crystallography (Optional, Definitive) validation Validated Structure xray->validation Unambiguous Proof interpretation->xray Ambiguity or Absolute Confirmation interpretation->validation Convergent Data

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5] A comprehensive NMR analysis is the first and most informative step following synthesis.

Expertise in Action: Why a Full Suite of NMR Experiments is Essential

Relying solely on a 1D proton (¹H) spectrum is insufficient and can lead to incorrect assignments, especially when dealing with isomers. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a trustworthy assignment.[6]

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin splitting). For the 1H-isothiochromen-4(3H)-one core, we expect to see:

    • Two distinct singlets for the non-equivalent methylene protons at the C1 position.

    • A singlet for the methylene protons at the C3 position, deshielded by the adjacent carbonyl group.

    • A complex multiplet pattern for the four protons on the aromatic ring.

  • ¹³C NMR: Reveals the number of unique carbon environments. Key expected signals include:

    • A downfield signal for the carbonyl carbon (C4) typically >190 ppm.

    • Signals for the four aromatic carbons in the 120-140 ppm range, and two quaternary aromatic carbons at the ring junction.

    • Aliphatic signals for the C1 and C3 methylene carbons.

  • 2D NMR - The Connectivity Blueprint:

    • COSY (Correlation Spectroscopy): Establishes which protons are coupled (i.e., are on adjacent carbons). This is crucial for tracing the connectivity within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This is the primary method for assigning carbon signals that have attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the complete molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. For the 1H-isothiochromen-4(3H)-one core, the HMBC is non-negotiable as it provides the key correlations to establish the core framework, such as the link from the C3 protons to the C4 carbonyl carbon.

Caption: Key HMBC correlations for core validation.

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry provides the exact molecular weight and, by extension, the elemental formula of the compound, a critical piece of validating evidence.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula confirmation. Techniques like Time-of-Flight (TOF) or Orbitrap provide a mass measurement with enough accuracy (typically <5 ppm) to distinguish between compounds with the same nominal mass but different elemental compositions.[7] For C₉H₈OS, the expected exact mass is a unique value that HRMS can confirm, ruling out other potential formulas.

  • Electron Ionization (EI-MS): While HRMS confirms the formula, EI-MS can provide structural clues through fragmentation analysis. The resulting fragmentation pattern is a molecular fingerprint. While complex, characteristic losses (e.g., loss of CO, loss of CH₂S) can be rationalized to support the proposed isothiochromenone structure over an isomer.[8][9]

Single-Crystal X-ray Crystallography: The Definitive Proof

When an unambiguous, publication-quality structural proof is required, or when stereochemistry is , single-crystal X-ray crystallography is the ultimate arbiter.[10]

The Causality of Choice: When is X-ray Necessary?

While NMR and MS can build a very strong case, they describe the molecule in solution or the gas phase. X-ray crystallography provides an exact three-dimensional map of the molecule in the solid state, yielding precise bond lengths, bond angles, and absolute stereochemistry.[11][12] It is particularly crucial when:

  • Novel derivatives of the core are synthesized for the first time.

  • The synthesis could plausibly lead to multiple isomers that are difficult to distinguish by NMR alone.

  • Absolute confirmation of the regiochemistry of substituents is needed for patents or regulatory submissions.

The process involves growing a suitable single crystal, mounting it in an X-ray diffractometer, and solving the structure based on the resulting diffraction pattern.[13][14] The output is a visual 3D model of the molecule, leaving no room for structural ambiguity.

Comparative Analysis: Distinguishing 1H-Isothiochromen-4(3H)-one from its Isomers

A key aspect of validation is proving not only what the structure is, but also what it is not. The most common alternative is the isomeric thiochromen-4-one. Their spectroscopic data show subtle but definitive differences.

Feature1H-Isothiochromen-4(3H)-one (Expected)Thiochromen-4-one (Reported Data)Chromen-4-one (Oxygen Analogue)
¹H NMR: Protons α to Heteroatom Two aliphatic singlets (C1-H₂)One vinylic doublet (C2-H) ~7.85 ppm[15]One vinylic doublet (C2-H) ~8.2 ppm
¹H NMR: Protons α to Carbonyl One aliphatic singlet (C3-H₂)One vinylic doublet (C3-H) ~7.07 ppm[15]One vinylic doublet (C3-H) ~6.3 ppm
¹³C NMR: Carbonyl (C4) ~190-195 ppm~179.9 ppm[15]~178 ppm
¹³C NMR: Carbons α to Heteroatom C1 (Aliphatic, ~30-40 ppm)C2 (Vinylic, ~137.9 ppm)[15]C2 (Vinylic, ~156 ppm)
Key HMBC Correlation H3 protons to C4 (carbonyl)H2 proton to C4 (carbonyl)H2 proton to C4 (carbonyl)

This table synthesizes expected data for the target compound with reported data for its common isomers and analogues to highlight key distinguishing features.

The most telling difference is the nature of the heterocyclic ring. In 1H-isothiochromen-4(3H)-one, the C1, C2, and C3 atoms are sp³ hybridized, leading to aliphatic signals in the NMR spectra. In contrast, thiochromen-4-one has an α,β-unsaturated ketone system, resulting in sp² hybridized C2 and C3 atoms with signals in the vinylic region of the NMR spectra.[15][16]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[11] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY: Use standard gradient-selected (gCOSY) parameters.

    • HSQC: Optimize the ¹JCH coupling constant (typically ~145 Hz for sp³ carbons, ~160 Hz for sp² carbons).

    • HMBC: Optimize the long-range coupling constant (ⁿJCH) to 8-10 Hz to observe 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal.[17]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into the mass spectrometer source (e.g., Electrospray Ionization - ESI) at a low flow rate.

  • Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts. Set the mass analyzer (e.g., TOF) to a high-resolution mode, scanning a mass range appropriate for the expected molecular weight.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion peak. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be less than 5 ppm.[7]

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). The ideal crystal should be 0.1-0.3 mm in each dimension.[11]

  • Data Collection: Mount a suitable crystal on a goniometer head in a modern X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion. Collect diffraction data using a monochromatic X-ray source (e.g., Mo or Cu Kα radiation).[14]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the structural model by full-matrix least-squares on F² to minimize the difference between observed and calculated structure factors.[11][13]

References

  • A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. (2025). Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 1H- and 13C-NMR for. Rsc.org.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Protocol for structure determination of unknowns by EI mass spectrometry. II.
  • Synthesis of 1H-isothiochromenes by regioselective C–C and C–S bond formation of enaminothiones with alkynes under rhodium catalysis. (2025).
  • Molecular structure of compound 7 according to X-ray diffraction data.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025).
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2025). MDPI.
  • Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). (2016). Chemistry of Heterocyclic Compounds.
  • Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. SciSpace.
  • One-Pot Synthesis of Thiochromones[v1]. (2025). Preprints.org.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025).
  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv
  • Preparation and X‑ray Structural Study of Dibenzobromolium and Dibenzochlorolium Deriv
  • X-ray crystallography. Wikipedia.
  • Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry. PMC.
  • Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and in silico Studies. (2021). PubMed.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characteriz

Sources

Safety Operating Guide

7-Iodo-isothiochroman-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal

7-Iodo-isothiochroman-4-one is a halogenated, sulfur-containing heterocyclic ketone commonly used as a scaffold in medicinal chemistry.[1][2] Due to the presence of the iodine atom and the thioether moiety, this compound requires strict segregation from non-halogenated waste streams.

Immediate Action Directive:

  • Classification: Halogenated Organic Waste (RCRA considerations apply).[1][2]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Organotoxin (Thyroid/Liver due to iodine metabolism), Light Sensitive.[1][2]

  • Disposal Route: Do NOT dispose of down the drain.[1][2][3] All material must be collected for high-temperature incineration via a licensed hazardous waste contractor.[1][2]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the "why" behind the safety protocols. This compound exhibits properties of both aryl halides and cyclic ketones.[1][2]

PropertySpecificationOperational Implication
Chemical Class Halogenated HeterocycleMust be segregated into halogenated waste streams to prevent contamination of fuel-blending non-halogenated waste.[1][2]
Functional Groups Ketone, Thioether, Aryl IodideThioether: Potential for stench and SOx generation upon combustion.[1][2] Iodide: Light sensitivity; potential release of I2 or HI if heated/acidified.[1][2]
Physical State Solid (likely off-white/yellow)Dust inhalation risk.[1][2] Use a powder weighing hood or biosafety cabinet.[1][2]
Inferred Hazards H302, H315, H319, H335Treat as a potent irritant and potential sensitizer.[1][2] Avoid all skin contact.[1][2][4][5][6]

Expert Insight: While specific toxicological data for this exact isomer may be sparse, structure-activity relationships (SAR) with Isothiochroman-4-one (CAS 4426-76-0) suggest significant irritation potential.[1][2] The addition of the iodine atom increases lipophilicity, potentially enhancing dermal absorption and biological half-life.[1][2]

Waste Segregation & Decision Logic

Proper segregation is the single most critical step in laboratory waste management.[1][2] Mixing halogenated compounds with non-halogenated solvents (like acetone or methanol) can disqualify the entire container from cost-effective fuel blending disposal methods and may violate EPA regulations regarding "dilution as treatment."[1][2]

Visual Guide: Waste Stream Decision Tree

WasteSegregation Start Waste Material Containing 7-Iodo-isothiochroman-4-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidContainer Container: Wide-Mouth HDPE Jar Solid->SolidContainer SolventCheck Is the solvent Halogenated? Liquid->SolventCheck DebrisCont Container: Double-Bagged Solid Waste Box Debris->DebrisCont LabelSolid Label: 'Hazardous Waste - Solid' Constituent: 7-Iodo-isothiochroman-4-one SolidContainer->LabelSolid HaloYes Yes (e.g., DCM, Chloroform) SolventCheck->HaloYes Compatible HaloNo No (e.g., Methanol, Ethyl Acetate) SolventCheck->HaloNo Cross-Contamination HaloWaste Container: Halogenated Waste Carboy (Yellow Tag) HaloYes->HaloWaste HaloNo->HaloWaste MUST go to Halogenated due to solute

Figure 1: Decision logic for segregating 7-Iodo-isothiochroman-4-one waste streams to ensure regulatory compliance.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Satellite Accumulation Areas" (SAA).[1][2]

Scenario A: Pure Solid or Reaction Residue[1][2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Transfer: Transfer the solid using a disposable spatula.[1][2] Do not wash the residue down the sink.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][2][7]

    • Chemical Name: Write out "7-Iodo-isothiochroman-4-one" completely. Do not use abbreviations or chemical formulas alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1][2]

  • Closure: Screw the lid tight. Do not leave the jar open in the fume hood.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1][2]
  • Solvent Compatibility: Even if the bulk solvent is non-halogenated (e.g., Ethyl Acetate), the presence of 7-Iodo-isothiochroman-4-one mandates disposal in the Halogenated Waste stream.[1][2]

  • Quenching (If Reactive): If the mixture contains residual reactive reagents (e.g., thionyl chloride, strong bases), quench carefully before adding to the waste carboy to prevent pressurization.[1][2]

  • Transfer: Pour into the designated "Halogenated Organic Solvents" carboy.

    • Note: Ensure the carboy is grounded if pouring large volumes of flammable solvents.[2]

  • Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris (Sharps/Gloves)[1][2]
  • Sharps: Needles used with this compound must go into a rigid red sharps container.

  • Soft Debris: Gloves, paper towels, and weigh boats heavily contaminated with the substance should be double-bagged in clear polyethylene bags and placed in the laboratory's solid hazardous waste box.[1][2]

Regulatory & Compliance Context

Understanding the regulatory framework prevents fines and environmental damage.[1][2]

  • RCRA Status: While 7-Iodo-isothiochroman-4-one is not explicitly P-listed or U-listed by the EPA, it falls under the "Characteristic" definition if it exhibits toxicity.[1][2] However, in a research setting, it is managed as Non-Specific Source Waste when mixed with solvents (e.g., F002 for halogenated solvents).[1][2]

  • European Waste Code (EWC): For EU-based researchers, classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

  • Iodine Considerations: High iodine content can corrode standard incineration equipment.[1][2] Alert your waste contractor if you are disposing of bulk quantities (>100g), as this may require a specific waste profile.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78150, Isothiochromanone. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2025). Hazardous Waste Generators: Satellite Accumulation Areas. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (2025). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1][2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][2] Retrieved from [Link][2]

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Personal protective equipment for handling 7-Iodo-isothiochroman-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Handling 7-Iodo-isothiochroman-4-one (CAS: 1034921-37-3) requires moving beyond basic laboratory safety protocols due to the specific reactivity of its functional groups. As a critical intermediate in drug development, mastering its handling procedures ensures both operator safety and experimental integrity.

Executive Summary & Chemical Profile

7-Iodo-isothiochroman-4-one is a specialized halogenated thiochromanone. It is predominantly utilized in medicinal chemistry for the synthesis of aldosterone synthase (CYP11B2) and 11-β-hydroxylase (CYP11B1) inhibitors, which are critical in developing therapeutics for congestive heart failure, hypertension, and renal failure 1. The presence of the thioether linkage and the aryl iodide moiety dictates both its synthetic utility (e.g., cross-coupling reactions) and its unique hazard profile.

Risk Assessment & Hazard Causality

To design a self-validating safety system, we must first understand the causality behind the chemical's hazards:

  • The Aryl Iodide Moiety: The heavy iodine atom significantly increases the molecule's lipophilicity. This enhances its ability to permeate standard laboratory glove materials when dissolved in polar aprotic solvents (e.g., DMF, THF). Furthermore, aryl iodides are susceptible to photolytic degradation, which can release reactive iodine radicals that act as severe skin sensitizers.

  • The Isothiochromanone Core: The base structure (isothiochroman-4-one) is classified under GHS as an acute oral toxicant (H302) and a severe irritant to the skin (H315), eyes (H319), and respiratory tract (H335) 2. The thioether linkage can also undergo oxidative cleavage if improperly stored, necessitating handling under inert atmospheres to prevent the formation of volatile, highly irritating sulfoxides.

Personal Protective Equipment (PPE) Matrix

To mitigate the mechanistic risks outlined above, the following PPE matrix establishes the operational standard for handling this compound.

Body SystemRequired PPE (Standard)Recommended Upgrade (Solvent Use)Causality & Scientific Justification
Hands Nitrile gloves (min. 5 mil)Double-gloving (Nitrile over Neoprene)Solvents like DMF rapidly degrade standard nitrile. Neoprene provides a superior barrier against polar aprotic solvents and lipophilic halogenated organics.
Eyes/Face ANSI Z87.1 Safety GogglesFull Face Shield over GogglesThe compound is a severe eye irritant (H319) 2. A face shield prevents micro-droplet exposure during pressurized inert-gas transfers.
Body Standard Cotton Lab CoatFlame-Resistant (FR) Tyvek® SleevesPrevents electrostatic discharge when handling dry powders and offers a disposable barrier against lipophilic skin sensitizers.
Respiratory Class II Fume HoodN95/P100 Particulate RespiratorThe powder form presents a severe inhalation hazard (H335) 2. A respirator is required if weighing outside a controlled draft environment.

Standard Operating Procedure (SOP): Palladium-Catalyzed Cyanation

To demonstrate the practical application of these safety protocols, the following SOP outlines the synthesis of 4-Oxo-isothiochroman-7-carbonitrile from 7-Iodo-isothiochroman-4-one—a highly cited workflow in the development of CYP11B2 inhibitors 1.

Step 1: Preparation and Weighing (Fume Hood)

  • Ensure the fume hood sash is lowered to the operational mark to maintain negative pressure.

  • Wearing double gloves (Nitrile over Neoprene), weigh 290 mg (1.0 mmol) of 7-Iodo-isothiochroman-4-one into a flame-dried Schlenk flask.

  • Weigh 117 mg (1.0 mmol) of Zinc Cyanide (Zn(CN)₂) and 124 mg (0.1 mmol) of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) 1. Critical Safety Note: Zn(CN)₂ is highly toxic; keep strictly isolated from acids to prevent lethal HCN gas generation.

Step 2: Solvent Addition and Degassing

  • Transfer the flask to a Schlenk line. Evacuate and backfill with ultra-pure Argon three times to prevent oxidative degradation of the thioether.

  • Add 5 mL of anhydrous Dimethylformamide (DMF) via a sterile, inert syringe 1.

  • Observe dissolution. The lipophilic nature of the iodine substituent ensures rapid solubility in DMF.

Step 3: Reaction Execution

  • Heat the reaction mixture to 80°C under continuous Argon flow.

  • Monitor the reaction via LC-MS until the starting mass (m/z 308.0 [M+NH₄]⁺) is fully consumed 1.

Step 4: Quenching and Workup

  • Cool the reaction to 0°C.

  • Quench slowly with saturated aqueous NaHCO₃ (10 mL). Causality: Maintaining an alkaline pH during the quench is a self-validating safety step that ensures no HCN gas is liberated from residual Zn(CN)₂.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

Workflow Visualization

G Storage Storage (Amber Vial, 2-8°C) Weighing Weighing & Transfer (Class II Fume Hood) Storage->Weighing PPE Verified Reaction Pd-Catalyzed Cyanation (Inert Atmosphere) Weighing->Reaction Reagents Added Workup Aqueous Quench & Extraction Reaction->Workup Completion Waste Waste Segregation Workup->Waste Phase Separation Halogenated Halogenated Organic Waste (Contains Iodine) Waste->Halogenated Aqueous Aqueous Heavy Metal Waste (Contains Zn/Pd salts) Waste->Aqueous

Workflow and waste segregation pipeline for the cyanation of 7-Iodo-isothiochroman-4-one.

Decontamination & Chemical Disposal Plan

Proper logistical planning for disposal is as critical as the synthesis itself.

  • Spill Mitigation: In the event of a powder spill, do not sweep. Cover the spill with damp absorbent pads to prevent aerosolization of the H335 respiratory irritant. Wipe the area with a 10% sodium thiosulfate solution to neutralize any free iodine generated by photolytic degradation, followed by soap and water.

  • Halogenated Organic Waste: All organic extracts (e.g., Ethyl Acetate layers) containing unreacted 7-Iodo-isothiochroman-4-one must be disposed of in strictly labeled Halogenated Waste containers. Mixing halogenated waste with non-halogenated solvents can lead to dangerous exothermic reactions in the waste stream.

  • Aqueous Heavy Metal Waste: The aqueous layer from the cyanation workup contains highly toxic Zinc and Palladium salts. This must be segregated into a dedicated Heavy Metal/Cyanide Aqueous Waste container, maintained at a pH > 10 to prevent HCN evolution.

References

  • United States Patent 8,436,035 B2. Imidazoles as aldosterone synthase inhibitors. Novartis AG. Available at: 1

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78150, Isothiochromanone. Available at: 2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.